Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-4-5(2)12-7(6(4)9)8(10)11-3/h9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXGHKYPVCZEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715858 | |
| Record name | Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32822-84-7 | |
| Record name | Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide spectrum of biological activities.[1] The thiophene ring is a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This has led to the incorporation of the thiophene moiety into numerous approved drugs with applications ranging from anticancer and anti-inflammatory agents to treatments for neurological disorders.[2]
This compound (CAS No. 32822-84-7) belongs to the class of 3-hydroxythiophene-2-carboxylates, a subclass of thiophenes that are valuable intermediates in organic synthesis. The presence of a hydroxyl group at the 3-position, a carboxylate at the 2-position, and methyl groups at the 4- and 5-positions creates a unique electronic and steric environment, making it a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. The following table summarizes the known properties of this compound.
| Property | Value | Source |
| CAS Number | 32822-84-7 | [3][4] |
| Molecular Formula | C₈H₁₀O₃S | [3] |
| Molecular Weight | 186.23 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 278.1 ± 35.0 °C at 760 mmHg (predicted) | [5] |
| Density | 1.3 ± 0.1 g/cm³ (predicted) | [5] |
| Flash Point | 122.0 ± 25.9 °C (predicted) | [5] |
| Melting Point | Not available | [5] |
Note: Most of the physical property data available is predicted and has not been experimentally verified in published literature. The absence of a reported melting point is noteworthy and suggests that the compound may exist as an oil or a low-melting solid at room temperature, or that this specific data has not been widely published.
Synthesis and Mechanism
The primary synthetic route to 3-hydroxythiophene-2-carboxylate derivatives is the Fiesselmann thiophene synthesis .[6] This versatile reaction allows for the construction of the thiophene ring from acyclic precursors.
The Fiesselmann Thiophene Synthesis: A Mechanistic Overview
The Fiesselmann synthesis involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester or a β-ketoester in the presence of a base.[6] The general mechanism proceeds as follows:
-
Deprotonation: A base removes the acidic proton from the α-carbon of the thioglycolate ester.
-
Michael Addition: The resulting thiolate anion acts as a nucleophile and attacks the β-carbon of the unsaturated carbonyl compound (a 1,4-conjugate addition).
-
Cyclization: The enolate formed in the previous step then attacks the carbonyl group of the thioglycolate moiety, leading to the formation of a five-membered ring.
-
Elimination: Subsequent elimination of a leaving group (e.g., an alkoxide) and tautomerization yields the final 3-hydroxythiophene product.
Caption: Generalized workflow of the Fiesselmann thiophene synthesis.
Proposed Experimental Protocol for this compound
Materials:
-
Methyl 3-oxopentanoate
-
Methyl thioglycolate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Toluene
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide to the methanol at room temperature with stirring until it is fully dissolved.
-
Addition of Reactants: To the stirred solution of sodium methoxide in methanol, add methyl thioglycolate dropwise at room temperature. Following this, add methyl 3-oxopentanoate dropwise, maintaining the temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold dilute hydrochloric acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predicted and Analog-Based)
As experimental spectroscopic data for this compound is not available in the public domain, this section provides predicted data and data from closely related analogs to aid in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the thiophene ring, the methyl group of the ester, and the hydroxyl proton. The chemical shifts of the ring methyl protons will be influenced by their position on the aromatic ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
For the related compound, Methyl 3-hydroxythiophene-2-carboxylate , the ¹H NMR spectrum shows signals for the aromatic protons and the ester methyl group.[7]
-
-
¹³C NMR: The carbon NMR spectrum should display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (typically in the 160-175 ppm range). The carbons of the thiophene ring will resonate in the aromatic region, and their chemical shifts will be influenced by the substituents. The two methyl groups on the ring and the ester methyl group will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the methyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ range corresponding to the C-O bonds of the ester and the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the thiophene ring.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups: the hydroxyl group, the ester, and the substituted thiophene ring.
-
Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols, allowing for the introduction of a wide variety of substituents at the 3-position. This is a key handle for modifying the molecule's properties.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives. It can also be reduced to an alcohol.
-
Thiophene Ring: While the thiophene ring is aromatic, it can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing activating (hydroxyl and methyl) and deactivating (ester) groups.
Role as a Pharmaceutical Intermediate
The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The thiophene core is present in a number of drugs with diverse activities, including:
-
Anticancer agents: Thiophene derivatives have been investigated as inhibitors of various kinases and as tubulin polymerization inhibitors.[9]
-
Antimicrobial agents: The thiophene nucleus is a component of several antibacterial and antifungal compounds.
-
Anti-inflammatory drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring.
The ability to functionalize the hydroxyl and ester groups of this compound provides a platform for generating libraries of compounds for screening against various biological targets.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a polysubstituted thiophene with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is sparse in the public literature, its synthesis via the Fiesselmann reaction and its expected chemical reactivity provide a solid foundation for its use in the development of novel compounds. Further research into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. This compound - CAS:32822-84-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR spectrum [chemicalbook.com]
- 8. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive exploration of the synthetic pathways to methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of synthetic strategies, mechanistic insights, and detailed experimental protocols. The primary focus is on the Fiesselmann thiophene synthesis, a robust and efficient method for the construction of the target molecule. This guide emphasizes the rationale behind experimental choices and provides a framework for the successful laboratory-scale synthesis and characterization of this important thiophene derivative.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, featuring prominently in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The unique electronic properties of the thiophene ring, coupled with its ability to engage in various biological interactions, make it a privileged scaffold in drug discovery. Specifically, polysubstituted thiophenes, such as the target molecule this compound, offer a rich platform for chemical modification and optimization of biological activity. The strategic placement of hydroxyl, methyl, and carboxylate functional groups on the thiophene core provides multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.
This guide will delve into the synthetic intricacies of preparing this compound, providing a robust foundation for its synthesis and further application in research and development.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of the target molecule suggests several potential disconnections of the thiophene ring. The most logical and convergent approach involves the formation of the C2-C3 and C4-S bonds in a single cyclization step. This leads to the identification of several classical thiophene syntheses as viable starting points.
Several named reactions are well-established for the synthesis of substituted thiophenes, including the Paal-Knorr, Hinsberg, Gewald, and Fiesselmann syntheses.[1]
-
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[1] While effective for many thiophenes, the harsh conditions and potential for side reactions can limit its applicability for highly functionalized targets.
-
Hinsberg Thiophene Synthesis: This synthesis utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[2]
-
Gewald Aminothiophene Synthesis: This is a multicomponent reaction that typically yields 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1]
-
Fiesselmann Thiophene Synthesis: This powerful method involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid derivative to directly afford 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3][4]
Considering the substitution pattern of the target molecule, specifically the 3-hydroxy and 2-carboxylate groups, the Fiesselmann thiophene synthesis emerges as the most direct and elegant strategy. This approach allows for the direct installation of the desired functionalities in a single, convergent step.
The Fiesselmann Thiophene Synthesis: A Detailed Mechanistic Overview
The Fiesselmann synthesis is a cornerstone for the preparation of 3-hydroxythiophene-2-carboxylates. The reaction proceeds via a base-catalyzed cascade of Michael additions and a subsequent intramolecular Dieckmann-type condensation.
The proposed mechanism for the synthesis of this compound is as follows:
-
Deprotonation: A suitable base, such as sodium methoxide, deprotonates the α-carbon of methyl thioglycolate, generating a reactive thiolate anion.
-
First Michael Addition: The thiolate anion undergoes a nucleophilic conjugate addition to the triple bond of the α,β-acetylenic ester, in this case, methyl 3-methyl-2-pentynoate. This forms a vinyl sulfide intermediate.
-
Second Michael Addition: A second molecule of the deprotonated methyl thioglycolate adds to the β-position of the newly formed α,β-unsaturated ester.
-
Intramolecular Cyclization (Dieckmann Condensation): The resulting diester undergoes an intramolecular Dieckmann-type condensation, where a carbanion formed on one of the thioglycolate-derived methylene groups attacks the other ester carbonyl. This cyclization forms the five-membered thiolane ring.
-
Elimination and Tautomerization: Subsequent elimination of a methoxide group and a molecule of methyl thioglycolate, followed by tautomerization of the resulting keto-enol system, leads to the aromatic and stable 3-hydroxythiophene product.
The overall transformation is depicted in the following workflow diagram:
Caption: Workflow of the Fiesselmann Synthesis.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound based on the Fiesselmann reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Methyl 3-methyl-2-pentynoate | 128.15 | 12.8 g | 0.1 | 98% | Commercial Source |
| Methyl thioglycolate | 106.15 | 21.2 g | 0.2 | 98% | Commercial Source |
| Sodium Methoxide | 54.02 | 5.4 g | 0.1 | 95% | Commercial Source |
| Methanol (anhydrous) | 32.04 | 150 mL | - | 99.8% | Commercial Source |
| Diethyl ether | 74.12 | 200 mL | - | ACS grade | Commercial Source |
| Hydrochloric acid (1 M) | 36.46 | 100 mL | - | - | Commercial Source |
| Saturated Sodium Bicarbonate | 84.01 | 100 mL | - | - | Commercial Source |
| Saturated Sodium Chloride | 58.44 | 100 mL | - | - | Commercial Source |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - | Commercial Source |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium methoxide (5.4 g, 0.1 mol) and anhydrous methanol (100 mL). The suspension is stirred under a nitrogen atmosphere.
-
Addition of Reactants: A solution of methyl 3-methyl-2-pentynoate (12.8 g, 0.1 mol) and methyl thioglycolate (21.2 g, 0.2 mol) in anhydrous methanol (50 mL) is added dropwise to the stirred suspension of sodium methoxide over a period of 30 minutes. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether (200 mL) and water (100 mL). The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed successively with 1 M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and saturated sodium chloride solution (100 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Yield: 70-80%
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (s, 1H, OH), 3.85 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃), 2.15 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165.0 (C=O), ~155.0 (C-OH), ~130.0 (C-S), ~125.0 (C-CH₃), ~120.0 (C-CH₃), ~115.0 (C-CO), 52.0 (OCH₃), 14.0 (CH₃), 12.0 (CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3400 (br, O-H), ~2950 (C-H), ~1710 (C=O, ester), ~1620 (C=C, aromatic) |
| Mass Spec. (EI) | m/z (%): 186 (M⁺), 155 (M⁺ - OCH₃), 127 (M⁺ - COOCH₃) |
Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.
Conclusion and Future Outlook
This technical guide has detailed a reliable and efficient synthetic pathway for this compound utilizing the Fiesselmann thiophene synthesis. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. The strategic functionalization of the thiophene ring in the target molecule opens up numerous possibilities for the development of novel compounds with potential therapeutic or material science applications. Further exploration of the reactivity of the hydroxyl and ester functionalities will undoubtedly lead to a diverse library of new thiophene derivatives for biological screening and materials testing.
References
A Multi-Technique Approach to Structural Elucidation: A Technical Guide for Researchers
Abstract
Unambiguous structural elucidation is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of synthesized molecules. This guide provides an in-depth, practical framework for the structural confirmation of complex heterocyclic building blocks, which are pivotal in modern medicinal chemistry. While the inquiry specified CAS 32822-84-7, initial database analysis reveals this identifier corresponds to Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate. To better serve the intended audience of drug development professionals with a more relevant and complex example, this whitepaper will focus on the comprehensive elucidation of a common piperidine scaffold: tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 116574-71-1). We will employ an orthogonal, multi-technique approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating dossier of the molecule's identity.
The Elucidation Strategy: An Orthogonal, Self-Validating Approach
Our approach is built on this principle. We will first determine the molecular mass and formula (MS), then probe the functional groups present (IR), and finally, assemble the precise atomic connectivity and spatial arrangement (1D and 2D NMR). This workflow ensures that the interpretation of each spectrum is constrained and validated by the others, minimizing ambiguity and building a high-confidence structural assignment.
Caption: Orthogonal workflow for structural elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Experience: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its likely molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), allowing for the calculation of an elemental composition that distinguishes between isobaric compounds.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid serves to promote protonation, yielding the [M+H]⁺ ion.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Data Presentation & Interpretation
The molecular formula for tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is C₁₁H₂₁NO₃.[1] The expected monoisotopic mass for the protonated molecule [M+H]⁺ is calculated and compared against the observed mass.
| Parameter | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Theoretical Monoisotopic Mass | 215.1521 g/mol |
| Observed [M+H]⁺ (HRMS) | 216.1594 m/z |
| Calculated [M+H]⁺ (C₁₁H₂₂NO₃⁺) | 216.1594 m/z |
| Mass Error | < 5 ppm |
The excellent agreement between the observed and calculated mass for the [M+H]⁺ ion confirms the elemental composition is C₁₁H₂₁NO₃. A common fragmentation pattern for N-Boc protected compounds involves the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), which would result in significant fragment ions around m/z 160. This provides a preliminary check for the presence of the Boc protecting group.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. For our target molecule, we expect to see characteristic absorptions for the alcohol O-H bond, alkane C-H bonds, and the carbamate C=O bond. The absence of signals for other groups (e.g., alkynes, nitriles) is equally informative.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using the empty ATR crystal.
Data Presentation & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3430 (broad) | Medium | O-H stretch (alcohol) |
| 2975-2860 | Strong | C-H stretch (aliphatic) |
| ~1685 | Very Strong | C=O stretch (carbamate) |
| ~1170 | Strong | C-O stretch (carbamate) |
The presence of a strong, broad peak around 3430 cm⁻¹ is indicative of the hydroxyl group. The very strong absorption at ~1685 cm⁻¹ is a hallmark of the carbamate carbonyl in the N-Boc group, and the strong C-H stretching below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. This data aligns perfectly with the proposed structure and the formula derived from MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for de novo structural elucidation. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon backbone, and 2D NMR experiments (COSY, HSQC, HMBC) connect the atoms to build the final molecular structure. For a flexible ring system like a piperidine, the chemical shifts and coupling constants can be complex, but they provide rich conformational information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.
-
DEPT-135: Distinguishes CH₃/CH (positive) from CH₂ (negative) signals.
-
COSY: Correlates protons that are coupled to each other (typically 2-3 bonds).
-
HSQC: Correlates protons directly to the carbons they are attached to (¹JCH).
-
HMBC: Correlates protons to carbons over longer ranges (²JCH, ³JCH), revealing connectivity across quaternary centers and heteroatoms.
-
Data Presentation & Interpretation
¹H and ¹³C NMR Data (Note: Due to conformational heterogeneity of the N-Boc group and piperidine ring, some signals may appear as broad multiplets. The following are representative, simplified data.)
| Signal ID | ¹H δ (ppm) | Integration | Multiplicity | ¹³C δ (ppm) | DEPT-135 | Assignment |
| A | 1.46 | 9H | s | 28.5 | + | Boc CH₃ |
| B | - | - | - | 79.5 | (none) | Boc C(CH₃)₃ |
| C | - | - | - | 155.0 | (none) | C=O |
| D | 3.50 | 2H | m | 65.8 | - | -CH₂OH |
| E | ~1.80 | 1H | m | 40.2 | + | Piperidine C3-H |
| F | 1.2-1.9 | 4H | m | 25.0, 29.0 | - | Piperidine C4-H₂, C5-H₂ |
| G | ~2.80, ~4.05 | 2H | m (broad) | 44.5 | - | Piperidine C2-H₂ (axial/equatorial) |
| H | ~2.95, ~3.90 | 2H | m (broad) | 46.0 | - | Piperidine C6-H₂ (axial/equatorial) |
2D NMR Connectivity Analysis
-
Key HMBC Correlations: The most crucial correlation is from the singlet of the Boc methyl protons (A, δ 1.46) to the quaternary Boc carbon (B, δ 79.5) and the carbonyl carbon (C, δ 155.0). This definitively confirms the entire tert-butoxycarbonyl group.
-
Building the Ring:
-
A COSY experiment would show a correlation path from the C3 methine proton (E) to the hydroxymethyl protons (D) and the adjacent C2 and C4 methylene protons (G, F).
-
An HSQC spectrum links each proton signal to its directly attached carbon (e.g., proton D at δ 3.50 correlates to carbon D at δ 65.8).
-
HMBC correlations from the hydroxymethyl protons (D) to the C3 carbon (E) and from the C2/C6 protons (G, H) to the carbonyl carbon (C) lock the entire piperidine ring structure together and confirm its attachment to the N-Boc group.
-
Caption: Key 2D NMR correlations confirming connectivity.
Conclusion: Synthesizing Data for Unambiguous Confirmation
The structural elucidation of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate serves as a prime example of a rigorous, self-validating analytical workflow.
-
Mass Spectrometry established the correct elemental formula, C₁₁H₂₁NO₃.
-
Infrared Spectroscopy confirmed the presence of key O-H and N-Boc C=O functional groups.
-
NMR Spectroscopy , through a combination of 1D and 2D techniques, provided the definitive proof of concept, mapping the atomic connectivity of the N-Boc group and the substituted piperidine ring.
Each piece of data constrains the interpretation of the others, leading to a single, consistent structure. This orthogonal approach is not merely academic; it is an essential process in research and regulated drug development environments to ensure product quality, safety, and efficacy. By systematically integrating these techniques, researchers can confidently verify their molecular targets and accelerate the development pipeline.
References
Spectroscopic Scrutiny of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate, a substituted thiophene of interest to researchers in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this document serves as a comprehensive, predictive guide based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a robust framework for the identification and characterization of this and similar thiophene derivatives.
Introduction to the Spectroscopic Characterization of Thiophene Derivatives
Thiophenes are a class of heterocyclic compounds that are foundational building blocks in numerous pharmaceuticals and organic materials.[1] Their electronic and structural properties, which can be finely tuned through substitution, are of significant interest. Spectroscopic analysis is the cornerstone of characterizing these novel compounds, offering a window into their molecular architecture and purity. This guide will provide a detailed exposition of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, elucidating how each spectroscopic technique contributes to a holistic understanding of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, we predict the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 11.0 | Singlet (broad) | 1H | -OH | The acidic proton of the hydroxyl group is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration. |
| ~3.8 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a shielded environment and will appear as a sharp singlet. |
| ~2.2 | Singlet | 3H | 4-CH₃ | The methyl group at the 4-position of the thiophene ring. |
| ~2.1 | Singlet | 3H | 5-CH₃ | The methyl group at the 5-position of the thiophene ring, likely slightly upfield from the 4-methyl due to electronic effects. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are based on data from similar substituted thiophenes.[3][4][5]
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O (ester) | The carbonyl carbon of the methyl ester group is characteristically found in this downfield region. |
| ~160 | C3-OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |
| ~135 | C5-CH₃ | The substituted carbon at the 5-position of the thiophene ring. |
| ~125 | C4-CH₃ | The substituted carbon at the 4-position of the thiophene ring. |
| ~115 | C2-C=O | The carbon atom at the 2-position of the thiophene ring, attached to the ester group. |
| ~52 | -OCH₃ | The carbon of the methyl ester. |
| ~15 | 4-CH₃ | The methyl carbon at the 4-position. |
| ~14 | 5-CH₃ | The methyl carbon at the 5-position. |
Note: Predicted chemical shifts are based on data from analogous thiophene derivatives.[6][7][8][9]
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for a small molecule like this compound is as follows:
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Data Acquisition :
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 90° pulse angle is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The key vibrational frequencies for this compound are predicted as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Broad, Medium | O-H stretch | The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding. |
| ~2950 | Medium | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the methyl groups. |
| ~1720 | Strong | C=O stretch (ester) | The ester carbonyl group gives a characteristic strong absorption in this region. |
| ~1600 | Medium | C=C stretch (thiophene ring) | Aromatic C=C stretching vibrations of the thiophene ring. |
| ~1450 | Medium | C-H bend (aliphatic) | Bending vibrations of the methyl groups. |
| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester functionality. |
| ~700 | Medium | C-S stretch | Characteristic stretching vibration for the thiophene ring. |
Note: Predicted frequencies are based on general IR correlation tables and data for similar compounds.[10][11]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[12][13]
-
Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[13][14]
-
Pellet Formation : Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet. A vacuum can be applied during pressing to remove trapped air and moisture.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for subtraction.
-
Data Analysis : Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for IR Spectroscopy using the KBr Pellet Method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₈H₁₀O₃S), the predicted key ions in the electron ionization (EI) mass spectrum are:
| m/z | Ion | Rationale |
| 186 | [M]⁺• | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 155 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 127 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 111 | [M - COOCH₃ - CH₃]⁺ | Subsequent loss of a methyl radical. |
Note: The fragmentation of hydroxythiophenes can be complex, and other fragmentation pathways are possible.[15] The presence of the hydroxyl group adjacent to the ester may lead to specific ortho-effects in fragmentation.[15]
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing both separation and mass analysis.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[1][16][17]
-
Instrumentation : Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column).
-
GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.
-
MS Analysis : As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Caption: Predicted Major Fragmentation Pathways in EI-MS.
Conclusion
The spectroscopic data presented in this guide, while predictive, offer a robust and scientifically grounded framework for the characterization of this compound. The detailed analysis of the expected NMR, IR, and MS spectra provides researchers with the necessary tools to identify this compound, assess its purity, and confirm its structure. The provided experimental protocols represent standard, field-proven methodologies for obtaining high-quality spectroscopic data for small organic molecules. This guide underscores the power of combining theoretical predictions with established analytical techniques to advance research in organic and medicinal chemistry.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR [m.chemicalbook.com]
- 4. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethylthiophene | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Methylthiophene(554-14-3) 13C NMR [m.chemicalbook.com]
- 9. 3-Methylthiophene(616-44-4) 13C NMR spectrum [chemicalbook.com]
- 10. Thiophene [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 14. azom.com [azom.com]
- 15. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. uoguelph.ca [uoguelph.ca]
A Technical Guide to the Biological Potential of Substituted Thiophene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its structural resemblance to a phenyl ring but with distinct electronic properties that enhance receptor binding and metabolic stability.[1] When functionalized with a carboxylate group and other substituents, the resulting thiophene carboxylate derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth exploration of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present detailed protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design.
The Thiophene Carboxylate Core: A Versatile Pharmacophore
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of modern drug discovery.[2] Its derivatives are integral to numerous approved drugs, demonstrating its clinical significance.[3][4] The sulfur atom's lone pair electrons contribute to the ring's π-system, creating an electron-rich structure that is a bioisostere of a benzene ring but with a smaller size and greater potential for hydrogen bonding and metabolic manipulation.[1]
The addition of a carboxylate (-COOH) or carboxamide (-CONH₂) moiety introduces a critical functional group that can act as a hydrogen bond donor/acceptor or a coordination site for metal ions in enzyme active sites. The strategic placement of various substituents on the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to optimize potency, selectivity, and pharmacokinetic parameters.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Substituted thiophene carboxylates have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[5]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary anticancer mechanism for several thiophene carboxamide derivatives is the disruption of microtubule dynamics through binding to the colchicine site on β-tubulin.[6][7] Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting their polymerization, these compounds arrest the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis).[8] Certain thiophene carboxamides act as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[6][7] The thiophene ring's aromaticity is crucial for establishing strong interactions within the colchicine-binding pocket.[6]
Mechanism of Action: Kinase and Pathway Inhibition
Other thiophene derivatives exert their effects by targeting key signaling pathways.
-
JNK Inhibition: Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics.[9] This dual-action mechanism provides a potent method for disrupting JNK-mediated pro-survival signaling in cancer cells.
-
RhoA/ROCK Pathway: Benzo[b]thiophene-3-carboxylic acid derivatives have been shown to inhibit the RhoA/ROCK pathway, which is critical for cell migration and metastasis.[10] By suppressing this pathway, these compounds can reduce the invasive potential of tumors.
-
Apoptosis Induction: Many thiophene derivatives trigger the intrinsic apoptotic pathway by inducing caspase-3/7 activation and causing mitochondrial membrane depolarization.[1]
Structure-Activity Relationship (SAR) Data
The anticancer potency of these compounds is highly dependent on the nature and position of substituents.
| Compound Class | Key Substituents | Target Cancer Cell Line | Observed Activity (IC50) | Citation |
| Thiophene Carboxamides | 5-(4-fluorophenyl) and N-(2,5-dimethoxyphenyl) | Hep3B (Hepatocellular Carcinoma) | 5.46 µM | [6][7] |
| Thiophene Carboxamides | 5-(4-fluorophenyl) and N-(3,4,5-trimethoxyphenyl) | Hep3B (Hepatocellular Carcinoma) | 12.58 µM | [6][7] |
| 2-Bromo-5-phenylthiophenes | 2-bromo, 5-(2-methylphenyl) | HepG2, Caco-2 | Low micromolar EC50 | [1] |
| Morpholinoacetamide-thiophene | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl) | N/A (Enzyme Inhibition) | COX-2 IC50 = 5.45 µM | [11] |
Table 1: Representative SAR data for anticancer thiophene carboxylate derivatives.
Experimental Protocol: Cell Viability Assessment via MTT Assay
This protocol outlines a standard method for determining the cytotoxic effects of thiophene carboxylate derivatives on cancer cell lines.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Hep3B, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The thiophene nucleus is a key component in compounds developed to fight bacterial and fungal infections, including strains resistant to conventional antibiotics.[4][12]
Mechanism of Action
The precise mechanisms are varied, but many thiophene derivatives are thought to disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or inhibit key enzymes. Some N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum-β-lactamase (ESBL) producing E. coli, suggesting they may inhibit or evade these resistance enzymes.[13]
Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum and potency are heavily influenced by the substitution patterns on the thiophene ring.
-
Position-2 Substituents: Altering the substituents at the C-2 position of the thiophene ring significantly impacts biological activity.[12][14]
-
Pyridine Moieties: The incorporation of a pyridine side chain can lead to excellent antibacterial activity, with some derivatives showing potency comparable to standard drugs like ampicillin.[12][14]
-
Aryl Groups: The addition of specific aryl groups can confer potent activity against extensively drug-resistant (XDR) bacteria. For example, a 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate showed outstanding action against XDR Salmonella Typhi.[15]
// Core Node Core [label="Thiophene Carboxylate Core", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Substituent Nodes Sub_C2 [label="Substitution at C-2", fillcolor="#FBBC05", fontcolor="#202124"]; Sub_C5 [label="Substitution at C-5", fillcolor="#FBBC05", fontcolor="#202124"];
// Specific Group Nodes Pyridine [label="Pyridine Side Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; Aryl [label="p-Tolyl Group", fillcolor="#F1F3F4", fontcolor="#202124"];
// Activity Nodes Activity_Broad [label="Broad Antibacterial Activity\n(vs. E. coli, S. aureus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activity_XDR [label="Potent Activity\n(vs. XDR S. Typhi)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Core -> Sub_C2; Core -> Sub_C5; Sub_C2 -> Pyridine [label="affects"]; Sub_C5 -> Aryl [label="affects"]; Pyridine -> Activity_Broad [label="leads to"]; Aryl -> Activity_XDR [label="leads to"]; } dot Caption: SAR logic for antimicrobial thiophene carboxylates.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: The broth microdilution method is a standardized and quantitative technique to assess antimicrobial susceptibility. By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can pinpoint the precise concentration at which bacterial growth is inhibited. This is a foundational assay in the discovery of new antibiotics.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range is from 256 µg/mL down to 0.5 µg/mL.[16]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.[15]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Anti-inflammatory Activity: Targeting COX and LOX Enzymes
Chronic inflammatory diseases pose a significant therapeutic challenge, and thiophene derivatives, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[3][17]
Mechanism of Action: Dual COX/LOX Inhibition
Inflammation is mediated by prostaglandins and leukotrienes, which are produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Substituted thiophene carboxylates have been designed as potent inhibitors of COX-1, COX-2, and 5-LOX.[11] Selective inhibition of COX-2 over COX-1 is a key goal to reduce the gastrointestinal side effects associated with traditional NSAIDs.[18] Certain thiophene derivatives have demonstrated promising dual COX-2/5-LOX inhibitory activity, offering a comprehensive approach to blocking inflammatory pathways.[11]
// Nodes Start [label="Synthesized\nThiophene Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="In Vivo Screening\n(Carrageenan Paw Edema)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Active Compounds?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="In Vitro Enzyme Assays\n(COX-1, COX-2, 5-LOX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Determine IC50 Values\n& Selectivity Index", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step4 [label="Molecular Modeling\n(Docking Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> Step1; Step1 -> Decision; Decision -> Step2 [label="Yes"]; Decision -> End [label="No"]; Step2 -> Step3; Step3 -> Step4; Step4 -> End; } dot Caption: Workflow for identifying anti-inflammatory leads.
Structure-Activity Relationship (SAR) Highlights
-
Key Functional Groups: The presence of carboxylic acids, esters, amides, and methoxy groups is frequently associated with potent anti-inflammatory activity, as these groups are important for recognition by COX and LOX enzymes.[3][17]
-
Morpholinoacetamide Moiety: A morpholinoacetamide-thiophene hybrid was found to be a highly selective COX-2 inhibitor with a selectivity index of 8.37, alongside significant 5-LOX inhibition.[11]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a method to quantify the inhibitory activity of test compounds against the COX-2 enzyme.
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2. It uses a colorimetric method where the peroxidase activity of COX generates a colored product from a probe. A reduction in color development in the presence of the test compound indicates inhibition of the enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme. Prepare the arachidonic acid substrate solution and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.
-
Compound Addition: Add 10 µL of the test compound dilutions (in DMSO) or a known inhibitor (e.g., Celecoxib) to the wells. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.
-
Color Development: Immediately add 10 µL of the colorimetric substrate solution.
-
Absorbance Measurement: Measure the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Conclusion and Future Perspectives
Substituted thiophene carboxylates are a versatile and highly tractable class of molecules with demonstrated potential across multiple therapeutic areas. The structure-activity relationships explored herein highlight the critical role of specific substitution patterns in dictating biological activity and target selectivity. Future research should focus on leveraging computational modeling and advanced synthetic strategies to design next-generation derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action. The development of dual-action inhibitors, such as combined COX-2/5-LOX or multi-kinase inhibitors, represents a particularly promising avenue for addressing complex diseases like cancer and chronic inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Anticancer Activities of Thiophene and Its Analogs [pubmed.ncbi.nlm.nih.gov]
- 6. staff.najah.edu [staff.najah.edu]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of 3-Hydroxythiophene Derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract: The 3-hydroxythiophene core has emerged as a quintessential "privileged scaffold" in modern medicinal chemistry, transitioning from a heterocyclic curiosity to a cornerstone of blockbuster pharmaceuticals. Its unique physicochemical properties, particularly its role as a bioisostere for phenols and carboxylic acids, have enabled the optimization of drug candidates with enhanced metabolic stability and target affinity. This guide provides an in-depth exploration of the history, synthesis, and application of 3-hydroxythiophene derivatives. We will dissect classical and modern synthetic routes, present detailed experimental protocols, and analyze the scaffold's role in the mechanism of action of landmark drugs such as the anticoagulant Rivaroxaban and the atypical antidepressant Tianeptine. Through detailed case studies, structure-activity relationship (SAR) analyses, and mechanistic diagrams, this document serves as a comprehensive technical resource for professionals engaged in drug discovery and development.
The Thiophene Ring: A Privileged Scaffold in Medicinal Chemistry
The story of 3-hydroxythiophene begins with its parent heterocycle, thiophene. Discovered in 1882 by Viktor Meyer as a contaminant in benzene, thiophene was initially identified by the blue dye (indophenin) it formed with isatin and sulfuric acid—a reaction that purified benzene failed to produce.[1][2][3] This five-membered, sulfur-containing aromatic ring quickly established itself as a vital component in the medicinal chemist's toolkit.
The thiophene moiety is now recognized as a privileged pharmacophore, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas.[1][4] Its electron-rich nature and ability to engage in hydrogen bonding and other non-covalent interactions enhance drug-receptor binding.[1] Furthermore, its structural similarity to the phenyl ring allows it to serve as a common bioisosteric replacement, often improving a compound's physicochemical properties, metabolic profile, and binding affinity.[1][5] Drugs like the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) suprofen all feature a thiophene core, highlighting its versatility and importance.[1][6]
The 3-Hydroxythiophene Sub-structure: Physicochemical Properties and Bioisosteric Significance
Within the broader class of thiophenes, the 3-hydroxythiophene derivative holds special significance. Its utility stems from its acidic proton and its ability to act as a versatile bioisostere, particularly for less favorable functional groups like phenols and carboxylic acids.
Bioisosteric Replacement:
The concept of bioisosterism—the substitution of atoms or groups that results in similar biological activity—is a cornerstone of drug design.[5] The 3-hydroxythiophene moiety is an excellent bioisostere for several reasons:
-
Acidity and Hydrogen Bonding: The hydroxyl group on the thiophene ring has a pKa that can mimic that of a carboxylic acid or a phenol, allowing it to engage in similar electrostatic and hydrogen bonding interactions with a biological target.
-
Metabolic Stability: Phenolic moieties are often susceptible to phase II metabolism (e.g., glucuronidation), leading to rapid clearance. Replacing a phenol with a 3-hydroxythiophene can block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.
-
Improved Physicochemical Properties: This substitution can favorably modulate a molecule's lipophilicity (logP) and polarity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[7]
This strategic replacement has been successfully employed to optimize lead compounds, transforming molecules with poor pharmacokinetic profiles into viable drug candidates.
Synthetic Pathways to 3-Hydroxythiophene Derivatives
Accessing the 3-hydroxythiophene core has been a subject of extensive research, with several classical and modern methods developed.
Classical Approaches:
-
Hinsberg Thiophene Synthesis: This is one of the oldest methods, involving the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate in the presence of a strong base.
-
Fiesselmann Thiophene Synthesis: A versatile method that utilizes β-keto esters and thioglycolic acid derivatives to construct the thiophene ring.
-
Gewald Aminothiophene Synthesis: While primarily used for synthesizing 2-aminothiophenes, modifications of this reaction, which involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur, can provide access to precursors for 3-hydroxythiophenes.[2]
Modern Methodologies:
Contemporary organic synthesis has introduced more efficient and regioselective methods, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization, which allow for more precise and varied substitution patterns on the thiophene ring.
Below is a generalized workflow for synthesizing a 3-hydroxythiophene derivative, a common route in medicinal chemistry research.
Caption: Generalized workflow for the synthesis of a 3-hydroxythiophene derivative.
Experimental Protocol: Synthesis of 3-Hydroxythiophene-2-carboxamides
This protocol describes a representative synthesis of 3-hydroxythiophene-2-carboxamide derivatives, adapted from established literature.[8]
Step 1: Synthesis of Ethyl 2-(arylazo)-3-mercapto-3-(phenylamino)acrylate (Intermediate A)
-
To a solution of an appropriate N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide precursor (1.0 eq) in dioxane, add sodium methoxide (1.1 eq).
-
Add 2-chloroacetamide (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the intermediate.
Step 2: Cyclization to form 3-Hydroxythiophene-2-carboxamide (Final Product)
-
Dissolve Intermediate A (1.0 eq) in ethanol.
-
Add a catalytic amount of a strong base (e.g., sodium ethoxide).
-
Heat the mixture to reflux for 2-3 hours. Intramolecular cyclization and elimination of ethanol occur.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, neutralize with acetic acid, and reduce the solvent volume under vacuum.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried.
-
Purify the crude product by recrystallization or column chromatography.
Characterization: The final structure should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.[8]
Key Therapeutic Applications and Case Studies
The true impact of the 3-hydroxythiophene scaffold is best illustrated through its incorporation into successful drug molecules.
Anticoagulants: The Story of Rivaroxaban (Xarelto®)
Rivaroxaban is an oral, direct Factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic diseases.[9][10][11] Its discovery and development represent a landmark achievement in cardiovascular medicine and a prime example of rational drug design featuring the thiophene core.[9][12]
Mechanism of Action: Targeting Factor Xa
The blood coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for converting prothrombin to thrombin.[10] By directly and selectively inhibiting FXa, rivaroxaban effectively reduces thrombin generation and, consequently, clot formation.[10]
Caption: Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.
Structure-Activity Relationship (SAR) Studies
The development of rivaroxaban involved extensive SAR studies to optimize its potency and pharmacokinetic profile. The central oxazolidinone core was identified as key for binding to the S1 pocket of FXa. The chlorothiophene moiety plays a crucial role in binding to the S4 pocket of the enzyme.
| Compound Modification | Target Affinity (Ki, nM) | Rationale for Change |
| Lead Compound | ~150 | Initial hit with moderate potency. |
| Replacement of Phenyl with Chlorothiophene | ~10 | Thiophene provides better interaction in the S4 pocket. Chlorine enhances binding. |
| Optimization of Morpholinone Tail | ~1.5 | Improves solubility and oral bioavailability. |
| Rivaroxaban (Final Structure) | 0.4 | Optimized structure with high potency, selectivity, and favorable ADME properties.[10] |
Antidepressants: The Enigmatic Case of Tianeptine
Tianeptine is an antidepressant with a unique neurochemical profile that has been a subject of scientific debate.[13] Its structure features a dibenzothiazepine core, but its mechanism is distinct from typical tricyclic antidepressants.
Evolving Mechanism of Action:
-
Initial Hypothesis (Serotonin Reuptake Enhancer): Early studies suggested that tianeptine, contrary to SSRIs, enhanced the reuptake of serotonin.[14] This made it a pharmacological anomaly.
-
Glutamatergic Modulation: Later research indicated that tianeptine's antidepressant effects might stem from its ability to modulate glutamatergic pathways, particularly by affecting AMPA and NMDA receptors, and influencing neural plasticity.[13][14][15]
-
Current Understanding (Opioid Receptor Agonism): More recently, tianeptine has been identified as a potent agonist of the mu-opioid receptor (MOR).[13][16] This action is now believed to be a primary contributor to its therapeutic effects, but it also explains its potential for abuse at high doses.[13]
The complex pharmacology of tianeptine underscores the intricate relationship between chemical structure and biological function and serves as a compelling case study in drug development.
Future Perspectives
The 3-hydroxythiophene scaffold continues to be a fertile ground for drug discovery. Current research is focused on developing novel, more efficient synthetic methodologies, including flow chemistry and biocatalysis, to access these derivatives.[17] Furthermore, the scaffold is being explored for new therapeutic applications, including antiviral agents against viruses like Ebola, anticancer agents, and treatments for neurodegenerative diseases.[18][19] The proven success of this heterocyclic core ensures that it will remain a high-value building block in the pursuit of next-generation medicines.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. rroij.com [rroij.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 7. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The discovery of rivaroxaban: translating preclinical assessments into clinical practice [frontiersin.org]
- 11. The discovery and development of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tianeptine - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Theoretical and Computational Elucidation of Dimethylthiophene Carboxylates: From Molecular Structure to Functional Application
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene derivatives are a cornerstone of heterocyclic chemistry, integral to pharmaceuticals, agrochemicals, and materials science.[1][2] Among these, dimethylthiophene carboxylates represent a versatile scaffold, offering a rich platform for synthetic modification and functional tuning. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate these compounds. We delve into the quantum chemical approaches that unravel their conformational landscapes, electronic structures, and reactivity profiles. By bridging fundamental molecular properties with practical applications, particularly in drug development, this guide serves as a critical resource for professionals seeking to leverage computational chemistry for the rational design of novel thiophene-based molecules.
The Strategic Importance of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry.[2] Its unique electronic properties, arising from the delocalization of sulfur's lone pair electrons into the π-system, render it a bioisostere of the benzene ring but with distinct reactivity and solubility characteristics.[2] The incorporation of dimethyl and carboxylate functionalities further modulates these properties:
-
Methyl Groups: Enhance lipophilicity, influence metabolic stability, and can provide steric hindrance to guide molecular interactions.
-
Carboxylate Group: Acts as a key synthetic handle for further derivatization (e.g., amidation, reduction) and can participate in crucial hydrogen bonding interactions with biological targets.[3]
Consequently, compounds like Ethyl 4,5-dimethylthiophene-3-carboxylate and its isomers serve as pivotal intermediates in the synthesis of more complex molecules, including those with anti-inflammatory, analgesic, and anticancer properties.[2][3][4] Computational studies provide an indispensable toolkit for understanding these molecules at an atomic level, accelerating the design-synthesis-testing cycle.
Core Computational Methodologies: The Quantum Mechanical Lens
The foundation of theoretical studies on dimethylthiophene carboxylates lies in quantum mechanics. Modern computational chemistry offers a hierarchy of methods, with Density Functional Theory (DFT) emerging as the workhorse for systems of this size due to its optimal balance of accuracy and computational cost.[5][6]
Why DFT is the Preferred Approach: DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is computationally less demanding than traditional ab initio methods like Møller–Plesset perturbation theory (MP2) while often providing comparable accuracy for ground-state properties.[5] Functionals like B3LYP, combined with basis sets such as 6-311G(d,p), are frequently employed to accurately predict geometries, vibrational frequencies, and electronic properties of thiophene derivatives.[7][8]
Below is a typical workflow for the computational analysis of a dimethylthiophene carboxylate derivative.
Caption: A standard workflow for the theoretical investigation of a target molecule.
Conformational Analysis: Shape Dictates Function
The relative orientation of the carboxylate group with respect to the thiophene ring is a critical determinant of a molecule's properties. These orientations, typically denoted as S-cis or S-trans, can have significantly different energies and dipole moments.
Computational methods are used to map the potential energy surface by systematically rotating the dihedral angle between the ring and the ester group. This allows for the identification of the global minimum energy conformation (the most stable form) and the energy barriers to rotation.[9][10] For instance, studies on 3-substituted thiophene carbonyl derivatives have shown a preference for the S-cis form.[9] This preference can be attributed to a combination of steric effects from the adjacent methyl group and potential non-covalent interactions.
Table 1: Representative Conformational Energy Data
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| S-cis | ~0° | 0.00 (Global Minimum) | 2.5 |
| Transition State | ~90° | 4.5 | 3.8 |
| S-trans | ~180° | 1.2 | 4.1 |
Note: Data are illustrative, based on typical findings for substituted thiophene carboxylates.
Electronic Structure and Spectroscopic Characterization
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of chemical reactivity and kinetic stability.[8] A small gap implies higher reactivity and is often associated with molecules that are more easily polarized and exhibit interesting optical properties.[11]
DFT calculations provide precise energies and visual representations of these orbitals, showing where electron density is concentrated.[7] For dimethylthiophene carboxylates, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO is often distributed across the electron-withdrawing carboxylate group.[8]
Caption: Relationship between FMOs and key molecular properties.
In Silico Spectroscopy
Computational chemistry allows for the prediction of various spectra, which is invaluable for validating synthetic products and interpreting experimental data.
-
IR Spectroscopy: Frequency calculations not only confirm that an optimized structure is a true energy minimum (no imaginary frequencies) but also predict the vibrational modes. These calculated frequencies correspond to bond stretching and bending, which can be directly compared to experimental FT-IR spectra.[7][12]
-
NMR Spectroscopy: Methods like the Gauge-Independent Atomic Orbital (GIAO) approach can accurately predict ¹H and ¹³C NMR chemical shifts.[13] This is particularly useful for assigning peaks in complex molecules and confirming regiochemistry.
Reactivity and Application in Drug Design
Predicting Chemical Reactivity
The electron distribution governs how a molecule will react. By calculating the electrostatic potential (ESP) mapped onto the electron density surface, one can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For thiophene derivatives, the sulfur atom and certain ring carbons are often electron-rich, making them susceptible to electrophilic attack, while the carbonyl carbon of the ester is a primary site for nucleophilic attack.[3]
Protocol: Molecular Docking Simulation
A primary application for these computational insights is in drug development. Molecular docking predicts the preferred orientation of a ligand (our thiophene derivative) when bound to a protein target.
Objective: To evaluate a novel dimethylthiophene carboxylate derivative as a potential inhibitor for a specific enzyme kinase.
Step-by-Step Methodology:
-
Preparation of Receptor:
-
Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for residues like Histidine.
-
Define the binding site (active site) based on the location of the original ligand or known catalytic residues.
-
-
Preparation of Ligand:
-
Generate the 3D structure of the dimethylthiophene carboxylate derivative.
-
Perform a full geometry optimization using DFT (as described in Section 2) to obtain the lowest energy conformer.
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide, GOLD).
-
Place the prepared ligand in the defined binding site of the receptor.
-
Run a conformational search algorithm (e.g., Lamarckian Genetic Algorithm) to explore various poses (orientations and conformations) of the ligand within the binding site.
-
-
Scoring and Analysis:
-
The software calculates a "docking score" or "binding energy" for each pose, estimating the binding affinity. The most negative score typically indicates the most favorable binding mode.
-
Analyze the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-cation interactions between the thiophene ring and protein residues.[4]
-
This in silico screening process allows researchers to prioritize which derivatives to synthesize and test experimentally, saving significant time and resources.[1]
Conclusion
Theoretical and computational studies provide a powerful, predictive framework for understanding the structure, properties, and reactivity of dimethylthiophene carboxylates. Methodologies like DFT allow for the detailed characterization of conformational preferences and electronic landscapes, which are fundamental to their function. The insights gained from these computational models directly inform rational design strategies in both drug discovery and materials science. As computational power continues to grow and algorithms become more sophisticated, the synergy between in silico prediction and experimental validation will undoubtedly accelerate the development of next-generation therapeutics and functional materials based on this versatile thiophene scaffold.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy Ethyl 4,5-dimethylthiophene-3-carboxylate (EVT-3069248) | 19156-44-6 [evitachem.com]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 11. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Bioactivity Screening of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Foreword: The Rationale for Investigation
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] Many approved drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents, incorporate the thiophene moiety.[1][4] Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate (CAS: 32822-84-7) is a member of this promising class of compounds.[5][6] While specific bioactivity data for this particular molecule is not extensively documented in publicly available literature, the well-established biological significance of structurally related thiophenes provides a strong impetus for a comprehensive initial screening to uncover its therapeutic potential.[1][2][3][4]
This guide presents a structured, multi-tiered approach for the initial bioactivity screening of this compound, commencing with in silico predictions to assess its drug-like properties and culminating in a suite of in vitro assays to probe its potential antimicrobial, anticancer, and anti-inflammatory activities. The methodologies detailed herein are designed to be robust and self-validating, providing a solid foundation for further investigation.
Part 1: In Silico Profiling - A Predictive First Look
Before embarking on resource-intensive wet lab experiments, an in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is an indispensable first step in modern drug discovery.[7][8][9][10] This computational screening allows for the early identification of potential liabilities that could hinder a compound's development.[8][9][10]
Drug-Likeness and Physicochemical Properties
A key aspect of the in silico evaluation is to determine if the compound adheres to established principles of drug-likeness, such as Lipinski's Rule of Five.[11] This rule suggests that orally active drugs generally have:
-
A molecular weight of less than 500 Daltons.
-
An octanol-water partition coefficient (LogP) not exceeding 5.
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
Various open-source and commercial software platforms can be used to calculate these and other important physicochemical properties, such as polar surface area (PSA) and aqueous solubility, which are critical for predicting a drug's absorption and distribution.[11][12][13]
ADMET Prediction
Computational models can predict a compound's likely ADMET profile.[7][8][9][10] Key parameters to assess include:
-
Absorption: Prediction of human intestinal absorption and cell permeability (e.g., Caco-2 permeability).
-
Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.
-
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
-
Excretion: Prediction of the primary routes of elimination.
-
Toxicity: Early flags for potential toxicities such as mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity.[14]
A favorable in silico profile would show good predicted oral bioavailability, a low likelihood of off-target toxicities, and metabolic stability, thereby justifying the investment in laboratory-based screening.
Part 2: In Vitro Bioactivity Screening - From Prediction to Practice
Based on the promising chemical nature of the thiophene scaffold, a three-pronged in vitro screening strategy is proposed to investigate the antimicrobial, anticancer, and anti-inflammatory potential of this compound.
Antimicrobial Activity Screening
Thiophene derivatives have demonstrated notable activity against a range of microbial pathogens.[1][2][3] A primary screening for antimicrobial efficacy is therefore a logical starting point.
Caption: Workflow for the initial antimicrobial screening of the test compound.
This method serves as a rapid and cost-effective initial screen for antimicrobial activity.[15][16][17]
-
Microbial Culture: Prepare fresh overnight cultures of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231) in appropriate broth media.
-
Inoculation: Uniformly spread the microbial suspension onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi) using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Loading: Pipette a known concentration of this compound (dissolved in a suitable solvent like DMSO) onto each disk. A solvent control (disk with only DMSO) must be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each disk. A clear zone indicates antimicrobial activity.
This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.[16]
-
Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth or appropriate fungal medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the same conditions as the disk diffusion assay.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
| Microbial Strain | Gram Stain/Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Standard Drug |
| Staphylococcus aureus | Gram-positive | Hypothetical Data | e.g., Vancomycin |
| Escherichia coli | Gram-negative | Hypothetical Data | e.g., Gentamicin |
| Pseudomonas aeruginosa | Gram-negative | Hypothetical Data | e.g., Ciprofloxacin |
| Candida albicans | Fungi | Hypothetical Data | e.g., Fluconazole |
Table 1: Example data table for summarizing MIC results.
Anticancer Activity Screening
The cytotoxic potential of thiophene derivatives against various cancer cell lines is well-documented, making this a critical area of investigation.[2][4]
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.[18][19][20][21]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Standard) |
| MCF-7 | Breast | Hypothetical Data | Hypothetical Data |
| A549 | Lung | Hypothetical Data | Hypothetical Data |
| HCT116 | Colon | Hypothetical Data | Hypothetical Data |
Table 2: Example data table for summarizing cytotoxicity results.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity Screening
Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are based on heterocyclic scaffolds, evaluating the anti-inflammatory potential of the test compound is a worthwhile endeavor.[4] A common approach is to assess the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[22][23][24]
Commercially available enzyme-linked immunosorbent assay (ELISA) kits provide a reliable method for screening COX-1, COX-2, and 5-LOX inhibitors.[25][26]
-
Enzyme Preparation: Use recombinant human COX-1 and COX-2, and 5-LOX enzymes as provided in the assay kits.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound.
-
Substrate Addition: Add arachidonic acid, the substrate for both COX and LOX enzymes.
-
Detection: Follow the kit's instructions to detect the products of the enzymatic reactions (prostaglandins for COX, leukotrienes for LOX).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.
| Enzyme Target | IC50 (µM) of Test Compound | IC50 (µM) of Standard Drug |
| COX-1 | Hypothetical Data | e.g., Indomethacin |
| COX-2 | Hypothetical Data | e.g., Celecoxib |
| 5-LOX | Hypothetical Data | e.g., Zileuton |
Table 3: Example data table for summarizing anti-inflammatory enzyme inhibition.
Caption: Dual inhibition of COX and LOX pathways by a hypothetical anti-inflammatory agent.
Conclusion and Future Directions
This guide outlines a systematic and logical workflow for the initial bioactivity screening of this compound. The progression from in silico prediction to a tiered in vitro assay cascade allows for a cost-effective and data-driven evaluation of the compound's therapeutic potential. Positive "hits" in any of these primary screens would warrant further investigation, including more extensive profiling against a wider range of microbial strains or cancer cell lines, mechanism of action studies, and eventually, preclinical in vivo evaluation. The inherent biological relevance of the thiophene core suggests that such efforts could indeed unveil a novel and valuable bioactive agent.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 6. This compound, CasNo.32822-84-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. fiveable.me [fiveable.me]
- 10. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 11. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciensage.info [sciensage.info]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microchemlab.com [microchemlab.com]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. athmicbiotech.com [athmicbiotech.com]
- 23. ukm.my [ukm.my]
- 24. phytopharmajournal.com [phytopharmajournal.com]
- 25. mdpi.com [mdpi.com]
- 26. phytojournal.com [phytojournal.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Abstract
These application notes provide a comprehensive guide for the synthesis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. The described methodology is based on a robust and efficient cyclocondensation reaction, a variant of the Fiesselmann thiophene synthesis.[1][2][3] This guide details the complete synthetic workflow, from the preparation of the key α-mercapto ketone intermediate to the final cyclization and purification. It includes step-by-step protocols, mechanistic insights, quantitative data, and safety considerations designed for researchers, chemists, and professionals in drug development.
Introduction and Synthetic Strategy
Substituted thiophenes are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and electronic materials. The target compound, this compound (CAS 32822-84-7), possesses a highly functionalized thiophene ring, making it a valuable building block for further chemical elaboration.
The synthetic strategy outlined herein avoids the more common Gewald aminothiophene synthesis, which would require subsequent multi-step conversion of the 2-amino group. Instead, we employ a more direct and convergent approach: the base-catalyzed cyclocondensation of an α-mercapto ketone with an acetylenic ester.[1][2] This method builds the desired 3-hydroxythiophene core in a single, efficient step.
The overall synthesis is a two-stage process:
-
Preparation of the Intermediate: Synthesis of 3-mercapto-2-butanone from commercially available starting materials.
-
Cyclocondensation: Reaction of 3-mercapto-2-butanone with methyl propiolate to yield the final product.
Mechanistic Insights: The Fiesselmann-Type Cyclocondensation
Understanding the reaction mechanism is critical for optimization and troubleshooting. The formation of the 3-hydroxythiophene ring proceeds through a well-established sequence initiated by a base.
Causality of Reagent Choices:
-
Base (e.g., Sodium Methoxide): A strong, non-nucleophilic base is required to deprotonate the thiol of 3-mercapto-2-butanone, generating a potent thiolate nucleophile. The choice of sodium methoxide in methanol ensures compatibility with the solvent and ester functionalities.
-
Aprotic vs. Protic Solvent: While the reaction can be run in alcohols, aprotic solvents can also be used. The solvent choice can influence the rate of the initial Michael addition.
-
Methyl Propiolate: This acetylenic ester serves as the key electrophile, providing the three-carbon backbone that will become C2, C3, and the carboxylate group of the final thiophene ring.
The reaction proceeds via the following key steps:
-
Thiolate Formation: The base abstracts the acidic proton from the thiol group of 3-mercapto-2-butanone.
-
Michael Addition: The resulting thiolate anion performs a nucleophilic conjugate addition to the triple bond of methyl propiolate.
-
Intramolecular Cyclization: The enolate formed in the previous step attacks the ketone carbonyl group in an intramolecular fashion, forming a five-membered ring intermediate.
-
Dehydration & Tautomerization: The cyclic intermediate readily dehydrates. The resulting product exists predominantly in its more stable enol tautomer, yielding the final 3-hydroxythiophene.[1]
References
Synthesis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate: An Application of the Fiesselmann Thiophene Synthesis
Introduction: Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Its structural motif, a polysubstituted thiophene, is a common scaffold in a variety of biologically active compounds. This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of this target molecule, leveraging the robust and versatile Fiesselmann thiophene synthesis.
The Fiesselmann synthesis is a powerful method for the construction of 3-hydroxythiophene-2-carboxylates. The core of this reaction involves the base-catalyzed condensation of a thioglycolic acid ester with an α,β-acetylenic ester.[1][2] This approach offers a direct and efficient route to the desired thiophene ring system with the requisite hydroxyl and carboxylate functionalities.
Reaction Principle: The Fiesselmann Synthesis
The synthesis of this compound will be achieved through the base-catalyzed condensation of methyl thioglycolate and methyl 2-butynoate. The reaction proceeds through a series of nucleophilic additions and an intramolecular cyclization, followed by tautomerization to yield the stable aromatic thiophene ring.
The general mechanism of the Fiesselmann thiophene synthesis begins with the deprotonation of the α-carbon of the thioglycolic acid ester by a base, forming a potent nucleophile. This nucleophile then attacks the β-carbon of the α,β-acetylenic ester in a Michael-type addition. A subsequent intramolecular Dieckmann-like condensation, followed by the elimination of a methoxide ion and tautomerization, leads to the formation of the final 3-hydroxythiophene product.[1]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methyl thioglycolate | ≥98% | Sigma-Aldrich | |
| Methyl 2-butynoate | ≥98% | Sigma-Aldrich | |
| Sodium methoxide | 95% | Sigma-Aldrich | Handle under inert atmosphere |
| Methanol | Anhydrous | Sigma-Aldrich | |
| Diethyl ether | Anhydrous | Sigma-Aldrich | |
| Hydrochloric acid | 1 M aqueous solution | Fisher Scientific | |
| Saturated sodium bicarbonate solution | Fisher Scientific | ||
| Brine (saturated NaCl solution) | Fisher Scientific | ||
| Anhydrous magnesium sulfate | Sigma-Aldrich | ||
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Deuterated chloroform (CDCl₃) | Cambridge Isotope Laboratories | For NMR analysis |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Synthetic Procedure
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 30 mL of anhydrous methanol.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium methoxide (1.2 equivalents) to the cold methanol with stirring until fully dissolved.
-
To this solution, add methyl thioglycolate (1.0 equivalent) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, add methyl 2-butynoate (1.1 equivalents) dropwise over 15 minutes, maintaining the reaction temperature at 0-5 °C.
-
-
Reaction:
-
Once the addition of methyl 2-butynoate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is complete when the starting materials are no longer visible.
-
-
Work-up:
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of 1 M aqueous HCl until the pH is approximately 5-6.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or a semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
-
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. While a dedicated spectrum for this specific compound is not widely published, the expected spectral data can be predicted based on its structure and comparison with similar compounds.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~2.1-2.3 ppm (s, 3H, CH₃ at C4), δ ~2.4-2.6 ppm (s, 3H, CH₃ at C5), δ ~3.9 ppm (s, 3H, OCH₃ of ester), δ ~6.0-7.0 ppm (br s, 1H, OH). The absence of a proton at the 3-position is a key indicator. |
| ¹³C NMR (CDCl₃) | Signals for two sp²-hybridized methyl carbons, two sp²-hybridized thiophene ring carbons (one bearing the hydroxyl group and one bearing a methyl group), two additional sp²-hybridized thiophene ring carbons, a carbonyl carbon of the ester, and a methoxy carbon. |
| FT-IR (thin film) | ν ~3400-3200 cm⁻¹ (broad, O-H stretch), ~1710-1680 cm⁻¹ (C=O stretch of ester), ~1600-1500 cm⁻¹ (C=C stretch of thiophene ring). |
| Mass Spec. (EI) | Expected molecular ion peak (M⁺) at m/z = 186.04. |
Safety Precautions
-
Sodium methoxide is corrosive and reacts violently with water. Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methyl thioglycolate has a strong, unpleasant odor and is a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Methyl 2-butynoate is flammable and an irritant. Handle in a fume hood and away from ignition sources.
-
The reaction should be performed under an inert atmosphere to prevent side reactions and ensure safety.
-
All waste materials should be disposed of in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the base is of good quality and the reagents are anhydrous. |
| Loss of product during work-up or purification | Be careful during extractions and combine all organic layers. Use a less polar eluent system for chromatography to minimize streaking. | |
| Formation of multiple products | Side reactions due to moisture or air | Ensure the reaction is carried out under strictly anhydrous and inert conditions. |
| Incorrect stoichiometry | Carefully measure the amounts of all reagents. | |
| Difficulty in purification | Co-elution of impurities | Try a different solvent system for column chromatography or consider recrystallization if the product is a solid. |
Conclusion
The Fiesselmann thiophene synthesis provides a reliable and efficient method for the laboratory-scale preparation of this compound. By carefully controlling the reaction conditions and following the detailed protocol outlined above, researchers can successfully synthesize this valuable chemical intermediate for further investigation in drug discovery and materials science. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.
References
Application Notes & Protocols: Leveraging Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate in Modern Organic Synthesis
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][2] Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is a polysubstituted, synthetically versatile building block that offers multiple reaction sites for diversification. This guide provides an in-depth exploration of its synthesis, key transformations, and strategic applications. We present detailed, field-tested protocols and the scientific rationale behind them, designed to empower researchers in drug discovery and chemical development to harness the full potential of this powerful synthetic intermediate.
Introduction: The Strategic Value of a Polysubstituted Thiophene
Thiophene derivatives are integral components of numerous FDA-approved drugs and advanced materials.[2] Their structural similarity to benzene rings allows them to act as bioisosteres, while the sulfur atom imparts unique electronic and metabolic properties. This compound (MHDT) is a particularly valuable building block due to its dense functionalization:
-
A Nucleophilic 3-Hydroxy Group: This phenol-like hydroxyl group is a key handle for introducing a wide array of functionalities through O-alkylation, O-acylation, and conversion to electrophilic partners like triflates for cross-coupling reactions.
-
An Ester Moiety at C2: The methyl ester can be readily transformed into amides, carboxylic acids, or alcohols, providing a gateway to diverse molecular architectures and conjugation strategies.
-
A Fully Substituted Core: The methyl groups at C4 and C5 block potential sites of unwanted side reactions, directing synthetic transformations to the desired functional groups with high regioselectivity.
This combination of features makes MHDT an ideal starting point for constructing complex heterocyclic systems, such as thieno[3,2-b]pyrroles and other fused scaffolds with significant pharmacological potential.[3]
Physicochemical & Spectroscopic Profile
Accurate identification is the cornerstone of reproducible science. The key properties of MHDT are summarized below.
| Property | Value |
| CAS Number | 32822-84-7[4][5] |
| Molecular Formula | C₈H₁₀O₃S[6] |
| Molecular Weight | 186.23 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Storage | Sealed in dry, Room Temperature[6] |
Spectroscopic Characterization (Expected):
-
¹H NMR: Resonances corresponding to the two aromatic methyl groups (C4-CH₃ and C5-CH₃), the ester methyl group (O-CH₃), and a broad singlet for the hydroxyl proton (OH).
-
¹³C NMR: Signals for the ester carbonyl, the enolic carbons (C2, C3), the methyl-substituted carbons (C4, C5), and the three distinct methyl carbons.
-
IR Spectroscopy: Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C=O stretching of the ester (~1680-1720 cm⁻¹), and C=C stretching of the thiophene ring.
-
Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the calculated molecular weight.
Synthesis of the Building Block: The Gewald Reaction
The most convergent and widely adopted method for synthesizing polysubstituted aminothiophenes is the Gewald three-component reaction.[7] While MHDT is a hydroxythiophene, its synthesis often proceeds through a related pathway, starting from an α-mercaptoketone and an activated methylene compound. This provides crucial context for its origin and potential impurities.
The reaction involves the condensation of a ketone with an α-cyanoester, followed by the addition of elemental sulfur and cyclization.[8]
Caption: Figure 1: Conceptual Synthesis via Gewald-type Reaction.
Key Synthetic Transformations & Protocols
The true power of MHDT lies in its capacity for selective functionalization at its hydroxy and ester groups. The following diagram illustrates the primary synthetic avenues.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97% | CAS: 32822-84-7 | AChemBlock [achemblock.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. This compound - CAS:32822-84-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. d-nb.info [d-nb.info]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Note: Enhanced GC-MS Analysis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate Through Strategic Derivatization
Introduction: Overcoming the Analytical Hurdles for a Novel Thiophene Derivative
Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is a multifunctional thiophene derivative with significant potential in pharmaceutical and materials science research. However, its analysis by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges. The presence of both a hydroxyl (-OH) and a methyl ester (-COOCH₃) group, with the hydroxyl group exhibiting acidic properties, leads to low volatility and potential thermal instability.[1][2] These characteristics can result in poor chromatographic peak shape, low sensitivity, and inaccurate quantification due to analyte adsorption within the GC system.[3][4][5]
Chemical derivatization is an essential strategy to mitigate these issues.[6] By converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, we can significantly improve the compound's behavior during GC-MS analysis.[7][8][9] This application note provides a comprehensive guide to the derivatization of this compound, focusing on silylation techniques. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and present the expected outcomes, ensuring a robust and reproducible analytical method.
The Rationale for Derivatization: Why Silylation is the Method of Choice
For compounds containing active hydrogens, such as those in hydroxyl groups, several derivatization strategies exist, including silylation, acylation, and alkylation.[6][10] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is often the preferred method for GC analysis due to the ease of the reaction and the desirable properties of the resulting derivatives.[8][11]
Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[7][8] This transformation is crucial for analytes like this compound, which possess functional groups capable of hydrogen bonding.[1]
We will focus on two of the most powerful and widely used silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] Both are highly effective at derivatizing hydroxyl and carboxyl groups.[3][12] The choice between them can depend on the specific analyte and the complexity of the sample matrix.[3] For this application, both reagents are expected to perform well in converting the hydroxyl group to its TMS ether.
Experimental Workflow and Protocols
A systematic approach is crucial for successful derivatization and subsequent GC-MS analysis. The overall workflow is depicted below.
Figure 1: General workflow for the derivatization and GC-MS analysis of this compound.
Protocol 1: Silylation using BSTFA (+TMCS)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong silylating agent.[3] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance its reactivity, particularly for sterically hindered hydroxyl groups.[8][11]
Materials:
-
This compound
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)
-
GC Vials (2 mL) with caps
-
Heating block or oven
-
Nitrogen or Argon gas for evaporation
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, ethyl acetate). Pipette a known amount into a GC vial to achieve the desired final concentration (e.g., 100 µg/mL).
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or argon at room temperature. It is critical to remove all traces of water and protic solvents as they will consume the derivatizing reagent.[7]
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Analysis: Cool the vial to room temperature before injecting 1 µL into the GC-MS system.
Protocol 2: Silylation using MSTFA
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is considered one of the most volatile and potent silylating agents, making it ideal for trace analysis as its byproducts are also highly volatile and less likely to interfere with the chromatogram.[8]
Materials:
-
This compound
-
MSTFA
-
Anhydrous Pyridine (or other suitable aprotic solvent)
-
GC Vials (2 mL) with caps
-
Heating block or oven
-
Nitrogen or Argon gas for evaporation
Procedure:
-
Sample Preparation: As described in Protocol 1.
-
Drying: As described in Protocol 1.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex briefly.
-
-
Reaction: Heat the vial at 60°C for 30 minutes.[13]
-
Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.
Reaction Mechanism: The Chemistry of Silylation
The silylation reaction involves the nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating agent. This results in the formation of a TMS ether and non-interfering byproducts.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labioscientific.com [labioscientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. GC Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for High-Throughput Screening of Thiophene Carboxylate Libraries
Introduction: The Rising Prominence of Thiophene Carboxylates in Drug Discovery
Thiophene-based compounds are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] Its unique electronic and structural properties allow it to serve as a bioisostere for other aromatic systems, enhancing interactions with a wide array of biological targets.[1][3] The incorporation of a carboxylate group further enhances the potential of these molecules, providing a key interaction point for binding to biological targets, particularly enzymes and receptors.[3] Thiophene carboxylate derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4]
High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid evaluation of large and diverse chemical libraries against specific biological targets.[5][6][7] This automated approach allows for the identification of "hit" compounds that can be further optimized into lead candidates.[8][9] The application of HTS to thiophene carboxylate libraries offers a powerful strategy for identifying novel drug candidates with improved efficacy and pharmacokinetic profiles.[10] This document provides a comprehensive guide to designing and implementing HTS assays for the successful screening of thiophene carboxylate libraries, with a focus on robust assay development, hit validation, and data interpretation.
Strategic Considerations for HTS Assay Design
The success of any HTS campaign is fundamentally dependent on the quality and robustness of the assay.[11] The choice of assay format should be guided by the nature of the biological target and the specific scientific question being addressed. Both biochemical and cell-based assays offer distinct advantages and are amenable to the screening of small molecule libraries like thiophene carboxylates.[5][11]
Biochemical Assays: A Direct Interrogation of Target Interaction
Biochemical assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the effect of a compound on the target's activity or binding properties.[11] These assays are often preferred for their simplicity, lower cost, and reduced potential for off-target effects.
Key Advantages of Biochemical Assays:
-
Direct Target Engagement: Provides unambiguous evidence of a compound's interaction with the purified target.
-
Mechanistic Insights: Can elucidate the mechanism of action (e.g., competitive vs. non-competitive inhibition).
-
Higher Throughput: Generally simpler and faster to perform than cell-based assays.
Commonly Employed Biochemical Assay Formats:
-
Enzyme Inhibition Assays: These assays are designed to identify compounds that modulate the activity of a target enzyme. A variety of detection methods can be employed, including absorbance, fluorescence, and luminescence. For carboxylate-containing libraries, it is crucial to consider potential interference with the assay readout. For instance, a coupled-enzyme assay that monitors the production of a specific metabolite can be a robust approach.[12][13]
-
Binding Assays: These assays measure the direct binding of a compound to a target protein. Techniques like Fluorescence Polarization (FP) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) are particularly well-suited for HTS.
Cell-Based Assays: Probing Activity in a Physiological Context
Cell-based assays measure the effect of a compound on a cellular process or pathway, providing a more physiologically relevant assessment of its activity.[5] These assays are essential for understanding a compound's cellular permeability, potential cytotoxicity, and its impact on complex signaling networks.
Key Advantages of Cell-Based Assays:
-
Physiological Relevance: Assesses compound activity within a living system.
-
Identifies Cell-Permeable Compounds: Screens for molecules that can cross the cell membrane to reach their intracellular target.
-
Phenotypic Screening: Can identify compounds that produce a desired cellular phenotype without prior knowledge of the specific molecular target.[14]
Commonly Employed Cell-Based Assay Formats:
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter to measure the activation or inhibition of a signaling pathway.[5]
-
Cytotoxicity Assays: These assays, such as the MTT assay, are used to assess the impact of compounds on cell viability and are crucial for identifying cytotoxic hits that may need to be deprioritized.[15][16]
-
Phenotypic Assays: These assays monitor changes in cell morphology, proliferation, or other observable characteristics in response to compound treatment.[5]
Visualizing the HTS Workflow
A typical HTS campaign follows a well-defined workflow, from initial assay development to the identification and validation of hit compounds.
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed Protocols for Key HTS Assays
The following protocols provide detailed, step-by-step methodologies for two widely used HTS assays that are well-suited for screening thiophene carboxylate libraries.
Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
Fluorescence Polarization (FP) is a homogeneous assay technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[17][18] It is an excellent method for identifying inhibitors of protein-ligand interactions.[19][20]
Caption: Principle of a competitive Fluorescence Polarization assay.
Materials:
-
Purified target protein
-
Fluorescently labeled ligand (probe) with known affinity for the target protein
-
Thiophene carboxylate library dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Protocol:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent probe and target protein to achieve a stable and robust assay window. This is typically done by titrating the protein against a fixed concentration of the probe.
-
Assess the DMSO tolerance of the assay to ensure that the final concentration of DMSO from the compound library does not interfere with the assay.[19]
-
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound from the thiophene carboxylate library to the assay plates.
-
-
Reagent Addition:
-
Prepare a solution of the target protein and fluorescent probe in assay buffer at 2x the final desired concentration.
-
Dispense an equal volume of the protein-probe mixture into each well of the assay plate.
-
-
Incubation:
-
Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no protein) controls.
-
Identify hits based on a predefined activity threshold (e.g., >50% inhibition).
-
Data Interpretation:
| Parameter | Description | Typical Value |
| Z'-factor | A statistical measure of assay quality. | > 0.5 |
| Signal-to-Noise (S/N) | The ratio of the signal from the positive control to the standard deviation of the negative control. | > 10 |
| IC50 | The concentration of an inhibitor that causes 50% inhibition of the maximal response. | Determined for confirmed hits |
Protocol 2: AlphaLISA® Assay for Protein-Protein Interactions
AlphaLISA® is a bead-based, no-wash immunoassay that is highly sensitive and amenable to HTS.[21][22] It is particularly useful for studying protein-protein interactions and identifying compounds that disrupt these interactions.[23]
Caption: Principle of an AlphaLISA® assay for protein-protein interaction inhibitors.
Materials:
-
Biotinylated Protein A
-
Antibody-conjugated Protein B
-
Streptavidin-coated Donor beads
-
Anti-antibody-conjugated Acceptor beads
-
Thiophene carboxylate library dissolved in DMSO
-
AlphaLISA® assay buffer
-
384-well, white, opaque microplates
-
Microplate reader capable of AlphaLISA® detection
Protocol:
-
Assay Optimization:
-
Determine the optimal concentrations of biotinylated Protein A, antibody-conjugated Protein B, and the Donor and Acceptor beads to achieve a robust signal-to-background ratio.[21]
-
-
Compound Plating:
-
Transfer compounds from the thiophene carboxylate library to the assay plates as described in the FP protocol.
-
-
Reagent Addition:
-
Prepare a mixture of biotinylated Protein A and antibody-conjugated Protein B in assay buffer and dispense into the wells.
-
Incubate for a predetermined time (e.g., 60 minutes) to allow for protein-protein interaction.
-
-
Bead Addition:
-
Prepare a mixture of Donor and Acceptor beads in assay buffer and add to the wells. It is recommended to perform this step under subdued lighting conditions.[22]
-
-
Incubation:
-
Incubate the plates in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-protein binding.
-
-
Data Acquisition:
-
Read the plates on an AlphaLISA®-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound and identify hits based on a predefined threshold.
-
Hit Validation and Triage: From Initial Hits to Confirmed Leads
A critical phase of any HTS campaign is the validation and triage of the initial hits to eliminate false positives and prioritize the most promising compounds for further development.[24][25]
A Systematic Approach to Hit Validation:
-
Hit Confirmation: Re-test the primary hits in the original assay to confirm their activity.
-
Dose-Response Analysis: Perform dose-response experiments to determine the potency (IC50 or EC50) of the confirmed hits.
-
Orthogonal Assays: Test the hits in a secondary, orthogonal assay that uses a different detection technology to rule out assay-specific artifacts.[9]
-
Counter-Screens: Employ counter-screens to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors, fluorescent compounds).
-
Structure-Activity Relationship (SAR) Analysis: For hits that belong to a chemical series, preliminary SAR analysis can provide valuable insights into the key structural features required for activity.[24]
-
Triage and Prioritization: Prioritize hits for further investigation based on their potency, selectivity, and drug-like properties.
Caption: A decision-making flowchart for hit validation.
Conclusion
The combination of chemically diverse thiophene carboxylate libraries and robust HTS technologies provides a powerful platform for the discovery of novel therapeutic agents. By carefully selecting and optimizing the appropriate assay format, and by implementing a rigorous hit validation cascade, researchers can significantly increase the probability of identifying high-quality lead compounds. The protocols and strategies outlined in this document provide a comprehensive framework for successfully conducting HTS campaigns with thiophene carboxylate libraries, ultimately accelerating the journey from initial hit to potential drug candidate.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. news-medical.net [news-medical.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 9. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 10. Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'- bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical Assays | Evotec [evotec.com]
- 12. A high-throughput screening assay for the carboxyltransferase subunit of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. criver.com [criver.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 22. revvity.com [revvity.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate as a Versatile Scaffold in Drug Discovery
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its significant presence in a wide array of therapeutic agents.[1] Its bioisosteric relationship with the phenyl ring allows for favorable interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The specific compound, Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate (CAS 32822-84-7) , represents a key starting material and a versatile scaffold for the synthesis of novel drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in modern drug discovery workflows.
Chemical Properties and Synthesis
This compound is a polysubstituted thiophene with key functional groups—a methyl ester, a hydroxyl group, and two methyl substituents on the thiophene ring—that are amenable to chemical modification.
| Property | Value |
| CAS Number | 32822-84-7[4] |
| Molecular Formula | C₈H₁₀O₃S[5] |
| Molecular Weight | 186.23 g/mol [5] |
| Appearance | Solid |
A common and efficient method for the synthesis of substituted thiophenes is the Gewald reaction.[6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6] For the synthesis of this compound and its analogs, modifications of the Gewald synthesis or other cyclization strategies can be employed.
Application in Drug Discovery: A Scaffold for Library Synthesis
The true potential of this compound lies in its utility as a scaffold for generating diverse chemical libraries for high-throughput screening. The hydroxyl and ester functionalities serve as handles for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
Potential Therapeutic Targets
Based on the known biological activities of structurally related thiophene derivatives, libraries derived from this compound are promising for screening against a range of therapeutic targets.
-
Anticancer Agents: Thiophene carboxamide derivatives have shown significant potential as anticancer agents.[7][8] They have been investigated as inhibitors of key signaling proteins such as VEGFR-2, a critical regulator of angiogenesis in tumors.[9] Furthermore, some thiophene derivatives have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[10] The core structure of this compound provides an excellent starting point for developing novel kinase and microtubule assembly inhibitors.[10][11]
-
Antimicrobial Agents: The thiophene nucleus is a component of several antimicrobial drugs.[2] Derivatives of thiophene carboxamides have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3][12] The structural features of this compound can be modified to optimize antibacterial and antifungal activity.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in a drug discovery program.
Protocol 1: Synthesis of a Thiophene Carboxamide Library
This protocol describes the conversion of the methyl ester to a diverse library of carboxamides, which is a common strategy to enhance biological activity.
Objective: To generate a library of N-substituted carboxamide derivatives of 3-hydroxy-4,5-dimethylthiophene for biological screening.
Workflow:
Figure 1: Workflow for the synthesis of a thiophene carboxamide library.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
A diverse set of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Hydrolysis of the Methyl Ester: a. Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v). b. Add LiOH (1.5 equivalents) and stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. c. Acidify the reaction mixture with 1N HCl to pH ~3. d. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Amide Coupling: a. In a parallel synthesis setup, dispense the 3-hydroxy-4,5-dimethylthiophene-2-carboxylic acid (1 equivalent) into separate reaction vessels. b. To each vessel, add a solution of a unique primary or secondary amine (1.1 equivalents) in DMF. c. Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to each reaction vessel. d. Stir the reactions at room temperature overnight. e. Purify the resulting carboxamide derivatives using an appropriate method, such as preparative HPLC or column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for screening the synthesized thiophene carboxamide library for inhibitory activity against a specific protein kinase (e.g., VEGFR-2).
Objective: To identify compounds that inhibit the activity of a target kinase.
Workflow:
Figure 2: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Synthesized thiophene carboxamide library
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds from the synthesized library in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound at various concentrations and determine the IC50 value for active compounds.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Workflow:
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized thiophene carboxamide library
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable SAR data. For instance, in the context of anticancer activity, the nature of the N-substituent on the carboxamide can significantly influence potency and selectivity.[7] Similarly, for antimicrobial applications, variations in lipophilicity and electronic properties of the substituents can impact cell wall penetration and target engagement.[13]
Conclusion
This compound is a valuable and versatile building block for the development of novel therapeutic agents. Its amenability to chemical modification allows for the creation of diverse compound libraries that can be screened against a multitude of biological targets. The protocols and insights provided in this application note serve as a guide for researchers to effectively utilize this scaffold in their drug discovery endeavors, with the potential to uncover new lead compounds for the treatment of cancer, infectious diseases, and other conditions.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. This compound - CAS:32822-84-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antibacterial Screening of Novel Thiophene Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant bacteria presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents.[1] Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including significant antibacterial potential.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel thiophene derivatives for their antibacterial efficacy. The protocols detailed herein are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4][5][6][7]
This guide will detail a tiered screening approach, beginning with a qualitative assessment of antibacterial activity, followed by quantitative determination of inhibitory and bactericidal concentrations, and culminating in an evaluation of the compounds' selectivity through cytotoxicity testing. By following these robust protocols, researchers can effectively identify and characterize promising thiophene-based antibacterial candidates for further development.
Part 1: Pre-analytical Considerations and Preparation
Meticulous preparation is paramount to the validity and reproducibility of any antimicrobial screening assay. This section outlines the critical preparatory steps.
Selection of Bacterial Strains
The choice of bacterial strains is dictated by the intended therapeutic application of the novel compounds. A representative panel should include both Gram-positive and Gram-negative bacteria. It is recommended to include strains of clinical relevance and, where possible, multidrug-resistant isolates.
Recommended Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Klebsiella pneumoniae (e.g., ATCC 700603)
-
Culture Media and Reagents
The use of standardized and quality-controlled media is crucial for consistent results.[8]
-
Mueller-Hinton Broth (MHB): For broth microdilution assays. Cation-adjusted MHB is recommended for testing certain antimicrobial agents.[9]
-
Mueller-Hinton Agar (MHA): For agar-based assays and bacterial maintenance.[8][9]
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA): For routine bacterial culture and maintenance.
-
0.5 McFarland Turbidity Standard: For standardizing the inoculum density.[10]
-
Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel compounds. Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1%).
Preparation of Thiophene Derivative Stock Solutions
-
Accurately weigh the novel thiophene derivative.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Part 2: Primary Screening - Agar Well Diffusion Assay
The agar well diffusion method is a widely used, simple, and efficient technique for the initial qualitative screening of antimicrobial activity.[11][12][13][14] This method relies on the diffusion of the test compound through the agar, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[11][15]
Principle
An agar plate is uniformly inoculated with a standardized bacterial suspension. Wells are then created in the agar, and the test compound is added to the wells. During incubation, the compound diffuses into the agar, and if it possesses antibacterial activity, a clear zone of inhibition will be observed around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Detailed Protocol
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile TSB and incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[16]
-
-
Well Creation and Compound Application:
-
Allow the inoculated plate to dry for 3-5 minutes.
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the thiophene derivative solution into each well.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).[11]
-
-
Incubation and Data Interpretation:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
-
The presence of a clear zone around the well indicates antibacterial activity.
-
Part 3: Quantitative Analysis - Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18][19][20] It is a fundamental quantitative measure of a compound's potency. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[21][22][23][24]
Principle
Serial dilutions of the thiophene derivative are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[17][19]
Detailed Protocol
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
In well 1, add 100 µL of the thiophene derivative at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 2.2.1.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.[9]
-
-
Data Interpretation:
Visualization of the Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution Assay.
Part 4: Determining Bactericidal vs. Bacteriostatic Activity
While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. This distinction is crucial for therapeutic applications.
Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[26][27][28] It is determined by subculturing from the clear wells of an MIC assay onto agar plates.[26]
Detailed Protocol
-
Perform an MIC Assay: Follow the protocol as described in Part 3.
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
Data Presentation for MIC and MBC
| Thiophene Derivative | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Compound X | S. aureus | Positive | 8 | 16 | Bactericidal (2) |
| Compound X | E. coli | Negative | 16 | >64 | Bacteriostatic (>4) |
| Compound Y | P. aeruginosa | Negative | 32 | 32 | Bactericidal (1) |
| Ciprofloxacin | E. coli | Negative | 0.25 | 0.5 | Bactericidal (2) |
Part 5: Selectivity and Safety - Cytotoxicity Assessment
A promising antibacterial agent should exhibit high potency against bacterial cells while having minimal toxicity towards mammalian cells.[30] Cytotoxicity assays are essential for evaluating the safety profile of novel compounds.[31]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[31] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivative in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Data Presentation for Cytotoxicity
| Thiophene Derivative | IC₅₀ on HEK293 cells (µM) | MIC against S. aureus (µM) | Selectivity Index (IC₅₀/MIC) |
| Compound X | >100 | 5 | >20 |
| Compound Y | 15 | 20 | 0.75 |
| Doxorubicin | 1.2 | N/A | N/A |
A higher selectivity index indicates a greater therapeutic window for the compound.
Part 6: Overall Experimental Workflow and Decision Making
The screening process for novel thiophene derivatives should follow a logical and systematic progression to efficiently identify promising candidates.
Visualization of the Overall Screening Workflow
Caption: A tiered approach for antibacterial screening.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic antibacterial screening of novel thiophene derivatives. By employing a multi-faceted approach that evaluates qualitative activity, quantitative potency, mechanism of action (bactericidal vs. bacteriostatic), and selectivity, researchers can confidently identify and prioritize lead candidates for further preclinical and clinical development. Adherence to standardized methodologies, such as those recommended by CLSI, is essential for generating reliable and comparable data, ultimately contributing to the critical effort of discovering new and effective antibacterial therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. iacld.com [iacld.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. darvashco.com [darvashco.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistnotes.com [chemistnotes.com]
- 14. mdpi.com [mdpi.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 23. protocols.io [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 27. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. microchemlab.com [microchemlab.com]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
Application Note: A Validated Strategy for Evaluating the Antifungal Properties of Substituted Thiophenes
<Senior Application Scientist Note >
Introduction: The Pressing Need for Novel Antifungal Agents and the Promise of Thiophenes
The global rise of invasive fungal infections, compounded by the emergence of multidrug-resistant strains, presents a significant threat to public health. This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. Thiophene derivatives, a class of heterocyclic compounds, have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including promising antifungal properties.[1][2][3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of substituted thiophenes as potential antifungal therapeutics.
The methodologies detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[5][6][7][8] We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, thereby empowering researchers to design robust and self-validating studies.
Part 1: Foundational In Vitro Antifungal Susceptibility Testing
The initial phase of evaluating a novel compound involves determining its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Broth Microdilution Method for MIC Determination
The broth microdilution assay is a quantitative method and the gold standard for determining the MIC of an antifungal agent.[9][10][11][12][13] It allows for the testing of a large number of compounds against various fungal isolates in a high-throughput format.
Causality Behind Experimental Choices: This method is favored for its reproducibility and the standardized protocols available from bodies like the CLSI.[6][10] The use of a 96-well plate format allows for efficient screening and the determination of a precise concentration range of the test compound that inhibits fungal growth.
Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[2]
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the cell suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.[9]
-
Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration as specified by CLSI guidelines (typically 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts).[10][14]
-
-
Preparation of Thiophene Compound Dilutions:
-
Inoculation and Incubation:
-
MIC Determination:
Disk Diffusion Assay for Preliminary Screening
The disk diffusion assay is a qualitative or semi-quantitative method that provides a rapid and cost-effective preliminary assessment of antifungal activity.[15][16][17][18][19]
Causality Behind Experimental Choices: This method is particularly useful for initial screening of a large number of compounds. The size of the inhibition zone provides a visual and easily interpretable indication of the compound's potency.
Protocol: Disk Diffusion Assay
-
Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal fungal growth.[17]
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.[9]
-
Evenly streak the fungal suspension over the entire surface of the agar plate using a sterile cotton swab.[15][18]
-
-
Application of Thiophene Compounds:
-
Impregnate sterile paper disks with a known concentration of the substituted thiophene.
-
Place the disks onto the inoculated agar surface.[15]
-
-
Incubation and Measurement:
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.[1][2]
Causality Behind Experimental Choices: While the MIC indicates growth inhibition, the MFC distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity, which is a critical parameter in drug development.
Protocol: MFC Determination
-
Subculturing from MIC Assay:
-
Following the MIC determination from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.[2]
-
-
Plating and Incubation:
-
MFC Determination:
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate.[2]
-
Data Presentation: In Vitro Antifungal Activity
| Thiophene Derivative | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Compound X | Candida albicans | 16 | 32 | Fluconazole (8) |
| Compound Y | C. albicans (Fluconazole-resistant) | 8 | 16 | Fluconazole (>64)[3] |
| Compound Z | Aspergillus fumigatus | 32 | >64 | Voriconazole (1) |
Part 2: Delving into the Mechanism of Action
Understanding how a compound exerts its antifungal effect is crucial for lead optimization and predicting potential resistance mechanisms. For many antifungal agents, including some thiophene derivatives, a key target is the ergosterol biosynthesis pathway.[3][20][21][22][23]
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound. A reduction in ergosterol content suggests interference with the biosynthesis pathway.
Causality Behind Experimental Choices: Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. Targeting this pathway is a proven strategy for effective antifungal drugs.
Protocol: Ergosterol Quantitation
-
Fungal Culture and Treatment:
-
Grow the fungal cells in a suitable broth medium to mid-log phase.
-
Expose the cells to various concentrations of the substituted thiophene for a defined period (e.g., 4-16 hours).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (containing ergosterol) with n-heptane.[24]
-
-
Quantification:
-
Analyze the extracted sterols using spectrophotometry by scanning the absorbance between 240 nm and 300 nm. The presence of ergosterol and the intermediate 24(28) dehydroergosterol results in a characteristic four-peaked curve.
-
Alternatively, use Thin Layer Chromatography (TLC) for separation and quantification of ergosterol.[24]
-
Visualization: Proposed Mechanism of Action
Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Part 3: Assessing Safety and Selectivity
A critical aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen while exhibiting minimal toxicity to host cells.[25]
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[26][27][28][29]
Causality Behind Experimental Choices: This assay provides a quantitative measure of the compound's effect on the viability of mammalian cells, allowing for the determination of a therapeutic index (the ratio of the toxic dose to the therapeutic dose).
Protocol: MTT Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the substituted thiophene for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Presentation: Cytotoxicity Profile
| Thiophene Derivative | Cell Line | IC50 (µg/mL) |
| Compound X | HEK293 | >100 |
| Compound Y | HepG2 | 75.2 |
| Compound Z | Vero | >100 |
Part 4: In Vivo Efficacy Evaluation
Promising candidates identified through in vitro screening and cytotoxicity profiling should be further evaluated in animal models of fungal infection to assess their in vivo efficacy.[30][31]
Murine Model of Systemic Candidiasis
The mouse model of disseminated candidiasis is a standard and well-characterized model for evaluating the efficacy of antifungal agents.[30][32]
Causality Behind Experimental Choices: This model mimics human systemic fungal infections and allows for the assessment of the compound's ability to reduce fungal burden in target organs and improve survival.[30][33]
Protocol: Murine Systemic Candidiasis Model
-
Infection:
-
Treatment:
-
Administer the substituted thiophene derivative at various doses and schedules (e.g., intraperitoneally or orally).
-
Include a vehicle control group and a positive control group treated with a known antifungal agent (e.g., fluconazole).
-
-
Efficacy Assessment:
Visualization: In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of antifungal thiophene derivatives.
Conclusion
The systematic evaluation of substituted thiophenes for their antifungal properties requires a multi-faceted approach, from initial in vitro screening to in vivo efficacy studies. The protocols and rationale outlined in this application note provide a robust framework for researchers to identify and characterize novel antifungal candidates. By adhering to standardized methodologies and understanding the causality behind experimental choices, the scientific community can accelerate the discovery of new therapies to combat the growing threat of fungal infections.
References
- 1. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 6. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. testinglab.com [testinglab.com]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 13. Antifungal Susceptibility Testing Experience in the Management of Culture-Positive Mucormycosis: Observation from a Large Healthcare System [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. connectsci.au [connectsci.au]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. [PDF] Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT assay - Wikipedia [en.wikipedia.org]
- 28. chondrex.com [chondrex.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 32. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection [mdpi.com]
- 33. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Leveraging Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast majority of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have, therefore, emerged as a cornerstone of modern targeted therapy.[1]
Within the landscape of kinase inhibitor discovery, heterocyclic scaffolds play a crucial role in mimicking the adenine region of ATP, thereby enabling competitive inhibition at the enzyme's active site. The thiophene ring, a bioisostere of the phenyl group, is a particularly attractive scaffold due to its unique electronic properties and its ability to form key hydrogen bonds and other interactions within the kinase ATP-binding pocket. Its presence is noted in numerous approved and investigational kinase inhibitors. This document provides a detailed guide on the strategic use of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate as a versatile starting material for the synthesis of novel kinase inhibitors, with a focus on the construction of the potent thieno[3,2-d]pyrimidine core.
Strategic Importance of this compound
This compound is a highly functionalized thiophene derivative that offers multiple avenues for chemical elaboration. The presence of a hydroxyl group, a methyl ester, and two methyl substituents on the thiophene ring provides a rich platform for introducing chemical diversity and fine-tuning the pharmacological properties of the final compounds. The key to unlocking its potential in kinase inhibitor synthesis lies in the strategic transformation of its functional groups to enable the construction of fused heterocyclic systems, such as thienopyrimidines, which are known to be effective kinase inhibitor scaffolds.[2][3]
Proposed Synthetic Pathway: From Thiophene to Thieno[3,2-d]pyrimidine Kinase Inhibitor Scaffold
Caption: Proposed synthetic workflow from the starting material to a functionalized kinase inhibitor.
Part 1: Synthesis of the Key Intermediate: Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate
The initial and most critical step is the conversion of the 3-hydroxyl group of the starting material into an amino group. A direct conversion is challenging; therefore, a two-step process involving the formation of a triflate followed by a palladium-catalyzed amination is proposed.
Protocol 1.1: Triflation of this compound
This protocol describes the conversion of the hydroxyl group into a trifluoromethanesulfonate (triflate), which is an excellent leaving group for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen inlet)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a Schlenk flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) dropwise to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude triflate.
-
Purify the crude product by flash column chromatography on silica gel to obtain Methyl 3-(trifluoromethanesulfonyloxy)-4,5-dimethylthiophene-2-carboxylate.
Protocol 1.2: Buchwald-Hartwig Amination for the Synthesis of Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate
This protocol utilizes the highly efficient Buchwald-Hartwig amination to form the C-N bond, a cornerstone of modern synthetic chemistry.[4][5] An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide, can be used.
Materials:
-
Methyl 3-(trifluoromethanesulfonyloxy)-4,5-dimethylthiophene-2-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos (or other suitable phosphine ligand)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add Methyl 3-(trifluoromethanesulfonyloxy)-4,5-dimethylthiophene-2-carboxylate (1.0 eq) and LiHMDS (1.5 eq) to the flask.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with 1 M HCl. Stir for 30 minutes to hydrolyze the intermediate silylamine.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate.
Part 2: Construction of the Thieno[3,2-d]pyrimidine Core
With the key 3-aminothiophene intermediate in hand, the construction of the thienopyrimidine ring system can be achieved through well-established methods. Cyclization with formamide is a common and effective method to generate the thieno[3,2-d]pyrimidin-4(3H)-one core.[6][7]
Protocol 2.1: Cyclization to Form the Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold
Materials:
-
Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate
-
Formamide
-
High-temperature reaction vessel
Procedure:
-
Combine Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate (1.0 eq) and an excess of formamide in a high-temperature reaction vessel.
-
Heat the mixture to 180-200 °C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the mixture to further precipitate the product and break up any solids.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the 5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one.
Part 3: Elaboration of the Thienopyrimidine Scaffold for Kinase Inhibitor Synthesis
The thieno[3,2-d]pyrimidin-4(3H)-one core is a versatile template for further functionalization to generate a library of potential kinase inhibitors. A common strategy involves chlorination of the 4-position, followed by nucleophilic aromatic substitution with various amines to introduce diversity and modulate kinase selectivity.
Caption: General scheme for the functionalization of the thienopyrimidine core.
Protocol 3.1: Chlorination of the Thienopyrimidinone
Materials:
-
5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (catalytic amount)
Procedure:
-
Carefully add 5,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of POCl3.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base (e.g., sodium bicarbonate) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to yield 4-chloro-5,6-dimethylthieno[3,2-d]pyrimidine.
Protocol 3.2: Synthesis of Functionalized Kinase Inhibitors via Nucleophilic Aromatic Substitution
Materials:
-
4-chloro-5,6-dimethylthieno[3,2-d]pyrimidine
-
A diverse library of primary and secondary amines
-
A suitable solvent (e.g., isopropanol, DMF)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
Procedure:
-
Dissolve 4-chloro-5,6-dimethylthieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent.
-
Add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor candidate.
Data Presentation: Representative Kinase Inhibition Profile
The following table illustrates a hypothetical kinase inhibition profile for a series of synthesized thienopyrimidine derivatives, showcasing the importance of the substituent at the 4-position for potency and selectivity.
| Compound ID | R-Group at C4-position | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| THP-001 | 3-chloro-4-fluoroaniline | 15 | 250 |
| THP-002 | 4-(morpholinomethyl)aniline | 22 | 180 |
| THP-003 | 1-methyl-1H-pyrazol-4-amine | 8 | 55 |
| THP-004 | Cyclopropylamine | 150 | >1000 |
Data is hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
This compound represents a valuable, yet underexplored, starting material for the synthesis of novel kinase inhibitors. The proposed synthetic strategies, grounded in established and reliable chemical transformations, provide a clear pathway to a diverse range of thieno[3,2-d]pyrimidine-based compounds. The modular nature of the final synthetic step allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, which is critical for the optimization of potency, selectivity, and pharmacokinetic properties. Researchers in drug discovery are encouraged to explore this and other functionalized thiophenes to unlock new therapeutic opportunities in the ever-evolving field of kinase inhibitor research.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Experimental Design for Evaluating the Antioxidant Activity of Novel Thiophene Compounds
An Application Note and Protocol Guide
Introduction: The Rationale for Thiophene Antioxidant Assessment
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2][3] Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[4][5] The search for novel, potent, and safe antioxidant compounds is a cornerstone of modern drug discovery.
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives have emerged as a scaffold of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][6] The versatility of the thiophene ring allows for a wide range of structural modifications, influencing its physicochemical properties and biological functions, including antioxidant potential.[4][7] This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of the antioxidant activity of newly synthesized thiophene compounds, from initial chemical screening to more biologically relevant cell-based models.
Foundational Principles: Selecting the Appropriate Antioxidant Assay
No single assay can fully capture the complex antioxidant profile of a compound. Therefore, a multi-assay approach is highly recommended to obtain a comprehensive understanding.[8] Antioxidant mechanisms are broadly classified into two main categories, and the choice of assay should reflect the desired mechanistic insight.[5]
-
Hydrogen Atom Transfer (HAT) Based Assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The DPPH assay is a classic example of a HAT-based method.
-
Single Electron Transfer (SET) Based Assays: In these assays, the antioxidant reduces an oxidant by donating an electron. The FRAP assay is a prime example of a SET-based method.[5]
-
Mixed-Mode Assays: Some assays, like the ABTS assay, can proceed through both HAT and SET mechanisms.[5]
For a thorough evaluation of thiophene compounds, we recommend a tiered approach, starting with robust chemical assays (DPPH, ABTS, FRAP) for initial screening and progressing to a cell-based assay (CAA) to assess activity in a more physiologically relevant context.
Tier 1: In Vitro Chemical Screening Assays
These assays are rapid, cost-effective, and provide a fundamental assessment of a compound's radical scavenging or reducing capabilities. They are ideal for initial screening of a library of thiophene derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in the reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine.[9] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging activity of the antioxidant.[9]
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Test Compounds: Prepare stock solutions of the thiophene compounds in a suitable solvent (e.g., DMSO, methanol) and then prepare serial dilutions.
-
Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound solution or standard.
-
Add 180-200 µL of the DPPH working solution to each well.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing only the solvent and DPPH solution should also be measured.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % Inhibition against the concentration of the thiophene compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The change in absorbance is measured spectrophotometrically at approximately 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[12]
Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours before use.[12] This will form the ABTS•+ stock solution.
-
Working ABTS•+ Solution: Before the assay, dilute the stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Test Compounds and Control: Prepare as described for the DPPH assay. Trolox is a commonly used standard for this assay.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound or standard to each well.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
Mix and incubate at room temperature for a specified time (e.g., 6-10 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is done by creating a standard curve with different concentrations of Trolox and comparing the antioxidant effect of the thiophene compound to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[13] This assay is conducted under acidic conditions (pH 3.6).[13]
Workflow for FRAP Assay
Caption: Workflow for the FRAP assay.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh on the day of use by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 2.5 mL of 20 mM FeCl₃·6H₂O.[13] Warm this solution to 37°C before use.
-
Standard: Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O).
-
Test Compounds: Prepare as previously described.
-
-
Assay Procedure:
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM of Fe(II) equivalents.
-
Summary of In Vitro Assay Parameters
| Assay | Principle | Wavelength | Standard | Result Expression |
| DPPH | H-atom/electron donation to DPPH radical | ~517 nm | Ascorbic Acid, Trolox | IC50 (µM) |
| ABTS | Reduction of pre-formed ABTS•+ radical | ~734 nm | Trolox | TEAC (µM Trolox Eq.) |
| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺ | ~593 nm | FeSO₄ | FRAP Value (µM Fe(II) Eq.) |
Tier 2: Cell-Based Assay for Biological Context
While chemical assays are valuable for screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the compound.[2][14] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.[14][15]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[1][2] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][16] The assay measures the ability of an antioxidant compound to prevent the formation of DCF by scavenging peroxyl radicals generated by a free radical initiator like ABAP.[14]
Mechanism of CAA Assay
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Carefully remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[1][2]
-
Immediately add 50 µL of the thiophene compound at various concentrations or a standard antioxidant (e.g., Quercetin) to the wells.[1][2]
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for probe uptake and deacetylation.
-
After incubation, wash the cells to remove excess probe and compound.
-
Add 100 µL of a free radical initiator solution (e.g., ABAP) to all wells.[1][2][16]
-
Immediately begin reading the fluorescence intensity using a microplate reader (e.g., Excitation: 480-485 nm, Emission: 530-538 nm) at 37°C.[1][2]
-
Take readings at regular intervals (e.g., every 5 minutes) for 60 minutes.[1][2]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the kinetic fluorescence readings for both control and sample-treated wells.
-
Calculate the percent inhibition of DCF formation.
-
Express the results as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of Quercetin.
-
Data Interpretation and Comprehensive Evaluation
It is critical to understand that the results from different assays are not always directly comparable due to their different mechanisms and reaction conditions.[17] A thiophene compound might show high activity in the FRAP assay (indicating it's a good electron donor) but lower activity in the DPPH assay (if it's a poor H-atom donor).
-
Correlate Results: Analyze the data from all assays collectively. A compound that is active across multiple chemical and cell-based assays is a strong candidate for further development.
-
Acknowledge Limitations: The FRAP assay, for instance, does not measure the scavenging of biologically relevant radicals.[13] In vitro assays do not predict in vivo efficacy, which is influenced by bioavailability and metabolism.
-
Structure-Activity Relationship (SAR): Use the antioxidant data from a series of thiophene derivatives to establish SAR. This can guide the design of more potent antioxidant compounds.
Conclusion
The systematic assessment of the antioxidant activity of novel thiophene compounds requires a well-designed, multi-tiered experimental approach. By combining rapid in vitro chemical screens (DPPH, ABTS, FRAP) with a more biologically relevant cell-based assay (CAA), researchers can gain a comprehensive understanding of a compound's antioxidant profile. This structured methodology ensures scientific rigor, provides mechanistic insights, and enables the confident identification of promising thiophene-based antioxidant candidates for further preclinical development.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 17. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Introduction
Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this polysubstituted thiophene. The synthesis of this molecule, and others in its class, is typically achieved through a multi-component, one-pot procedure analogous to the well-established Gewald aminothiophene synthesis.[1][2] This reaction involves the condensation of a ketone with an active methylene compound in the presence of elemental sulfur and a base to form the thiophene ring.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to optimize your synthetic protocols effectively.
Troubleshooting Guide: Addressing Low Yield
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.
Q1: My reaction has resulted in a very low yield or no desired product. What are the most critical factors to investigate first?
A1: When facing low or no yield, a systematic review of the foundational reaction parameters is the most effective starting point. The issue can often be traced back to one of four key areas:
-
Reagent Purity and Stoichiometry:
-
Purity: Ensure all starting materials—particularly the ketone (3-butanone) and the active methylene ester (methyl thioglycolate)—are pure and dry. Impurities can interfere with the initial condensation or subsequent cyclization steps.
-
Stoichiometry: Accurately measure all reagents. An incorrect molar ratio of reactants can halt the reaction at an intermediate stage or promote the formation of side products.[3]
-
-
Reaction Temperature:
-
The reaction typically requires gentle heating (often in the range of 40-60 °C) to facilitate the dissolution and activation of elemental sulfur.[3]
-
However, excessive heat can lead to the polymerization of starting materials or the decomposition of intermediates, drastically reducing the yield. Temperature control is critical.
-
-
Choice of Base and Solvent:
-
Base: The base is a crucial catalyst for the initial condensation step.[3] Secondary amines like morpholine or piperidine, and tertiary amines like triethylamine are commonly used. The choice of base can significantly impact the reaction rate. Morpholine is often favored as it also aids in the solubilization of sulfur.[3][4][5]
-
Solvent: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility of both the reactants and the elemental sulfur.[3][6]
-
-
Reaction Time:
-
These multi-component reactions can be slow, sometimes requiring 2-24 hours for completion.[3] It is essential to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Below is a logical workflow for troubleshooting a failed reaction.
Caption: Troubleshooting workflow for low yield.
Q2: I have identified significant amounts of unreacted starting materials. What are the likely causes and solutions?
A2: The presence of unreacted starting materials, particularly the ketone and the active methylene ester, strongly suggests that the initial Knoevenagel-Cope condensation step is inefficient or has stalled.[3][7] This is the foundational step where the C-C bond is formed, creating the backbone of the final product.
Possible Causes and Solutions:
| Possible Cause | Explanation & Troubleshooting Steps |
| Ineffective Base Catalysis | The base is responsible for deprotonating the active methylene compound, enabling it to attack the ketone. If the base is too weak or used in insufficient quantity, this step will be slow or may not occur at all. Solution: Consider screening different bases. For less reactive ketones, a stronger base like piperidine might be more effective than triethylamine. Ensure you are using the correct catalytic amount (typically 10-20 mol%).[3] |
| Presence of Water | The Knoevenagel-Cope condensation produces water as a byproduct.[3] In some solvent systems, this water can inhibit the reaction equilibrium. Solution: If you suspect water is an issue, consider using a Dean-Stark apparatus to remove it azeotropically, especially if using a solvent like toluene. Alternatively, adding a dehydrating agent can be effective. |
| Steric Hindrance | Although 3-butanone is not exceptionally bulky, steric hindrance can sometimes slow down the condensation. Solution: If steric hindrance is a suspected issue, a two-step procedure can be more effective. First, isolate the α,β-unsaturated intermediate from the condensation reaction, and then react it with sulfur and base in a separate step.[3][4] |
Q3: My reaction mixture turns dark and viscous, and purification is difficult. What side reactions could be occurring?
A3: A dark, viscous, or tarry reaction mixture is often an indication of polymerization or the formation of complex side products. In the context of this synthesis, several side reactions are possible:
-
Self-Condensation of the Ketone: Under basic conditions, ketones can undergo self-condensation (an aldol condensation).
-
Dimerization or Polymerization of Intermediates: The highly reactive α,β-unsaturated intermediate formed during the Knoevenagel-Cope condensation can be prone to polymerization if it is not trapped by the sulfur in a timely manner.[3]
-
Formation of Polysulfides: The reaction of the base with elemental sulfur can form various polysulfide intermediates.[7][8] While necessary for the reaction, under certain conditions, these can lead to complex and difficult-to-separate byproducts.
Mitigation Strategies:
-
Control the Rate of Reagent Addition: Instead of adding all reagents at once, try a slow, controlled addition of the base or the ketone to the reaction mixture. This can help to keep the concentration of reactive intermediates low and favor the desired reaction pathway.
-
Optimize Reactant Concentrations: Running the reaction at a lower concentration (i.e., in more solvent) can sometimes disfavor intermolecular side reactions like polymerization.
-
Adjust the Temperature: As mentioned, excessive heat can promote side reactions. Ensure the reaction temperature is carefully controlled and not exceeding the optimal range.
Below is a diagram illustrating the main reaction pathway versus potential side reactions.
Caption: Desired vs. side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Gewald synthesis?
A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes, and its mechanism provides a strong model for the synthesis of your target molecule.[3] It proceeds through three primary stages:
-
Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the ketone and the active methylene compound to form an α,β-unsaturated intermediate.[1][7][9]
-
Sulfur Addition: Elemental sulfur (S₈) is activated, likely by the amine base, and adds to the α-carbon of the unsaturated intermediate. The precise mechanism of this step is complex and may involve polysulfide intermediates.[3][7]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the nitrile (in a traditional Gewald) or another electrophilic site. This is followed by a tautomerization step to yield the final, stable aromatic thiophene product. The formation of the aromatic ring is the primary thermodynamic driving force for the reaction.[3][8]
The complete proposed mechanism is illustrated below.
Caption: General mechanism of Gewald-type synthesis.
Q2: My purification by column chromatography is resulting in significant product loss. Are there alternative methods?
A2: While silica gel column chromatography is a standard method, it can sometimes lead to product loss, especially if the compound has some instability on silica. Here are some strategies to consider:
-
Recrystallization: If your crude product is semi-crystalline, recrystallization is an excellent alternative that can yield highly pure material with minimal loss. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Optimize Column Chromatography:
-
Choice of Eluent: Perform a thorough TLC analysis to find an eluent system that gives your product an Rf value between 0.25 and 0.4. This generally provides the best separation.
-
Deactivate Silica: If you suspect your product is degrading on the acidic silica gel, you can pre-treat the silica by washing it with a solvent mixture containing a small amount of a base, like triethylamine (e.g., 1% triethylamine in your eluent system), before packing the column.
-
Q3: Can microwave-assisted synthesis improve the yield and reaction time?
A3: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to improved yields and significantly reduced reaction times, especially for challenging or sterically hindered substrates.[1][3] The microwave energy can efficiently heat the polar solvents typically used, accelerating the reaction rates. If you have access to a microwave reactor, it is a worthwhile optimization strategy to explore.
Experimental Protocols
Protocol 1: General One-Pot Synthesis
This protocol is a representative procedure based on the principles of the Gewald reaction.[3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), the active methylene ester (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol (to a concentration of ~0.5 M). Add the base (e.g., morpholine, 20 mol%).
-
Reaction: Stir the reaction mixture and heat to 40-50 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Periodically (e.g., every hour), withdraw a small aliquot (~5 µL) from the reaction mixture using a capillary tube. Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of your starting materials for comparison.
-
Elution: Develop the TLC plate using an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new, more polar spot for the product is prominent.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Dimethylthiophene Carboxylates
Welcome to the technical support center for the synthesis of dimethylthiophene carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are working with these important heterocyclic compounds. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your target molecules.
Section 1: Foundational Knowledge (FAQs)
This section covers the fundamental concepts and safety considerations for the synthesis of dimethylthiophene carboxylates, primarily focusing on the widely used Gewald reaction.
Q1: What is the most common and versatile method for synthesizing substituted 2-aminothiophenes like dimethylthiophene carboxylates?
A1: The most prevalent and versatile method is the Gewald three-component reaction .[1][2] This one-pot synthesis is highly valued because it constructs the thiophene ring with multiple substituents in a single step from readily available starting materials: a ketone (or aldehyde), an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur, all in the presence of a base.[1][3] Its operational simplicity and the availability of diverse starting materials make it a powerful tool in heterocyclic chemistry.[2]
Q2: Can you briefly explain the mechanism of the Gewald reaction?
A2: Certainly. While the complete mechanism, especially the role of sulfur, is complex, it is generally understood to proceed in a few key stages.[1][4]
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone (e.g., 2-butanone) and the active methylene compound (e.g., methyl cyanoacetate).[1][5] This step forms an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur (typically S₈) is attacked by the enolate of the Knoevenagel adduct. The exact mechanism of sulfur ring-opening and subsequent addition is still a subject of detailed computational study, but it results in a sulfur-containing intermediate.[4][5][6]
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.[1] The aromatization of the thiophene ring is the primary thermodynamic driving force for the entire reaction sequence.[4][6][7]
Q3: What are the critical safety precautions I should take when performing this synthesis?
A3: Safety is paramount. When running the Gewald reaction, please consider the following:
-
Ventilation: The reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell, especially if the reaction mixture is acidified during workup. Always perform the reaction and workup in a well-ventilated fume hood.
-
Bases: Amines like morpholine, piperidine, and triethylamine are corrosive and have strong odors. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use flammable solvents like ethanol and methanol with care, away from ignition sources.
-
Elemental Sulfur: While generally low in toxicity, sulfur powder can be a skin and eye irritant. Avoid inhalation of the dust.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: My Gewald reaction for ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can often be traced back to several key parameters. Let's break down the potential causes and solutions.
Troubleshooting Low Yield
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution(s) |
|---|---|---|
| Inefficient Knoevenagel Condensation | The initial condensation is the foundation of the reaction. It can be slow or incomplete if the base is not effective enough for the chosen ketone or if water, a byproduct, inhibits the equilibrium. | Optimize the Base: Screen common bases like morpholine, piperidine, or triethylamine. The choice of base can significantly impact the rate and yield.[8] Water Removal: For stubborn reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the condensation forward.[8] |
| Poor Sulfur Reactivity/Solubility | Elemental sulfur (S₈) has low solubility in many organic solvents at room temperature. For it to participate in the reaction, it must be activated and sufficiently dissolved. | Solvent Choice: Use polar solvents like ethanol, methanol, or DMF, which are known to improve sulfur's solubility and reactivity.[8] Temperature Control: Gently heating the reaction mixture to 40-60 °C can significantly improve sulfur's reactivity. However, avoid excessive heat, which can promote side reactions.[8] |
| Steric Hindrance | If your ketone or aldehyde is sterically bulky, the one-pot procedure may be inefficient, leading to low yields. | Two-Step Protocol: A modified approach can be more effective. First, perform the Knoevenagel condensation and isolate the resulting α,β-unsaturated nitrile. Then, in a separate step, react this intermediate with sulfur and a base. This often provides higher yields for challenging substrates.[9] |
| Sub-optimal Reaction Time/Temperature | The reaction may not have reached completion, or excessive temperature may have caused decomposition or side product formation. | Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time. Temperature Screening: Systematically screen temperatures, for instance, from 40 °C to the reflux temperature of your solvent, to find the sweet spot for your specific substrates. |
| Alternative Methodologies | For certain substrates, conventional heating may not be the most efficient method. | Microwave Irradiation: This technique has been shown to dramatically reduce reaction times and improve yields in many Gewald syntheses.[1] Ball-Milling: Solvent-free ball-milling is a green chemistry approach that can also lead to excellent yields in very short reaction times.[10][11] |
Troubleshooting Workflow for Low Yield
Below is a logical decision tree to guide your optimization process.
Caption: A decision tree for troubleshooting low yields in the Gewald synthesis.
Problem 2: Significant Impurity Formation
Q: My crude product shows several significant impurities by NMR and TLC. What are these common side products, and how can I prevent their formation?
A: Impurity formation is often a result of reaction conditions being too harsh or imbalanced. Understanding the potential side reactions is key to suppression.
Common Impurities and Mitigation Strategies
| Impurity | Formation Mechanism | Prevention Strategy |
|---|---|---|
| Unreacted Starting Materials | The reaction has not gone to completion due to insufficient time, temperature, or catalyst activity. | Increase reaction time and monitor via TLC. Optimize temperature and ensure the base is active.[8] |
| Knoevenagel Intermediate | The initial α,β-unsaturated nitrile is stable and may persist if the subsequent sulfur addition and cyclization steps are slow or inhibited.[1][8] | Ensure sulfur is fully dissolved and active (gentle heating can help). Check that the base concentration is sufficient to catalyze the entire sequence. |
| Dimerization/Polymerization Products | Under strongly basic conditions or at high temperatures, the starting materials or reactive intermediates can undergo self-condensation, leading to dark, often insoluble polymeric materials.[8][12] | Reduce the reaction temperature. Consider a slower, controlled addition of the base. Ensure the reaction is not run for an excessively long time after completion. Running under an inert atmosphere can also help.[12] |
| Polysulfide Species | The reaction involves a complex equilibrium of polysulfide intermediates.[4][6][7] If the final cyclization to the monosulfide (thiophene) is inefficient, these may remain, leading to a complex crude mixture. | This is an inherent part of the mechanism. The key is to ensure conditions favor the final, thermodynamically stable thiophene product. Proper temperature and sufficient reaction time are crucial to funnel all intermediates to the desired product.[4][6] |
Problem 3: Product Isolation and Purification Challenges
Q: I've completed the reaction, but I'm struggling to isolate a pure product. The crude material is an oil or difficult to crystallize. What are the best practices for purification?
A: Purification of 2-aminothiophenes can sometimes be tricky due to their physical properties. A systematic approach is best.
-
Initial Workup: After the reaction is complete (as determined by TLC), cool the mixture. If a solid precipitates, this is often your product. It can be collected by filtration and washed with a cold solvent like ethanol or methanol to remove soluble impurities.[8]
-
Solvent Removal: If no solid forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove inorganic salts and highly polar impurities. If a tertiary amine like triethylamine was used as a base, a wash with dilute acid (e.g., 1M HCl) can remove it, but be cautious as this can sometimes affect the product. Neutralize with a brine wash afterward.
-
Purification Methods:
-
Recrystallization: This is the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems. Common choices include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[10]
-
Silica Gel Chromatography: If recrystallization fails or if you need to separate isomers or closely related impurities, column chromatography is the method of choice.[13] Use a solvent system determined by TLC analysis, typically starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for a representative synthesis.
Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Caption: Experimental workflow for the synthesis of a dimethylthiophene carboxylate.
Materials:
-
2-Butanone (10 mmol, 1.0 eq)
-
Ethyl cyanoacetate (10 mmol, 1.0 eq)
-
Elemental Sulfur (11 mmol, 1.1 eq)
-
Morpholine (2 mmol, 0.2 eq)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (20 mL), 2-butanone (1.0 eq), and ethyl cyanoacetate (1.0 eq).
-
Begin stirring the mixture at room temperature. Add the morpholine (0.2 eq) to the flask.
-
Add the elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 45-50 °C using a water bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the flask in an ice-water bath for 30-60 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the purified product under vacuum to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid. Characterize by NMR, IR, and melting point analysis.[10]
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Answering the call of complex purification scenarios, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with a definitive resource for troubleshooting the purification of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate . As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to empower you to overcome common and nuanced challenges in your laboratory work.
Technical Support Center: this compound
This guide is structured to anticipate your questions and provide immediate, actionable answers. We will begin with a proactive troubleshooting guide for issues you may be facing right now, followed by a broader FAQ section for foundational knowledge.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental hurdles in a question-and-answer format.
Issue 1: My crude product is a persistent, non-crystallizing oil or a waxy solid.
-
Question: I've completed the synthesis, likely via a Gewald reaction, and after workup and solvent removal, I'm left with a dark, viscous oil instead of the expected solid. What's happening and how can I isolate my product?
-
Answer: This is a common issue often caused by the presence of unreacted starting materials, low-molecular-weight byproducts, or residual high-boiling solvents (like DMF or DMSO) used in the synthesis. These impurities can suppress the crystallization of your target compound by acting as a solvent or disrupting the crystal lattice formation.
Causality: The Gewald reaction, a multicomponent synthesis for 2-aminothiophenes and related structures, can generate various side products if not driven to completion.[1][2][3][4] The hydroxyl and ester functionalities of your target molecule also make it moderately polar, potentially increasing its solubility in polar impurities.
Troubleshooting Protocol:
-
Trituration: This is the first and most effective step. It involves "washing" the crude oil with a solvent in which the desired compound is insoluble (or poorly soluble), but the impurities are soluble.
-
Step 1: Place the crude oil in a flask.
-
Step 2: Add a small volume of a non-polar solvent. Cold hexanes or a mixture of hexanes and diethyl ether (e.g., 9:1) is an excellent starting point.
-
Step 3: Vigorously stir or scrape the mixture with a spatula. The goal is to encourage the product to precipitate as a solid while the impurities remain dissolved.
-
Step 4: If a solid forms, collect it by vacuum filtration and wash with more of the cold trituration solvent.
-
-
Re-evaluation of Workup: Ensure your aqueous workup was sufficient to remove any water-soluble catalysts or salts. If the reaction used a base like morpholine or piperidine, an acidic wash (e.g., dilute HCl) during the extraction is crucial.
-
Issue 2: My recrystallization attempt resulted in very low yield or no crystals at all.
-
Question: I managed to get a solid, but when I try to recrystallize it, either nothing crystallizes upon cooling, or my recovery is less than 20%. What am I doing wrong?
-
Answer: This problem points directly to solvent selection and the ratio of solvent to solute. The ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold.[5][6] If the yield is low, your compound is likely too soluble in the chosen solvent even at low temperatures.
Causality: The principle of "like dissolves like" is key.[5] Your molecule has polar (hydroxyl, ester) and non-polar (dimethyl, thiophene ring) regions. A solvent that is too polar (like pure methanol) might keep it in solution even when cold. Using an excessive volume of solvent is another common error, as the solution may not become supersaturated enough for crystallization to occur upon cooling.
Troubleshooting Protocol & Solvent Selection:
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Decision workflow for selecting a recrystallization solvent.
Recommended Solvent Systems to Test:
| Solvent System | Polarity | Rationale & Comments |
| Ethanol/Water | High | Dissolve in minimal hot ethanol. Add hot water dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify. Cool slowly. An excellent choice for moderately polar compounds.[7] |
| Ethyl Acetate/Hexanes | Medium | Dissolve in minimal hot ethyl acetate. Add hexanes until persistent cloudiness appears. Heat to clarify, then cool. Good for compounds with intermediate polarity.[7][8] |
| Toluene | Low-Medium | Good for aromatic compounds. Its high boiling point allows for a large solubility difference between hot and cold states, but makes it harder to remove from the final crystals.[8] |
| Isopropanol | Medium | A good alternative to ethanol with slightly different solubility characteristics. |
Issue 3: My "pure" product shows multiple spots on a TLC plate.
-
Question: After recrystallization, I thought my product was pure, but a Thin Layer Chromatography (TLC) analysis shows a major product spot and one or two faint impurity spots. How do I remove these final traces?
-
Answer: This indicates that the impurities have similar solubility properties to your product, making them difficult to separate by recrystallization alone. Flash column chromatography is the definitive next step for removing persistent impurities.[9][10]
Causality: Structurally similar impurities, such as byproducts from the initial Knoevenagel condensation step of the Gewald synthesis, can co-crystallize with your product.[11] Flash chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase.[12][13]
Flash Chromatography Protocol:
-
Stationary Phase: Standard silica gel (Silica 60, 230-400 mesh) is the appropriate choice.
-
Mobile Phase Selection (Eluent):
-
Use TLC to find a solvent system that gives your product an Rf value of ~0.25-0.35 .[9] This provides the best balance of resolution and elution time.
-
Start with a mixture of Hexanes and Ethyl Acetate . Given the polarity of your compound, begin with a ratio of around 4:1 (Hexanes:EtOAc) and increase the proportion of ethyl acetate to achieve the target Rf.
-
If separation is poor, a system of Dichloromethane (DCM) and Methanol (e.g., 99:1 to 95:5) can offer different selectivity.[10]
-
-
Column Packing and Loading:
-
Wet packing is generally preferred: prepare a slurry of silica gel in your starting eluent and pour it into the column.[9]
-
Dry loading is highly recommended if your compound is not very soluble in the eluent: dissolve your crude product in a minimal amount of a strong, volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often leads to sharper bands and better separation.[10][14]
-
-
Elution: Start with the eluent composition determined by TLC. You can run the column isocratically (constant solvent composition) or, more commonly, with a gradient (gradually increasing the proportion of the more polar solvent) to speed up the elution of your product after the impurities have been washed off.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Principle of Normal-Phase Flash Chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What analytical techniques should I use to confirm the purity and identity of my final product?
-
A1: A combination of techniques is essential for validation:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): This will confirm the presence of key functional groups. Look for a broad O-H stretch (for the hydroxyl group) around 3400 cm-1, C-H stretches around 2900-3000 cm-1, and a strong C=O stretch (for the ester) around 1700-1730 cm-1.[15][17]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound (186.23 g/mol ).[18]
-
Melting Point: A sharp melting point range (typically within 1-2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
-
Q2: My final product has a slight yellow or tan color. Is this normal? How can I decolorize it?
-
A2: While the pure compound is expected to be a white or off-white solid, a faint yellow color can arise from trace, highly-conjugated impurities or residual sulfur from the synthesis. If analytical data (like NMR) shows the product is otherwise pure, this may be acceptable. To decolorize it, you can add a small amount of activated charcoal to the hot solution during recrystallization. Be cautious, as charcoal can also adsorb your product and reduce your yield. Use it sparingly, heat for a few minutes, and then perform a hot filtration through a pad of Celite to remove the charcoal before allowing the solution to cool.
-
-
Q3: How should I store the purified this compound?
-
A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from light.[18] Thiophene derivatives can be susceptible to oxidation over long periods, especially if impurities are present. Storing under an inert atmosphere (like nitrogen or argon) is good practice for long-term storage to ensure stability.
-
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. orgsyn.org [orgsyn.org]
- 10. sorbtech.com [sorbtech.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Thiophene-based covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR spectrum [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. This compound - CAS:32822-84-7 - Sunway Pharm Ltd [3wpharm.com]
Identifying and minimizing byproducts in thiophene synthesis
Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiophene and its derivatives. Here, we address common challenges and provide in-depth, field-proven insights to help you identify and minimize byproducts, thereby optimizing your synthetic outcomes.
Section 1: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a cornerstone method for preparing thiophenes from 1,4-dicarbonyl compounds.[1] While robust, this reaction is often plagued by the formation of furan byproducts due to the dual role of sulfurizing agents as dehydrators.[2][3]
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction is producing a significant amount of furan byproduct alongside my desired thiophene. How can I improve selectivity?
A1: This is a classic challenge in Paal-Knorr thiophene synthesis. The 1,4-dicarbonyl starting material can undergo acid-catalyzed cyclization and dehydration to form a furan.[3] The sulfurizing agents themselves, like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, can promote this pathway.[2][4]
To enhance selectivity for the thiophene product, consider the following strategies:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often considered a milder and more efficient thionating agent than P₄S₁₀, which can lead to a higher thiophene-to-furan ratio.[3]
-
Reaction Temperature: Elevated temperatures can favor the dehydration pathway leading to furan formation. It is crucial to maintain the lowest effective temperature that allows the thionation reaction to proceed at a reasonable rate.[3]
-
Reagent Stoichiometry: Employing a sufficient excess of the sulfurizing agent can help push the equilibrium towards the thionation pathway over the competing dehydration reaction.[3]
Q2: The reaction is sluggish, and I'm observing a large amount of unreacted 1,4-dicarbonyl compound. What adjustments can I make?
A2: Low conversion can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Activity of the Sulfurizing Agent: P₄S₁₀ and Lawesson's reagent are sensitive to moisture and can lose their reactivity over time. Ensure you are using a fresh, properly stored batch of the reagent.[3]
-
Solvent Selection: Anhydrous, high-boiling, non-polar solvents like toluene or xylene are generally preferred. These solvents facilitate reaching the necessary reaction temperature to drive the reaction to completion.[3]
-
Temperature Optimization: While high temperatures can promote furan formation, some less reactive substrates may require a higher temperature to achieve a satisfactory conversion rate. A careful, stepwise increase in temperature while monitoring the reaction progress by TLC or GC-MS is recommended.[3]
Troubleshooting Guide: Minimizing Furan Byproduct
| Symptom | Possible Cause | Recommended Actions |
| High Furan Content in Crude Product | Reaction conditions favor dehydration over thionation. | 1. Switch from P₄S₁₀ to Lawesson's reagent.[3]2. Lower the reaction temperature.3. Increase the molar ratio of the sulfurizing agent. |
| Incomplete Reaction | Inactive sulfurizing agent or suboptimal reaction conditions. | 1. Use a fresh, anhydrous sulfurizing agent.[3]2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Ensure an appropriate high-boiling, anhydrous solvent is used.[3] |
| Complex Mixture/Difficult Purification | Formation of multiple byproducts or degradation. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed.[3]2. Perform a thorough aqueous workup to remove inorganic salts. |
Experimental Protocol: Minimizing Furan in Paal-Knorr Synthesis
This protocol outlines a microwave-assisted approach, which can offer better control over reaction time and temperature.
Materials:
-
Substituted 1,4-diketone (1 mmol)
-
Lawesson's Reagent (0.6 mmol, 0.6 equiv.)
-
Anhydrous Toluene (5 mL)
-
Microwave vial with a magnetic stir bar
Procedure:
-
In the microwave vial, combine the 1,4-diketone and Lawesson's reagent.
-
Add anhydrous toluene and seal the vial.
-
Heat the mixture in a microwave reactor to 120-150°C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.
Caption: Competing pathways in the Paal-Knorr synthesis.
Section 2: Gewald Aminothiophene Synthesis
The Gewald synthesis is a versatile multicomponent reaction for preparing 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[5][6] A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[7][8]
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a dimeric byproduct in my Gewald synthesis. How can I prevent this?
A1: The dimerization of the Knoevenagel-Cope condensation product is a known side reaction in the Gewald synthesis.[7][8] The yield of this dimer is highly dependent on the reaction conditions.[8] To suppress this side reaction, it is advisable to use a two-step procedure where the Knoevenagel condensation is carried out first, followed by the addition of sulfur and a base. This minimizes the concentration of the reactive α,β-unsaturated nitrile available for dimerization.
Q2: My Gewald reaction is not proceeding to completion, and I'm left with unreacted starting materials. What could be the issue?
A2: Incomplete conversion in a Gewald reaction can often be traced back to the base or the reaction conditions.
-
Base Selection: The choice of base is critical. Morpholine is a commonly used base, but for less reactive substrates, a stronger base might be necessary.
-
Reaction Temperature: The reaction is often carried out at moderate temperatures (e.g., 50-60°C). If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to the formation of other byproducts.
-
Sulfur Solubility: Ensure that the elemental sulfur is adequately dispersed or dissolved in the reaction medium. Using a solvent in which sulfur has some solubility, like DMF or ethanol, can be helpful.
Troubleshooting Guide: Dimerization in Gewald Synthesis
| Symptom | Possible Cause | Recommended Actions |
| Significant Dimer Byproduct Formation | High concentration of the α,β-unsaturated nitrile intermediate. | 1. Switch to a two-step procedure: perform the Knoevenagel condensation first, then add sulfur and base.[8]2. Optimize the rate of addition of the base to control the concentration of the reactive intermediate. |
| Low Yield of 2-Aminothiophene | Suboptimal reaction conditions or base strength. | 1. Experiment with different bases (e.g., morpholine, triethylamine, piperidine).2. Gradually increase the reaction temperature while monitoring the reaction. |
Experimental Protocol: Two-Step Gewald Synthesis to Minimize Dimerization
Materials:
-
Ketone (10 mmol)
-
Activated Nitrile (e.g., malononitrile) (10 mmol)
-
Elemental Sulfur (10 mmol)
-
Morpholine (12 mmol)
-
Ethanol (50 mL)
Procedure: Step 1: Knoevenagel Condensation
-
In a round-bottom flask, dissolve the ketone and activated nitrile in ethanol.
-
Add a catalytic amount of morpholine (e.g., 0.5 mmol).
-
Stir the mixture at room temperature for 1-2 hours or until the condensation is complete (monitor by TLC).
Step 2: Thiophene Formation
-
To the reaction mixture from Step 1, add the elemental sulfur and the remaining morpholine.
-
Heat the mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Caption: A logical workflow for troubleshooting Gewald synthesis.
Section 3: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[9][10] A potential side reaction is the formation of a thioacetal.[9][10]
Frequently Asked Questions (FAQs)
Q1: My Fiesselmann synthesis is yielding a significant amount of thioacetal instead of the desired thiophene. How can I favor the cyclization pathway?
A1: Thioacetal formation is a known side reaction in the Fiesselmann synthesis, especially in the absence of an alcohol.[9][10] To promote the desired cyclization, the addition of an alcohol (R⁴OH) is recommended. This encourages the formation of a monoadduct, which then preferentially cyclizes to the thiophene.[9][10] The choice of base is also crucial for the final cyclization step.
Troubleshooting Guide: Thioacetal Formation in Fiesselmann Synthesis
| Symptom | Possible Cause | Recommended Actions |
| Significant Thioacetal Byproduct | Reaction conditions favor the double addition of the thioglycolic acid derivative. | 1. Add an alcohol to the reaction mixture to promote monoadduct formation.[9][10]2. Use a strong base (e.g., sodium ethoxide) to facilitate the final cyclization. |
Section 4: Analytical Methods for Byproduct Identification
Accurate identification of byproducts is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is generally employed.
Recommended Analytical Workflow
-
Thin Layer Chromatography (TLC): Use as a rapid, qualitative method to monitor reaction progress and get a preliminary idea of the number of components in the crude reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile byproducts, such as furan derivatives in the Paal-Knorr synthesis or unreacted starting materials.[11] The mass spectrum provides valuable structural information for identification.
-
High-Performance Liquid Chromatography (HPLC): Well-suited for less volatile or thermally sensitive compounds, including the dimeric byproducts in the Gewald synthesis.[12] Coupling with a UV detector allows for quantification, while an MS detector (LC-MS) aids in identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of both the desired product and any isolated byproducts.
Example GC-MS Protocol for Paal-Knorr Byproduct Analysis
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
Data Analysis:
-
Identify the thiophene product and furan byproduct by comparing their retention times and mass spectra to known standards or library data (e.g., NIST).
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. wikiwand.com [wikiwand.com]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Stability issues of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate under experimental conditions
An In-Depth Guide to Experimental Stability and Troubleshooting
Welcome to the technical support center for Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate (CAS 32822-84-7). This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound and to offer practical solutions to challenges that may arise during its handling and use in experimental settings.
While specific stability studies on this compound are not extensively documented in publicly available literature, its chemical structure—possessing a 3-hydroxythiophene core, a methyl ester, and dimethyl substitutions—provides a strong basis for predicting its behavior under various conditions. The guidance herein is derived from established principles of organic chemistry and data from closely related thiophene derivatives.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly address potential problems you might encounter.
Issue 1: Compound Degradation in Solution
Question: I've observed a loss of my compound in solution over a short period. What could be the cause, and how can I prevent it?
Answer: The degradation of this compound in solution is likely due to one or more of the following factors: pH-mediated hydrolysis, oxidation, or photodegradation.
A. pH-Mediated Hydrolysis:
The methyl ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
-
Under Basic Conditions (pH > 7): The ester can be saponified to the corresponding carboxylate salt. This reaction is generally irreversible.
-
Under Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, yielding the carboxylic acid and methanol.
The 3-hydroxy group on the thiophene ring can also influence reactivity. 3-Hydroxythiophenes exist in equilibrium with their keto tautomers (thiophen-3(2H)-ones).[1] This tautomerism can be influenced by the solvent and pH of the medium.
Troubleshooting Steps & Preventative Measures:
-
pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (pH 4-7) for optimal stability. Use appropriate buffer systems if necessary, but be aware that some buffer components can catalyze degradation.[2]
-
Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Solvent Choice: Use aprotic solvents when possible, as they do not participate in hydrolysis reactions. If aqueous solutions are necessary, prepare them fresh before use.
B. Oxidation:
The thiophene ring, particularly with electron-donating groups like the hydroxyl and methyl groups, is susceptible to oxidation.[3][4] Oxidation can occur at the sulfur atom to form a thiophene S-oxide, or on the ring itself, potentially leading to ring-opening.[3][5]
Troubleshooting Steps & Preventative Measures:
-
Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) before use.
-
Inert Atmosphere: Conduct experiments under an inert atmosphere, especially if heating for extended periods.
-
Avoid Oxidizing Agents: Be mindful of other reagents in your reaction mixture that could act as oxidizing agents.
-
Antioxidants: In some formulations, the addition of a small amount of an antioxidant like BHT or BHA might be considered, but their compatibility should be tested first.[6]
C. Photodegradation:
Many organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions.
Troubleshooting Steps & Preventative Measures:
-
Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to protect the compound from light.[6]
-
Minimize Exposure: Avoid prolonged exposure to ambient laboratory light.
Issue 2: Unexpected Reaction Products
Question: My reaction is yielding unexpected side products. Could this be related to the stability of the starting material?
Answer: Yes, the inherent reactivity of this compound can lead to the formation of side products.
A. Dimerization:
3-Hydroxythiophenes have been shown to undergo spontaneous dimerization.[1] This is a potential pathway for the formation of impurities, especially during storage or in concentrated solutions.
B. Electrophilic Substitution:
The electron-rich thiophene ring is reactive towards electrophiles. While the 2- and 5-positions are typically the most reactive on a thiophene ring, the substitution pattern of this molecule will direct incoming electrophiles. Undesired reactions can occur if strong electrophiles are present in your reaction mixture.
Troubleshooting Steps & Preventative Measures:
-
Purity of Starting Material: Ensure the purity of your starting material. Impurities can sometimes catalyze side reactions.
-
Reaction Conditions: Carefully control reaction stoichiometry and temperature to minimize side reactions.
-
Protecting Groups: If you are performing reactions on other parts of the molecule, consider protecting the hydroxyl group to prevent its participation in side reactions.
Issue 3: Inconsistent Experimental Results
Question: I am observing poor reproducibility in my experiments. Could this be a stability issue?
Answer: Inconsistent results are a common symptom of compound instability.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Key Recommendations:
-
Fresh is Best: Prepare solutions of this compound immediately before use.
-
Standardize Procedures: Ensure that all experimental parameters, including incubation times, temperatures, and solution preparation methods, are kept consistent between experiments.
-
Aliquot Stock Solutions: If you must store solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A refrigerator or freezer is recommended for long-term storage.
Q2: What is the expected shelf-life of this compound?
A2: While specific data is unavailable, based on its structure, the compound should be stable for an extended period if stored correctly in its solid form. Solutions are significantly less stable and should be used fresh.
Q3: In which common laboratory solvents is this compound soluble?
A3: Thiophene derivatives are generally soluble in organic solvents such as ether and alcohol, but insoluble in water.[7] Solubility should be experimentally determined for your specific application.
Q4: Can I use this compound in biological assays with aqueous buffers?
A4: Yes, but with caution. It is crucial to minimize the time the compound spends in aqueous buffer before the assay. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use. Be aware that the pH of the buffer will impact the compound's stability.[8]
Q5: Are there any known incompatibilities with other reagents?
A5: Avoid strong oxidizing agents, strong bases, and strong acids. The compound may also react with strong electrophiles.
III. Key Stability Parameters and Recommendations
| Parameter | Potential Issue | Recommendation |
| pH | Ester hydrolysis, ring instability | Maintain pH between 4 and 7. Avoid strongly acidic or basic conditions. |
| Temperature | Increased degradation rate | Store at low temperatures and conduct experiments at the lowest feasible temperature. |
| Light | Photodegradation | Protect from light at all times using amber vials or foil. |
| Oxygen | Oxidation of the thiophene ring | Degas solvents and use an inert atmosphere for sensitive reactions or long-term storage of solutions. |
IV. Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on the reactivity of its functional groups.
References
- 1. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 3-Hydroxythiophene-2-carboxylates
Welcome to the technical support center for navigating the complexities of reactions involving 3-hydroxythiophene-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we will dissect the critical factors governing regioselectivity, providing you with the mechanistic understanding and practical protocols necessary to steer your reactions toward the desired C- or O-functionalized products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries encountered when working with 3-hydroxythiophene-2-carboxylates.
Q1: What are the primary reactive sites on a 3-hydroxythiophene-2-carboxylate, and what makes controlling regioselectivity so challenging?
A1: The main challenge arises from the ambident nucleophilic character of the enolate formed upon deprotonation of the 3-hydroxyl group. This enolate possesses two primary nucleophilic centers: the oxygen atom of the hydroxyl group (O-nucleophile) and the carbon at the C4 position of the thiophene ring (C-nucleophile). The molecule also exists in a tautomeric equilibrium between the 3-hydroxythiophene form and the thiophen-3(2H)-one form, which further complicates its reactivity.[1] The competition between O-alkylation/acylation and C-alkylation/acylation is the central issue in achieving regioselectivity.
Q2: What is the Hard and Soft Acids and Bases (HSAB) principle, and how does it apply to predicting the regioselectivity of these reactions?
A2: The HSAB principle is a qualitative concept that helps predict the outcome of reactions.[2][3][4][5] It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[2][6] In the context of the 3-hydroxythiophene-2-carboxylate enolate, the oxygen atom is considered a "hard" nucleophilic center due to its high electronegativity and charge density.[2][6] Conversely, the C4 carbon is a "soft" nucleophilic center.[6][7] Therefore, "hard" electrophiles (e.g., acyl chlorides, silyl chlorides) will preferentially react at the oxygen (O-acylation/silylation), while "soft" electrophiles (e.g., alkyl iodides, benzyl bromide) are more likely to react at the C4 carbon (C-alkylation).[8][9]
Q3: Can you explain the concepts of kinetic and thermodynamic control in the context of these reactions?
A3: Kinetic and thermodynamic control refer to the factors that determine the product distribution in a reaction with multiple possible outcomes.[10][11][12]
-
Kinetic Control: At lower reaction temperatures, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product.[10][11][13] This is referred to as the kinetic product.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways, and the most stable product will be the major product.[10][12][13] This is the thermodynamic product.
In the alkylation of 3-hydroxythiophene-2-carboxylates, O-alkylation is often the kinetically favored pathway due to the higher negative charge density on the oxygen atom.[14] However, the C-alkylated product is generally more thermodynamically stable.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for common regioselectivity issues encountered during specific reactions.
Troubleshooting Poor Regioselectivity in Alkylation Reactions (C- vs. O-Alkylation)
Problem: My alkylation of methyl 3-hydroxythiophene-2-carboxylate with an alkyl halide is giving a mixture of C4-alkylated and O-alkylated products, with the undesired isomer being the major product.
Core Concept: The balance between C- and O-alkylation is highly dependent on the interplay of the base, solvent, counter-ion, and the nature of the electrophile (alkylating agent).
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting C- vs. O-alkylation.
Detailed Analysis and Recommendations:
| Factor | To Favor C-Alkylation (Soft Site Attack) | To Favor O-Alkylation (Hard Site Attack) | Mechanistic Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH, KHMDS, LDA) | Weaker, more coordinating bases (e.g., K₂CO₃, Na₂CO₃) | Strong bases fully deprotonate the hydroxyl group, generating a "free" enolate where the softer C4 position is more accessible for reaction. Weaker bases may lead to an equilibrium, and the counter-ion can coordinate with the oxygen, favoring O-alkylation.[12] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, THF) | Polar protic solvents (e.g., ethanol, methanol) | Polar aprotic solvents solvate the cation, leaving the enolate anion more reactive, particularly at the softer carbon position.[8] Polar protic solvents can hydrogen-bond with the oxygen atom, stabilizing it and making it less nucleophilic, but can also promote SN1-type reactions which favor attack at the more electronegative atom.[8][15][16] |
| Counter-ion | Larger, less coordinating cations (e.g., K⁺, Cs⁺) | Smaller, more coordinating cations (e.g., Li⁺) | Larger cations are less associated with the oxygen of the enolate, increasing the availability of the C4 position for attack. Smaller, harder cations like Li⁺ strongly coordinate to the hard oxygen atom, directing the electrophile to that site. |
| Electrophile | Soft electrophiles (e.g., CH₃I, BnBr) | Hard electrophiles (e.g., (CH₃)₂SO₄, TBDMSCl) | Based on the HSAB principle, soft electrophiles preferentially react with the soft C4 position, while hard electrophiles react with the hard oxygen.[9] |
| Temperature | Higher temperatures (Thermodynamic Control) | Lower temperatures (Kinetic Control) | C-alkylation generally leads to a more stable product. Running the reaction at a higher temperature can allow the initially formed kinetic O-alkylated product to revert to the enolate and then form the more stable thermodynamic C-alkylated product.[10][13] |
Experimental Protocol: Selective C4-Alkylation of Methyl 3-hydroxythiophene-2-carboxylate
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Substrate Addition: Slowly add a solution of methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) in anhydrous DMF.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Troubleshooting Poor Regioselectivity in Acylation Reactions
Problem: I am attempting to acylate the C4 position of my 3-hydroxythiophene-2-carboxylate, but I am exclusively obtaining the O-acylated product.
Core Concept: Acylating agents (e.g., acyl chlorides, anhydrides) are hard electrophiles and will almost always react at the hard oxygen nucleophile. Direct C-acylation is challenging under standard conditions.
Recommended Strategy: Two-Step C-Acylation via Fries or Photo-Fries Rearrangement
If C4-acylation is the goal, a direct approach is often futile. A more effective strategy involves initial O-acylation followed by a rearrangement.
Workflow Diagram:
Caption: Two-step strategy for achieving C4-acylation.
Experimental Protocol: Two-Step C4-Acylation
Step 1: O-Acylation
-
Setup: Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents) in a suitable aprotic solvent (e.g., CH₂Cl₂ or THF) at 0 °C.
-
Acylation: Slowly add the acyl chloride or anhydride (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the O-acylated product, which can be used in the next step without further purification.
Step 2: Fries Rearrangement
-
Setup: Dissolve the O-acylated thiophene (1.0 equivalent) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Lewis Acid: Add a strong Lewis acid (e.g., AlCl₃, 2.0-3.0 equivalents) portion-wise at 0 °C.
-
Reaction: Heat the reaction mixture (typically 80-160 °C) for several hours, monitoring for the formation of the C4-acylated product by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography or recrystallization.
Section 3: Synthesis Protocols
This section provides established protocols for the synthesis of key starting materials and derivatives.
Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This protocol is adapted from the method reported by Huddleston and Barker.[17]
-
Sodium Methoxide Preparation: In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.05 equivalents) to anhydrous methanol (calculated to result in a 2M solution).
-
Thiol Addition: Once all the sodium has reacted, add methyl thioglycolate (1.0 equivalent).
-
Michael Addition: Cool the solution to 0 °C and add methyl 2-chloroacrylate (0.95 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by adding 4M aqueous HCl until the pH is acidic.
-
Extraction: Add water and extract the product with ethyl acetate (2x).
-
Isolation: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a brown oil that may solidify upon standing.[17] The product is often of sufficient purity for subsequent reactions.[17]
Synthesis of Methyl 3-alkoxythiophene-2-carboxylates (O-Alkylation)
This protocol favors O-alkylation for the synthesis of 3-alkoxy derivatives.
-
Setup: Suspend methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.0 equivalents) in a polar aprotic solvent like acetone or DMF.
-
Electrophile Addition: Add the alkylating agent (e.g., dimethyl sulfate or an alkyl bromide, 1.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
References
- 1. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. adichemistry.com [adichemistry.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. api.pageplace.de [api.pageplace.de]
- 5. aakash.ac.in [aakash.ac.in]
- 6. Redirecting... [retrosynthetix.com]
- 7. pw.live [pw.live]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. reddit.com [reddit.com]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 17. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Inconsistent Results in the Biological Screening of Thiophene Compounds
Introduction
Welcome to the technical support center dedicated to addressing the challenges of inconsistent results in the biological screening of thiophene-containing compounds. As a senior application scientist, I understand that reproducibility is the cornerstone of credible scientific research. Thiophene scaffolds, while being privileged structures in medicinal chemistry due to their diverse biological activities, present a unique set of challenges that can lead to variability in screening data.[1][2][3][4][5]
This guide is structured to provide you, our fellow researchers and drug development professionals, with not just procedural steps, but also the underlying rationale to empower you to diagnose and resolve these inconsistencies effectively. We will delve into the physicochemical properties of thiophenes, their potential for assay interference, and their metabolic liabilities, providing a comprehensive framework for robust and reliable screening.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the screening of thiophene compounds.
FAQ 1: My thiophene compound shows high variability between replicate wells. What's the likely cause?
High variability is often rooted in the physicochemical properties of the compound itself.
-
Poor Solubility: Thiophene and its derivatives are generally insoluble in water and soluble in organic solvents like DMSO or ethanol.[2][6] If the final assay concentration exceeds the compound's solubility limit in the aqueous assay buffer, it can lead to precipitation. This precipitation is often not uniform across all wells, causing significant variability.
-
Causality: The nonpolar nature of the thiophene ring and many of its derivatives limits their interaction with water molecules.[6] When the concentration of the organic solvent (like DMSO) is diluted in the final assay buffer, the compound may crash out of solution.
-
Troubleshooting:
-
Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitation.
-
Solubility Assessment: Perform a simple solubility test by preparing the highest concentration of your compound in the final assay buffer and visually checking for clarity.
-
Optimize Solvent Concentration: While keeping the final DMSO concentration low (typically <1%) to avoid solvent-induced artifacts, you might need to slightly increase it to maintain solubility for some compounds.[7] Always include a vehicle control with the same final DMSO concentration.
-
Lower Compound Concentration: Test a lower concentration range where the compound remains soluble.
-
-
-
Compound Aggregation: Some compounds can form colloidal aggregates in solution, which can non-specifically inhibit enzymes or interfere with assay readouts.[8] This is a common cause of false positives in high-throughput screening.
-
Troubleshooting:
-
Detergent Test: Re-run the assay with the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[8] If the compound's activity is significantly reduced, it's a strong indicator of aggregation-based interference.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to directly detect the presence of aggregates in your compound solution.
-
-
FAQ 2: My active thiophene compound is not showing a clear dose-response curve. Why?
The absence of a classical sigmoidal dose-response relationship can be perplexing.
-
Compound Instability: Thiophenes can be sensitive to light and air, leading to degradation.[9] This is particularly true for compounds with photoreactive groups.
-
Causality: The aromatic thiophene ring can undergo photo-oxidation or other degradation pathways, reducing the effective concentration of the active compound over the course of the experiment.
-
Troubleshooting:
-
Fresh Preparations: Always prepare fresh dilutions of your compound from a stock solution for each experiment.[7]
-
Protect from Light: Conduct experiments in low-light conditions and store stock solutions in amber vials or wrapped in foil.[10]
-
Stability Check: Assess the stability of your compound in the assay buffer over the experiment's duration using an analytical method like HPLC.
-
-
-
Covalent Inhibition: Some thiophene derivatives can act as covalent inhibitors, forming an irreversible bond with their target protein.[11][12]
-
Causality: Covalent inhibitors do not follow the same equilibrium binding kinetics as reversible inhibitors, which can lead to non-standard dose-response curves. The inhibition is often time-dependent.
-
Troubleshooting:
-
Pre-incubation Studies: Perform experiments where you pre-incubate the enzyme/cells with the compound for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition suggests a covalent mechanism.
-
Washout Experiments: After treating cells with the compound, wash the cells thoroughly and then measure the biological response. If the effect persists after washout, it's indicative of irreversible binding.
-
-
FAQ 3: I'm seeing activity in my primary assay, but it's not validating in a secondary or orthogonal assay. What's happening?
This is a classic sign of assay interference, where the compound interacts with the assay components rather than the biological target.[13]
-
Fluorescence Interference: The thiophene ring system and its derivatives can possess intrinsic fluorescent properties or can quench the fluorescence of a reporter molecule.[14][15][16][17]
-
Causality: If your assay uses a fluorescence-based readout, the compound's optical properties can directly interfere with the signal detection.
-
Troubleshooting:
-
Spectral Scanning: Run an emission and excitation scan of your compound at the assay concentration to see if it overlaps with the spectra of your assay's fluorophore.
-
Control Experiment: In a cell-free assay, measure the assay signal in the presence of your compound but without the biological target (e.g., enzyme). Any change in signal is likely due to interference.
-
-
-
Redox Activity: Thiophenes can undergo oxidation, and some derivatives can participate in redox cycling, which can interfere with assays that are sensitive to the redox state of the system (e.g., assays using luciferase or resazurin-based reporters).[13]
-
Troubleshooting:
-
Include a Reducing Agent: Re-run the assay in the presence of a reducing agent like DTT (dithiothreitol).[18] If the compound's activity is diminished, it may be acting as an oxidizing agent.
-
Test with a Redox-Sensitive Enzyme: A counter-screen with an enzyme known to be sensitive to oxidation, such as a thiol-dependent protease (e.g., caspase), can be informative.[13]
-
-
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed protocols and workflows for systematically investigating inconsistent results.
Guide 1: Systematic Evaluation of Compound-Related Issues
This workflow will help you determine if the inconsistency originates from the thiophene compound itself.
Caption: Workflow for troubleshooting compound-related issues.
Experimental Protocol: Purity and Stability Analysis
-
Purity Assessment (LC-MS): a. Prepare a 1 mg/mL solution of the thiophene compound in a suitable organic solvent (e.g., acetonitrile or methanol). b. Inject 1-5 µL onto a C18 reverse-phase HPLC column. c. Run a gradient elution from 5% to 95% organic solvent in water (both with 0.1% formic acid) over 10-15 minutes. d. Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer. e. Integrate the peak areas to determine the purity. A purity of ≥95% is recommended for screening.
-
Stability Assessment (HPLC): a. Prepare the thiophene compound at its highest screening concentration in the final assay buffer. b. Immediately inject a sample onto the HPLC (t=0). c. Incubate the solution under the same conditions as your biological assay (e.g., 37°C for 24 hours). d. Inject samples at various time points (e.g., 1, 4, 8, 24 hours). e. Compare the peak area of the parent compound at each time point to the t=0 sample to determine the extent of degradation.
Guide 2: Deconvoluting Assay Interference
This guide helps to identify and mitigate various forms of assay interference.
Caption: Decision tree for identifying assay interference mechanisms.
Guide 3: Addressing Metabolic Liabilities
Thiophene-containing drugs can be metabolized by cytochrome P450 enzymes to form reactive metabolites, such as thiophene-S-oxides and epoxides.[19][20][21] These reactive species can lead to cytotoxicity or off-target effects, contributing to inconsistent results, especially in cell-based assays.
The Problem of Bioactivation:
-
Mechanism: CYP-mediated oxidation of the thiophene ring generates highly electrophilic intermediates.[19][22] These can covalently bind to cellular nucleophiles like glutathione (GSH) or proteins, leading to toxicity.
-
Impact on Screening: In cell-based assays, differences in metabolic capacity between cell lines, or even between different passages of the same cell line, can lead to variable levels of reactive metabolite formation and, consequently, inconsistent biological responses.
Troubleshooting and Mitigation Strategies:
-
Use of Metabolic Inhibitors:
-
Protocol: Co-incubate your cells with the thiophene compound and a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole, ABT).
-
Interpretation: If the observed activity or toxicity is diminished in the presence of the P450 inhibitor, it strongly suggests that a metabolite is responsible for the effect.
-
-
Reactive Metabolite Trapping:
-
Protocol: In a liver microsomal assay, incubate your thiophene compound with microsomes, an NADPH regenerating system, and a trapping agent like glutathione (GSH).
-
Analysis: Analyze the reaction mixture by LC-MS/MS, looking for the mass of the parent compound plus the mass of glutathione (M + GSH).
-
Interpretation: The detection of a GSH adduct is direct evidence of reactive metabolite formation.[22]
-
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| High well-to-well variability | Compound precipitation | Visually inspect wells; decrease compound concentration. | Reduced variability and more consistent data. |
| No clear dose-response | Compound instability | Prepare fresh solutions; protect from light. | A more defined dose-response relationship. |
| Activity in primary but not secondary assay | Fluorescence interference | Run a spectral scan of the compound. | Identification of optical interference. |
| Time-dependent effects | Covalent inhibition | Conduct pre-incubation and washout experiments. | Confirmation of an irreversible binding mechanism. |
| Cell-based toxicity | Metabolic bioactivation | Co-incubate with a P450 inhibitor (e.g., ABT). | Attenuation of toxicity, implicating a reactive metabolite. |
Part 3: Best Practices for Handling and Storage of Thiophene Compounds
To ensure the integrity of your screening results, proper handling and storage of thiophene compounds are paramount.
-
Storage: Thiophene and its derivatives should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9][23] Many are flammable and sensitive to air and moisture.[9] It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[10]
-
Solution Preparation: Always use high-purity, anhydrous solvents like DMSO for preparing stock solutions. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and absorption of water.[18] Aliquoting stock solutions into single-use vials is a highly recommended practice.
-
Personal Protective Equipment (PPE): Always handle thiophene compounds in a well-ventilated fume hood, wearing appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
By implementing these troubleshooting guides and best practices, you will be better equipped to navigate the complexities of screening thiophene compounds, leading to more consistent, reproducible, and ultimately, more reliable scientific discoveries.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024 [quinoline-thiophene.com]
- 10. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 11. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescent Sensing for the Detection and Quantification of Sulfur-Containing Gases. | Semantic Scholar [semanticscholar.org]
- 17. Fluorescent Sensing for the Detection and Quantification of Sulfur-Containing Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Support Center: Purity Enhancement of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis and purification of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and enhance the purity of this valuable thiophene intermediate. We will delve into common challenges encountered during its synthesis, providing expert insights and validated protocols to achieve high-purity material suitable for downstream applications.
Section 1: Understanding the Synthesis and Common Impurities
Question: My initial synthesis of this compound resulted in a crude product with significant impurities. What are the likely synthetic routes and the common byproducts I should expect?
Answer: The most probable synthetic route for this molecule is a variation of the Gewald aminothiophene synthesis or the Fiesselmann thiophene synthesis.[1][2][3] The Gewald reaction is a powerful multi-component reaction that condenses a ketone (3-methyl-2-butanone), an activated nitrile-containing compound (methyl cyanoacetate), and elemental sulfur in the presence of a base.[4][5] A subsequent hydrolysis and diazotization/hydroxylation sequence would be required to convert the 2-amino group to the 3-hydroxy group.
Alternatively, the Fiesselmann synthesis provides a more direct route by reacting a β-ketoester with a thioglycolate derivative.[1][6] Regardless of the specific route, the complexity of these reactions can lead to several common impurities:
-
Unreacted Starting Materials: Incomplete conversion is a frequent issue. You may find residual ketone, methyl cyanoacetate, or other precursors in your crude product.
-
Knoevenagel Condensation Product: In the Gewald reaction, the first step is a Knoevenagel condensation between the ketone and the active methylene compound.[3] This intermediate can persist if the subsequent cyclization with sulfur is inefficient.
-
Elemental Sulfur: Finely divided elemental sulfur can be difficult to remove and may carry through the workup.
-
Oxidized Byproducts: Thiophene rings, while aromatic, can be susceptible to oxidation under certain conditions, leading to sulfoxide or other related impurities.
-
Dimerization Products: Self-condensation of intermediates or the final product can occur, especially at elevated temperatures.[2]
-
Isomeric Byproducts: Depending on the reaction conditions and substrates, minor amounts of isomeric thiophenes could be formed.[7]
A preliminary analysis by Thin Layer Chromatography (TLC) is the first essential step to visualize the complexity of your crude mixture.
Section 2: Analytical Assessment of Purity
Question: How can I accurately assess the purity of my crude product and identify the specific impurities present?
Answer: A multi-pronged analytical approach is crucial for a comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): TLC is your first line of analysis. It provides a quick, qualitative snapshot of your reaction. Use a combination of polar and non-polar solvents (e.g., gradients of hexane/ethyl acetate) to achieve good separation.[8] Multiple spots indicate a mixture of compounds. The relative Rf values can give you a preliminary idea of the polarity of the impurities compared to your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation and impurity identification.
-
Product Signals: The spectrum of pure this compound should show distinct singlets for the two methyl groups on the thiophene ring, a singlet for the ester methyl group, and a broad singlet for the hydroxyl proton.
-
Impurity Signals: Compare your crude NMR to spectra of the starting materials. The presence of their characteristic peaks confirms incomplete reaction. Unidentified peaks may correspond to the byproducts mentioned previously. Integration of the peaks can provide a semi-quantitative estimate of purity.
-
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification, HPLC is the gold standard.[9] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.[10][11] The peak area percentage of your target compound provides a precise measure of its purity. Mass Spectrometry (LC-MS) coupling can further help in identifying the molecular weights of the impurities.
Section 3: Troubleshooting and Purification Workflow
The following diagram outlines a systematic workflow for troubleshooting and purifying your synthesized compound.
Caption: Troubleshooting workflow for purity enhancement.
Question: My crude product is a dark, oily residue, but the literature suggests it should be a solid. What does this indicate and how should I proceed?
Answer: An oily or tarry consistency in a product expected to be solid is a strong indicator of significant impurities. These impurities disrupt the crystal lattice formation of your target compound. The likely culprits are unreacted starting materials, solvent residues, or low-molecular-weight byproducts.
Your immediate course of action should be Flash Column Chromatography. Do not attempt recrystallization at this stage, as the high impurity load will likely prevent successful crystallization. Chromatography is designed to separate compounds based on their differential adsorption to a stationary phase, making it ideal for cleaning up complex mixtures.[12][13]
Question: I am having difficulty separating my product from a closely-eluting impurity on the TLC plate. How can I improve my chromatographic separation?
Answer: This is a common challenge in chromatography. When two compounds have very similar polarities, achieving baseline separation requires careful optimization.[8] Here are several strategies:
-
Solvent System Optimization:
-
Change Polarity: If you are using a hexane/ethyl acetate system, systematically decrease the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of all compounds on the silica gel and can often improve separation between closely-eluting spots.
-
Introduce a Different Solvent: Sometimes, changing the nature of the solvent system is more effective than just adjusting ratios. Try incorporating a third solvent with different properties. For example, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate mixture can alter the selectivity of the separation.
-
-
Column Parameters:
-
Increase Column Length/Decrease Diameter: A longer, narrower column provides more theoretical plates, enhancing separation efficiency.
-
Use Finer Silica Gel: Switching from standard silica gel (e.g., 60 Å, 40-63 µm) to a smaller particle size can improve resolution, although it will require higher pressure to maintain a good flow rate.
-
-
Loading Technique:
-
Dry Loading: If your compound is not highly soluble in the initial eluent, dissolve it in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent. This dry-loaded sample can then be carefully added to the top of your column. This technique prevents band broadening and improves separation.[12]
-
Troubleshooting Summary Table
| Observed Problem | Potential Cause(s) | Recommended Analytical Step | Primary Purification Method |
| Dark, oily or tarry crude | High concentration of multiple impurities, residual solvent. | TLC, 1H NMR | Flash Column Chromatography |
| Multiple spots on TLC | Incomplete reaction, side-product formation. | LC-MS to identify masses | Flash Column Chromatography |
| Product is a solid but melts over a wide range | Presence of impurities disrupting the crystal lattice. | HPLC for quantification | Recrystallization |
| NMR shows starting materials | Incomplete reaction conversion. | Compare NMR integrals | Flash Column Chromatography |
| Product appears pure by NMR but fails HPLC purity | Presence of a structurally similar, NMR-indistinguishable impurity. | LC-MS | Preparative HPLC or optimized column chromatography |
Section 4: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is the recommended first step for purifying a crude, complex mixture.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing (Slurry Method): a. Place a small plug of cotton at the bottom of the column and add a ~1 cm layer of sand. b. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of your crude product. c. Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. Ensure the bed is level and free of cracks. d. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading (Dry Loading Recommended): a. Dissolve your crude product (e.g., 1 gram) in a minimal volume of a volatile solvent (e.g., 5-10 mL of dichloromethane). b. Add 2-3 grams of silica gel to this solution. c. Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder. d. Carefully layer this powder onto the sand at the top of the packed column.
-
Elution and Fraction Collection: a. Carefully add your eluent to the column. b. Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:EtOAc). c. Apply gentle air pressure to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good starting point). d. Collect fractions (e.g., 10-20 mL per tube). e. Gradually increase the polarity of the eluent (gradient elution) as the separation proceeds (e.g., move to 90:10, then 80:20 Hexane:EtOAc). This will help elute your more polar product after less polar impurities have been washed off.[12]
-
Fraction Analysis: a. Analyze the collected fractions by TLC to identify which ones contain your pure product. b. Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol is ideal for a final purification step after chromatography, or if your crude product is already a solid with relatively minor impurities.
Procedure:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or a mixture like ethyl acetate/hexane are often good choices for thiophene derivatives.[14]
-
Dissolution: Place the solid material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this process.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 5: Frequently Asked Questions (FAQs)
Q1: My final product is pure by NMR and HPLC, but it has a yellow tint. Is this a problem?
-
A slight yellow color is common for many thiophene derivatives and is not necessarily indicative of impurity.[15] It can arise from minute traces of highly conjugated byproducts or slight decomposition. If analytical data confirms >98-99% purity, it is generally acceptable for most applications.
Q2: Can I use distillation to purify my product?
-
Distillation is only effective for volatile and thermally stable compounds.[13] Given the functional groups (hydroxy, ester) on your molecule, it likely has a high boiling point and may be prone to decomposition at the required temperatures. Chromatography and recrystallization are much safer and more effective methods.
Q3: The hydroxyl proton on my NMR is not visible. Where did it go?
-
Hydroxyl (-OH) protons are acidic and can exchange with trace amounts of D2O in the NMR solvent (like CDCl3), causing the peak to broaden significantly or disappear entirely. You can confirm its presence by adding a drop of D2O to your NMR tube and re-acquiring the spectrum; the -OH peak should vanish upon exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Thiophene, 2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Validation & Comparative
Validating the Structure of Synthesized Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate: A Comparative Guide
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the structural validation of synthesized Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate, a polysubstituted thiophene derivative. Thiophene scaffolds are of significant interest in medicinal chemistry and materials science, making unequivocal structural confirmation a critical step in any research and development pipeline. We will move beyond a simple checklist of techniques to offer a self-validating, logic-driven workflow that compares the target molecule against a plausible isomeric byproduct, demonstrating how to achieve unambiguous structural elucidation.
The primary challenge in the synthesis of this molecule, often via methods like the Gewald reaction, is the potential for regiochemical ambiguity. For instance, the cyclization step could theoretically produce Methyl 4-hydroxy-3,5-dimethylthiophene-2-carboxylate as a significant isomeric impurity. Our validation strategy is therefore designed to definitively differentiate between these two structures.
The Validation Workflow: A Logic-Driven Approach
The following workflow outlines a multi-technique, sequential process for structural confirmation. Each step provides a piece of the puzzle, and collectively, they build an unassailable case for the correct molecular structure.
Figure 1: A sequential workflow for the structural validation of the target compound.
Part 1: Foundational Analysis - Mass Spectrometry and IR Spectroscopy
The initial steps in validation establish the basics: the molecular weight and the presence of key functional groups. Both our target compound and its potential isomer have the same molecular formula (C₈H₁₀O₃S) and molecular weight (186.23 g/mol ).
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While low-resolution MS confirms the nominal mass, HRMS is crucial for establishing the elemental composition. This technique provides a high degree of confidence that the purified compound has the correct molecular formula, effectively ruling out impurities with different formulas but the same nominal mass.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a standard calibrant mixture.
-
Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition. The calculated mass should be within a 5 ppm tolerance of the theoretical mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and inexpensive method to confirm the presence of key functional groups. For our target, we are looking for the hydroxyl (-OH), ester carbonyl (C=O), and C=C bonds within the thiophene ring. The broadness of the -OH stretch is a key indicator of hydrogen bonding.
Experimental Protocol: FTIR (ATR)
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Comparative Data Summary (MS and IR)
| Parameter | Expected Result for Both Isomers | Rationale |
| Molecular Formula | C₈H₁₀O₃S | Both isomers share the same atoms. |
| Theoretical Mass [M+H]⁺ | 187.0423 | Calculated for C₈H₁₁O₃S⁺. |
| IR: O-H Stretch | ~3300-3100 cm⁻¹ (broad) | Indicates an intramolecularly hydrogen-bonded hydroxyl group. |
| IR: C=O Stretch | ~1660-1640 cm⁻¹ | The frequency is lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the thiophene ring and intramolecular hydrogen bonding with the adjacent -OH group. |
| IR: C=C Stretch | ~1600-1550 cm⁻¹ | Characteristic of the substituted thiophene ring. |
At this stage, we have confirmed the correct molecular formula and the presence of the required functional groups. However, we have not yet differentiated between the two possible isomers. This is where NMR spectroscopy becomes the decisive tool.
Part 2: Definitive Structural Elucidation - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural validation as it provides detailed information about the chemical environment and connectivity of atoms. For this specific problem, ¹H NMR and ¹³C NMR will be sufficient, but advanced 2D NMR techniques like HSQC and HMBC could provide further confirmation.
A Comparative Analysis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate and Other Thiophene Esters for Drug Discovery and Development
Thiophene esters represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their structural resemblance to benzene rings, coupled with a distinct electronic and metabolic profile, makes them attractive bioisosteres in drug design. This guide provides a detailed comparative analysis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate against two other key thiophene esters: the foundational Methyl thiophene-2-carboxylate and the versatile building block, Ethyl 2-aminothiophene-3-carboxylate. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, physicochemical properties, spectroscopic signatures, reactivity, and biological potential, supported by experimental data and established protocols.
Introduction to Thiophene Esters in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its incorporation into molecular scaffolds can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Thiophene and its derivatives are found in a wide array of therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer effects[1]. The ester functional group, when appended to the thiophene ring, provides a handle for further chemical modification and can influence the compound's polarity, solubility, and ability to interact with biological targets.
This guide focuses on a comparative study of three distinct thiophene esters, each offering unique structural features and, consequently, different chemical and biological profiles.
-
This compound (1) : The primary subject of this guide, featuring a hydroxyl group that can act as a hydrogen bond donor and acceptor, and as a site for further derivatization.
-
Methyl thiophene-2-carboxylate (2) : A simple, unsubstituted thiophene ester that serves as a fundamental benchmark for comparison.
-
Ethyl 2-aminothiophene-3-carboxylate (3) : A highly functionalized thiophene ester, commonly synthesized via the Gewald reaction, offering an amino group for diverse chemical transformations.
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of these thiophene esters is a critical consideration for their application in drug discovery programs.
Synthesis of this compound (1)
Synthesis of Methyl thiophene-2-carboxylate (2)
Methyl thiophene-2-carboxylate is a commercially available compound, but its synthesis is straightforward. A common laboratory preparation involves the esterification of thiophene-2-carboxylic acid[3].
Experimental Protocol: Esterification of Thiophene-2-carboxylic Acid
-
To a solution of thiophene-2-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl thiophene-2-carboxylate.
Synthesis of Ethyl 2-aminothiophene-3-carboxylate (3)
Ethyl 2-aminothiophene-3-carboxylate and its derivatives are most famously synthesized through the Gewald aminothiophene synthesis . This multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base[4][5][6][7].
Experimental Protocol: Gewald Synthesis of Ethyl 2-aminothiophene-3-carboxylate
-
In a round-bottom flask, combine a ketone (e.g., cyclohexanone, 1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide.
-
Add a catalytic amount of a base, typically a secondary amine like morpholine or diethylamine (0.1-0.2 eq).
-
Heat the mixture at a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry. The product can be further purified by recrystallization.
Comparative Physicochemical Properties
The physicochemical properties of these esters are crucial for their behavior in biological systems.
| Property | This compound (1) | Methyl thiophene-2-carboxylate (2) | Ethyl 2-aminothiophene-3-carboxylate (3) |
| Molecular Formula | C₈H₁₀O₃S | C₆H₆O₂S | C₇H₉NO₂S |
| Molecular Weight | 186.23 g/mol | 142.17 g/mol | 171.22 g/mol |
| Appearance | Not specified | Clear light yellow liquid[8] | Brown solid |
| Melting Point | Not specified | Not applicable | 42 °C |
| Boiling Point | Not specified | 94-96 °C at 14 mmHg[8] | 273.6 °C at 760 mmHg |
| Solubility | Not specified | Soluble in organic solvents | Slightly soluble in water |
Analysis: The presence of the hydroxyl group in 1 and the amino group in 3 is expected to increase their polarity and potential for hydrogen bonding compared to the unsubstituted ester 2 . This would likely result in higher melting and boiling points for 1 and 3 and increased aqueous solubility, a desirable trait for many drug candidates.
Spectroscopic Characterization: A Comparative Fingerprint
Spectroscopic data provides invaluable information for the structural elucidation and purity assessment of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound (1):
-
¹H NMR: Expected signals would include a singlet for the hydroxyl proton (variable chemical shift), singlets for the two methyl groups on the thiophene ring, and a singlet for the methyl ester protons. The absence of aromatic protons on the thiophene ring simplifies the spectrum.
-
¹³C NMR: Expected signals would correspond to the carbonyl carbon of the ester, the carbons of the thiophene ring (with the C-OH and C-COOCH₃ carbons being downfield), and the carbons of the methyl groups.
Methyl thiophene-2-carboxylate (2):
-
¹H NMR (CDCl₃, 90 MHz): δ 7.79 (dd, 1H), 7.53 (dd, 1H), 7.08 (dd, 1H), 3.87 (s, 3H)[9]. The three protons on the thiophene ring exhibit characteristic coupling patterns.
-
¹³C NMR (CDCl₃): δ 162.7, 134.3, 133.5, 132.3, 127.7, 52.1[10][11].
Ethyl 2-aminothiophene-3-carboxylate (3):
-
¹H NMR (DMSO-d₆): δ 7.19 (s, 2H, NH₂), protons of the thiophene ring, 4.13 (q, 2H, OCH₂), 1.23 (t, 3H, CH₃)[4]. The broad singlet for the amino protons is a characteristic feature.
-
¹³C NMR: The chemical shifts will be influenced by the electron-donating amino group.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (1) | Expected: Broad O-H stretch (~3300), C=O stretch (~1700), C-O stretch (~1250) |
| Methyl thiophene-2-carboxylate (2) | C=O stretch (~1710), C-O stretch, thiophene ring vibrations[12] |
| Ethyl 2-aminothiophene-3-carboxylate (3) | N-H stretches (~3400, ~3300), C=O stretch (~1660), N-H bend (~1600)[4] |
Analysis: The IR spectra clearly differentiate the three esters based on their functional groups. The broad O-H stretch in 1 and the characteristic double peak for the N-H stretch in 3 are absent in the spectrum of 2 . The position of the carbonyl stretch is also diagnostic, with the ester in the aminothiophene 3 appearing at a lower wavenumber due to conjugation with the amino group.
Mass Spectrometry (MS)
The mass spectra of these compounds will show their respective molecular ion peaks. Fragmentation patterns will be influenced by the substituents. For instance, 1 may show loss of the methyl ester group, while 2 will also exhibit fragmentation of the ester. The fragmentation of 3 will be influenced by the presence of the amino group.
Comparative Reactivity
The functional groups on the thiophene ring dictate the reactivity of these esters.
Electrophilic Aromatic Substitution
Thiophene is more reactive towards electrophilic substitution than benzene, with a preference for substitution at the C2 and C5 positions. The substituents on the thiophene ring in our compounds of interest will influence both the rate and regioselectivity of these reactions.
-
This compound (1): The hydroxyl group is an activating, ortho-, para-director. However, with positions 2, 3, 4, and 5 already substituted, electrophilic substitution on the thiophene ring is unlikely. Reactions will likely occur at the hydroxyl group.
-
Methyl thiophene-2-carboxylate (2): The methoxycarbonyl group is a deactivating group, directing incoming electrophiles to the C4 and C5 positions.
-
Ethyl 2-aminothiophene-3-carboxylate (3): The amino group is a strongly activating, ortho-, para-director, making the C5 position highly susceptible to electrophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. To participate in these reactions, the thiophene ring typically needs to be functionalized with a halide or a boronic acid/ester.
-
This compound (1): The hydroxyl group can be converted to a triflate, which is an excellent leaving group for Suzuki and other cross-coupling reactions.
-
Methyl thiophene-2-carboxylate (2): This compound can be halogenated (e.g., brominated) at the C5 position to generate a substrate for cross-coupling.
-
Ethyl 2-aminothiophene-3-carboxylate (3): The C5 position can be readily halogenated for subsequent cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Thiophene Ester
-
To a reaction vessel, add the halogenated thiophene ester (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature typically between 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Therapeutic Potential
Thiophene derivatives have a broad range of biological activities. The specific substitutions on the thiophene ring are critical for their therapeutic effects.
-
This compound (1): While specific data for this compound is limited, related 3-hydroxythiophene-2-carboxamides have shown antibacterial activity[2]. The hydroxyl group could be a key pharmacophoric feature.
-
Methyl thiophene-2-carboxylate (2): As a simple ester, it is more of a synthetic intermediate. However, derivatives of thiophene-2-carboxylic acid have shown antimicrobial properties[1].
-
Ethyl 2-aminothiophene-3-carboxylate (3): Derivatives of 2-aminothiophenes are well-known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties[1][4][13][14][15][16]. The amino group provides a key site for derivatization to explore structure-activity relationships. For example, some 2-aminothiophene derivatives have shown promising antifungal activity against fluconazole-resistant Candida species[14].
Conclusion
This comparative guide has highlighted the distinct characteristics of this compound, Methyl thiophene-2-carboxylate, and Ethyl 2-aminothiophene-3-carboxylate.
-
This compound (1) offers the potential for unique biological interactions due to its hydroxyl group, though its reactivity on the thiophene ring is limited by full substitution.
-
Methyl thiophene-2-carboxylate (2) serves as a valuable, simple scaffold for derivatization, particularly through electrophilic substitution at the C5 position.
-
Ethyl 2-aminothiophene-3-carboxylate (3) , readily synthesized via the Gewald reaction, is a highly versatile building block for creating diverse libraries of compounds with a wide range of biological activities, especially due to the reactivity of its amino group and the C5 position.
The choice of which thiophene ester to utilize in a drug discovery program will depend on the desired biological target and the synthetic strategy. The information presented here provides a solid foundation for making informed decisions in the design and synthesis of novel thiophene-based therapeutic agents.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. sciforum.net [sciforum.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 10. academic.oup.com [academic.oup.com]
- 11. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]
- 12. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum [chemicalbook.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiophene Carboxylate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Thiophene carboxylates, a class of heterocyclic compounds integral to many pharmaceutical agents, demand robust analytical methods for their measurement.[1] This guide provides an in-depth comparison and cross-validation of the predominant analytical techniques used for the quantification of thiophene carboxylates: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
As a Senior Application Scientist, my objective is to not only present the methodologies but to also provide the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy comparison. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical procedure validation.[2][3][4]
The Critical Role of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] A validated method provides confidence in the reliability of the generated data. Cross-validation, the comparison of two or more analytical methods, is crucial when transferring a method between laboratories or when a new method is proposed to replace an existing one. It ensures that the results are reliable and interchangeable.[6]
References
A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated Thiophene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a versatile scaffold in medicinal chemistry, known for its presence in numerous compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] A common strategy in drug development is the introduction of a methyl group to a parent molecule. This seemingly minor modification can significantly alter a compound's biological activity. This guide aims to elucidate the effects of methylation on thiophene carboxylates, providing a valuable resource for researchers in the field.
The Impact of Methylation on Pharmacological Properties
Methylation is a fundamental tool in medicinal chemistry used to fine-tune the properties of a drug candidate. The addition of a methyl group can influence a compound's biological activity through several mechanisms:
-
Increased Lipophilicity: The non-polar nature of the methyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to improved bioavailability and efficacy.
-
Metabolic Stability: Methylation can block sites on a molecule that are susceptible to metabolic degradation by enzymes such as cytochrome P450s. This can increase the compound's half-life in the body, allowing for less frequent dosing.
-
Receptor Binding: The size and position of a methyl group can influence how a molecule fits into the binding pocket of its target receptor. This can either increase or decrease binding affinity and selectivity, depending on the specific interactions.
-
Conformational Effects: The presence of a methyl group can restrict the rotation of nearby bonds, locking the molecule into a more biologically active conformation.
While often beneficial, methylation can also have unintended consequences, such as altering the toxicity profile of a compound.[3] Therefore, a thorough understanding of its effects is crucial for rational drug design.
Comparative Analysis of Biological Activities
Anticancer Activity
Thiophene derivatives have shown significant promise as anticancer agents.[4][5] The effect of methylation can be observed in the cytotoxicity of various substituted thiophenes. For example, a series of thiophene carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines.[1] While a direct comparison between a methylated and non-methylated pair was not the primary focus of this specific study, the structure-activity relationship (SAR) data from numerous studies on thiophene derivatives often highlights the influence of alkyl substitutions on potency.[4][6]
For instance, in a study on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), compounds with alkyl-substituted moieties were found to be effective.[4] The presence of these groups can influence the compound's ability to permeate cell membranes and interact with intracellular targets like tubulin.[4][5][7]
Table 1: Illustrative Anticancer Activity of Substituted Thiophene Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | Phenyl-thiophene-carboxamide | Hep3B | 5.46 | [4] |
| Compound 2e | Phenyl-thiophene-carboxamide | Hep3B | 12.58 | [4] |
| BMPT | 2-bromo-5-(2-methylphenyl)thiophene | HepG2, Caco-2 | Low µM range | [1] |
Note: This table provides examples of the anticancer activity of substituted thiophenes to illustrate the potency of this class of compounds. A direct, side-by-side comparison of a methylated vs. non-methylated analog from a single study is not available in the provided search results.
Anti-inflammatory Activity
Thiophene-containing compounds are well-known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[2][8] A review of thiophene-based anti-inflammatory agents highlights that the presence of methyl and methoxy groups is frequently described as important for activity, particularly for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8]
In one study, tetrasubstituted thiophene esters were synthesized and evaluated for their anti-inflammatory and analgesic activities.[9] The results indicated that substituents on both the anilino and benzoyl moieties significantly modify the anti-inflammatory activity.[9] For example, Methyl 2-(4-chloroanilino)-5-acetyl-4-methylthiophene-3-carboxylate was among the synthesized compounds, demonstrating the exploration of methylated thiophenes in this area.[9]
Antimicrobial Activity
The thiophene nucleus is a key component in many compounds with antimicrobial activity.[10][11] The substitution pattern on the thiophene ring can significantly influence the antimicrobial spectrum and potency.[10][12] For instance, a study on derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate revealed that altering the substituents at position-2 of the thiophene ring had a significant impact on their biological activity.[10]
Another study focused on the synthesis and antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives.[13] Some of these compounds, which feature a methyl group at position 5, showed high inhibitory activity against the fungus Candida albicans.[13]
Experimental Corner: Synthesis and Bioassay Protocols
Synthesis of a Representative Methylated Thiophene Carboxylate
The following is a generalized protocol for the synthesis of substituted thiophene carboxylates, based on the Gewald synthesis, a common method for preparing polysubstituted thiophenes.[6]
Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
Materials:
-
Ethyl acetoacetate
-
Sulfur powder
-
Cyanoacetamide
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified ethyl 2-amino-4-methylthiophene-3-carboxylate.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Rationale for Experimental Choices:
-
The Gewald reaction is a versatile and efficient one-pot synthesis for highly functionalized thiophenes.
-
Morpholine is used as a basic catalyst to facilitate the initial condensation reaction.
-
Ethanol is a suitable solvent for this reaction as it dissolves the reactants and allows for heating to reflux.
-
Precipitation in ice-cold water is an effective method for isolating the product.
-
Recrystallization is a standard purification technique for solid organic compounds.
Biological Assay: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[14]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (methylated and non-methylated thiophene carboxylates) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 24-48 hours.[14] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
Positive Control: A known cytotoxic drug is used to ensure the assay is working correctly.
-
Negative/Vehicle Control: This allows for the normalization of cell viability and accounts for any effects of the solvent used to dissolve the compounds.
-
Blank Wells: Wells containing only medium and the MTT reagents are used to subtract the background absorbance.
Visualizing the Workflow
Diagram: General Workflow for Synthesis and Evaluation
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and the antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives | News of Pharmacy [nphj.nuph.edu.ua]
- 14. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Substituted thiophenes, in particular, are privileged structures found in numerous pharmacologically active compounds. This guide provides an in-depth, objective comparison of the synthetic efficiency of different routes to a key intermediate, Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate. The analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering a practical framework for selecting the optimal synthetic strategy.
Introduction: The Significance of the Thiophene Core
The thiophene ring is a versatile aromatic heterocycle that serves as a cornerstone in the design of a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in drugs targeting a broad spectrum of diseases. The specific substitution pattern of this compound offers multiple points for further functionalization, making it a valuable building block for library synthesis and lead optimization campaigns. Consequently, the development of a robust, scalable, and efficient synthesis for this intermediate is a critical endeavor. This guide will dissect and benchmark two prominent synthetic pathways: the Fiesselmann Thiophene Synthesis and a modified Gewald Aminothiophene Synthesis.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a trade-off between factors such as step economy, availability of starting materials, reaction yields, and the safety and environmental impact of the reagents used. Here, we present a head-to-head comparison of two logical approaches to the target molecule.
Route 1: The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a classical and powerful method for the construction of 3-hydroxythiophene-2-carboxylic acid derivatives.[1][2][3][4] The core of this strategy involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid ester. For the synthesis of our target molecule, this translates to the reaction of methyl 2-butynoate with methyl thioglycolate.
Causality of Experimental Choices: This route is highly convergent, assembling the thiophene core in a single step from readily available or preparable starting materials. The use of a base, such as sodium methoxide, is crucial for the deprotonation of the methyl thioglycolate, which then acts as the nucleophile, attacking the acetylenic ester. The subsequent intramolecular cyclization and tautomerization lead directly to the desired 3-hydroxythiophene product.
Route 2: Modified Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward entry to 2-aminothiophenes.[5][6][7][8] To adapt this for our target, a two-step sequence is necessary. First, a Gewald reaction between 2-butanone, methyl cyanoacetate, and elemental sulfur yields methyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The second step involves the conversion of the 2-amino group to a hydroxyl group via diazotization, followed by hydrolysis.
Causality of Experimental Choices: This route leverages the robustness and high functional group tolerance of the Gewald reaction. The initial three-component condensation is highly atom-economical. The subsequent diazotization is a well-established method for the conversion of aromatic amines to hydroxyls.[9][10] However, this additional step increases the overall reaction sequence length and introduces reagents such as sodium nitrite and strong acids, which require careful handling.
Quantitative Data Summary
| Parameter | Route 1: Fiesselmann Synthesis | Route 2: Modified Gewald Synthesis |
| Number of Steps | 1 | 2 |
| Key Starting Materials | Methyl 2-butynoate, Methyl thioglycolate | 2-Butanone, Methyl cyanoacetate, Sulfur |
| Key Reagents | Sodium methoxide | Morpholine, Sodium nitrite, Sulfuric acid |
| Typical Yield (Step 1) | Good to Excellent (Estimated 70-85%) | Excellent (Reported up to 97% for analogues)[5] |
| Typical Yield (Step 2) | N/A | Moderate to Good (Estimated 50-70%) |
| Overall Estimated Yield | 70-85% | 48-68% |
| Key Advantages | High step economy, direct formation of the target | Readily available starting materials, robust initial reaction |
| Key Disadvantages | Potentially less available α,β-acetylenic ester | Longer reaction sequence, use of potentially hazardous reagents in the second step |
Experimental Protocols
Route 1: Fiesselmann Thiophene Synthesis Protocol
Reaction: Methyl 2-butynoate + Methyl thioglycolate → this compound
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL). Carefully add sodium metal (2.3 g, 0.1 mol) in small portions. Stir the mixture until all the sodium has dissolved.
-
Addition of Reactants: To the freshly prepared sodium methoxide solution, add methyl thioglycolate (10.6 g, 0.1 mol). Cool the mixture to 0 °C in an ice bath.
-
Reaction Execution: Slowly add methyl 2-butynoate (9.8 g, 0.1 mol) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with 2 M hydrochloric acid until a pH of ~3 is reached.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Route 2: Modified Gewald Aminothiophene Synthesis Protocol
Step 1: Gewald Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reactant Mixture: In a round-bottom flask, combine 2-butanone (7.2 g, 0.1 mol), methyl cyanoacetate (10.0 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL).
-
Addition of Base: Add morpholine (8.7 g, 0.1 mol) to the mixture with stirring.
-
Reaction Execution: Heat the mixture to reflux for 2-3 hours. The reaction mixture will turn dark.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure methyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Step 2: Diazotization and Hydrolysis to this compound
-
Dissolution of Amine: Dissolve methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (19.9 g, 0.1 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (100 mL) with cooling in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL). Add this solution dropwise to the amine solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate (5 g in 100 mL water). An effervescence will be observed. Continue heating for 30 minutes after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Pathways
Caption: Comparative workflow of Fiesselmann and modified Gewald syntheses.
Conclusion and Recommendation
Both the Fiesselmann and the modified Gewald syntheses represent viable pathways to this compound.
The Fiesselmann Synthesis is the more synthetically efficient route in terms of step economy, offering a direct, one-step construction of the thiophene core. This is a significant advantage in terms of time, resources, and overall yield. The primary consideration for this route is the commercial availability and cost of the starting α,β-acetylenic ester, methyl 2-butynoate.
The Modified Gewald Synthesis , while longer, utilizes inexpensive and readily available starting materials. The initial Gewald reaction is robust and high-yielding. However, the subsequent diazotization and hydrolysis step adds complexity, requires careful temperature control, and may result in a lower overall yield due to potential side reactions.
Recommendation: For laboratory-scale synthesis and rapid access to the target molecule, where step-economy is a priority, the Fiesselmann Synthesis is the recommended route , provided the starting materials are accessible. For large-scale production, a thorough cost analysis of the starting materials for both routes would be necessary. If the cost of methyl 2-butynoate is prohibitive, the Modified Gewald Synthesis may become a more economically viable, albeit more labor-intensive, alternative.
References
- 1. Methyl 2-methyl-3-oxobutanoate | 17094-21-2 | SAA09421 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. sciforum.net [sciforum.net]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to In Vitro Assay Validation for Novel Thiophene-Based Compounds
Introduction: The Imperative for Rigorous Validation in Thiophene Drug Discovery
Thiophene and its derivatives represent a class of "privileged structures" in medicinal chemistry, forming the backbone of numerous approved drugs and promising clinical candidates.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point of modern drug discovery.[3][4] However, the journey from a promising "hit" compound to a viable drug candidate is paved with rigorous testing and validation. The quality and reliability of early-stage in vitro data are paramount, as they form the foundation for all subsequent development decisions, saving invaluable time and resources by eliminating non-viable candidates early.[5][6]
This guide provides a framework for the validation of key in vitro assays for novel thiophene-based compounds. Moving beyond a simple checklist of protocols, we will explore the causality behind experimental choices, establish self-validating systems, and ground our methodologies in authoritative regulatory and scientific principles. Our goal is to empower researchers to generate robust, reproducible, and defensible data packages for their novel chemical entities.
Chapter 1: The Validation Framework: Principles and Parameters
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[7] For drug discovery, this means ensuring the data generated is accurate, precise, and reliable. The International Council for Harmonisation (ICH) Q2(R1) guideline and FDA guidance on bioanalytical method validation provide a comprehensive framework, which we will adapt for the preclinical in vitro space.[8][9][10]
Core Validation Parameters
A robust assay validation plan must address several key performance characteristics. The specific parameters and their acceptance criteria may vary depending on the assay type and its intended use (e.g., high-throughput screening vs. lead optimization).
Table 1: Core Assay Validation Parameters Based on ICH Q2(R1) Guidelines
| Parameter | Definition | Typical Acceptance Criteria (Example) | Causality & Rationale |
|---|---|---|---|
| Accuracy | The closeness of test results to the true value. | % Recovery of 80-120% for spiked controls. | Ensures the assay is not systematically over- or under-estimating the compound's effect. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): ≤15% CV. Intermediate Precision (Inter-assay): ≤20% CV. | Demonstrates the reproducibility of the assay, both within a single run and across different days/analysts. |
| Specificity | The ability to assess unequivocally the analyte in the presence of other components. | No significant signal from vehicle controls; no interference from known assay artifacts. | Crucial for ensuring the observed effect is due to the compound's interaction with the target, not an artifact. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 for the standard curve. | Confirms a predictable and quantifiable relationship between signal and analyte concentration over a defined range. |
| Range | The interval between the upper and lower concentrations of analyte for which the assay has been demonstrated to have suitable precision, accuracy, and linearity. | Defined by the linear portion of the standard curve that meets accuracy/precision criteria. | Establishes the "working window" of the assay where data is considered reliable. |
| LOQ/LOD | Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. | LOQ: Signal-to-Noise ratio ≥ 10. LOD: Signal-to-Noise ratio ≥ 3. | Defines the sensitivity limits of the assay, which is critical for assessing potent compounds. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | Assay performance remains within acceptance criteria when parameters (e.g., incubation time, temperature) are slightly varied. | Provides confidence that the assay will perform consistently under the minor variations inherent in routine laboratory work. |
CV: Coefficient of Variation
The General Validation Workflow
A systematic approach to validation ensures all critical parameters are assessed logically. The workflow should be iterative, allowing for optimization based on performance data.
Caption: A generalized workflow for in vitro assay validation.
Chapter 2: Core Assays for Thiophene Scaffolds: A Comparative Guide
The initial characterization of a new compound series typically involves a battery of primary assays to assess efficacy and potential liabilities.
Cytotoxicity and Cell Viability Assays
Determining a compound's effect on cell health is a foundational step.[5][11] The most common methods are metabolic assays that measure the reduction of a tetrazolium salt into a colored formazan product by viable cells.[12][13][14] However, the choice of reagent is not trivial and can impact results.
Table 2: Comparison of Common Tetrazolium-Based Viability Assays
| Feature | MTT Assay | XTT Assay | WST-1 / WST-8 Assays |
|---|---|---|---|
| Principle | Positively charged MTT enters cells and is reduced by mitochondrial dehydrogenases to an insoluble purple formazan.[12][15] | Negatively charged XTT is reduced at the cell surface to a soluble orange formazan. | Negatively charged WST salts are reduced by cellular dehydrogenases (via an electron mediator) to a soluble formazan.[13][15] |
| Solubilization Step | Required (e.g., DMSO, isopropanol). | Not required. | Not required. |
| Sensitivity | Good. | Moderate. | High (WST-8 > WST-1).[15] |
| Toxicity to Cells | Reagent and formazan crystals can be toxic, making it an endpoint-only assay. | Lower toxicity, allowing for kinetic measurements in some cases. | Generally non-toxic, suitable for kinetic studies.[13] |
| Pros | Inexpensive, widely published method.[11][12] | Simpler workflow (no solubilization), water-soluble product. | Highest sensitivity, wide dynamic range, simple workflow.[13] |
| Cons | Multi-step process, formazan crystals can be difficult to fully solubilize. | Lower sensitivity than MTT or WST.[13] | More expensive than MTT. |
Expert Insight: For initial screening of thiophene compounds, a WST-based assay is often preferable due to its higher sensitivity and simpler, more robust workflow.[13] The lack of a solubilization step removes a significant source of potential variability. However, it is crucial to be aware of potential assay interference, a point we will return to in Chapter 3.
Caption: A decision tree for selecting an appropriate cell viability assay.
Enzyme Inhibition Assays
Many thiophene-based compounds exert their effects by inhibiting specific enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX) in inflammatory pathways.[1][3] Validating an enzyme inhibition assay is critical for accurately determining a compound's potency (e.g., IC50).
Key Validation Steps:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of enzyme and substrate. For competitive inhibitors, the substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity.[16]
-
Reaction Linearity: Confirm that the reaction rate is linear with respect to time and enzyme concentration under the chosen conditions.
-
Z'-Factor Calculation: For high-throughput screening, a Z'-factor is calculated using positive and negative controls to assess the quality and dynamic range of the assay. A Z' > 0.5 is generally considered excellent.
-
Reference Inhibitor IC50: Consistently determine the IC50 of a known, well-characterized inhibitor to ensure the assay is performing as expected over time.[16]
Table 3: Example IC50 Data for a Thiophene Compound (Thio-X) vs. COX-2
| Compound | Replicate 1 IC50 (nM) | Replicate 2 IC50 (nM) | Replicate 3 IC50 (nM) | Mean IC50 (nM) | Std. Dev. | % CV |
|---|---|---|---|---|---|---|
| Celecoxib (Reference) | 15.2 | 16.1 | 14.8 | 15.4 | 0.66 | 4.3% |
| Thio-X | 45.7 | 51.2 | 48.9 | 48.6 | 2.76 | 5.7% |
This data demonstrates good precision for both the reference and test compound, lending confidence to the determined potency of Thio-X.
Early ADME-Tox: CYP450 and hERG Assays
Poor pharmacokinetic properties and unforeseen toxicity are major causes of drug attrition. Early in vitro assessment of these liabilities is a critical risk-mitigation strategy.
-
Cytochrome P450 (CYP) Inhibition: Thiophene-based compounds, like most xenobiotics, are subject to metabolism by CYP enzymes.[17] Assessing a new compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is required by regulatory agencies to predict drug-drug interactions (DDIs).[18][19] Assays typically use human liver microsomes or recombinant enzymes and measure the inhibition of the metabolism of a probe substrate via LC-MS/MS.[20]
-
hERG Channel Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to fatal cardiac arrhythmias.[21][22] Early screening for hERG liability is therefore essential. While automated patch-clamp electrophysiology is the gold standard, higher-throughput screening methods like fluorescence polarization or thallium flux assays are often used for initial assessment.[23][24][25]
Chapter 3: Special Considerations for Thiophene-Based Compounds: Navigating Assay Interference
The chemical properties of test compounds can sometimes lead to false-positive or false-negative results by interfering with the assay technology itself, rather than through a specific biological mechanism.[26][27] This is a critical consideration for any small molecule screening campaign.
Common Interference Mechanisms:
-
Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts. Thiophene derivatives can sometimes be colored. This is addressed by including a "compound-only" control well (test compound in assay buffer without cells or enzymes) and subtracting its background signal.
-
Chemical Reactivity: The thiophene ring can be susceptible to metabolic activation into reactive species.[17] Highly reactive compounds can covalently modify assay components, such as enzymes, leading to non-specific inhibition.[28]
-
Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes, leading to false-positive "hits".[26][27]
Strategies for a Self-Validating Protocol:
-
Run Orthogonal Assays: Confirm hits from a primary assay using a secondary assay with a different detection method. For example, a hit from a metabolic (WST-1) assay could be confirmed with an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a membrane integrity assay (LDH release).[29][30]
-
Include Detergents: To test for aggregation-based inhibition, re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency often indicates the original activity was due to aggregation.
-
Check for Dose-Response Curve Steepness: Unusually steep Hill slopes in an IC50 curve can be another indicator of non-specific mechanisms like aggregation.
Caption: The arachidonic acid cascade, a common target for thiophene-based anti-inflammatory drugs.[2][3]
Chapter 4: Detailed Experimental Protocols
Trustworthiness in science is built on transparency and reproducibility. The following are example protocols for key assays, which should be adapted and validated for specific experimental systems.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thiophene compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Readout: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each compound concentration. Plot the results to determine the IC50 value.
Protocol: Generic Enzyme Inhibition (IC50) Assay
-
Reagent Preparation: Prepare assay buffer, a stock solution of the enzyme, a stock solution of the substrate, and a stock solution of a reference inhibitor.
-
Compound Plating: In a 96-well assay plate, perform serial dilutions of the thiophene test compound and the reference inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the enzyme (at its pre-determined optimal concentration) to all wells except the negative controls. Allow the compounds and enzyme to pre-incubate for a defined period (e.g., 15 minutes) at the assay temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate (at its pre-determined optimal concentration) to all wells.
-
Kinetic Readout: Immediately place the plate in a kinetic plate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals for a defined period (e.g., 20 minutes).
-
Data Analysis: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the kinetic curve. Normalize the velocities to the positive control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[16]
Conclusion
The validation of in vitro assays is not a perfunctory exercise but a cornerstone of scientific rigor in drug discovery. For novel thiophene-based compounds, a thoughtful, evidence-based approach to validation is essential for building a compelling data package. By understanding the principles behind each assay, comparing alternatives, and proactively addressing potential artifacts, researchers can generate high-quality, reliable data. This foundational work ensures that only the most promising candidates advance, ultimately accelerating the path toward new and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. jordilabs.com [jordilabs.com]
- 10. fda.gov [fda.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell viability and proliferation measurement [takarabio.com]
- 14. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. enamine.net [enamine.net]
- 20. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 21. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 22. hERG Safety Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 23. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 28. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducible Biological Activity of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate Batches
Introduction: The Critical Role of Batch-to-Batch Reproducibility in Scientific Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the biological activity of different batches of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate. While this compound's specific biological activities are not extensively documented in publicly available literature, the broader class of thiophene derivatives has demonstrated significant antimicrobial properties. Therefore, this guide will focus on establishing a robust protocol for evaluating the antibacterial and antifungal activity of this compound as a representative biological endpoint.
The principles and methodologies outlined herein are designed to be broadly applicable for assessing the reproducibility of any small molecule's biological activity. By implementing rigorous analytical characterization and standardized biological assays, researchers can build a foundation of trustworthy and reliable data, accelerating the path from discovery to clinical application.
Part 1: Analytical Characterization of this compound Batches
Before assessing biological activity, it is crucial to thoroughly characterize each batch of the compound to ensure its identity, purity, and integrity.[4][5][6][7] This multi-pronged analytical approach provides a chemical fingerprint for each batch, allowing for the correlation of any observed differences in biological activity with specific chemical attributes.
Spectroscopic Confirmation of Chemical Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the target compound.[8][9][10][11] The spectra should be consistent with the expected structure of this compound. Quantitative NMR (qNMR) can also be employed to determine the purity of the sample with high accuracy.[8][11]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.[12][13][14][15][16] The observed mass-to-charge ratio (m/z) should match the theoretical value for the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻).
Purity Assessment by Chromatography
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of a compound by separating it from any non-volatile impurities.[3][17][18][19][20] A high-purity batch should exhibit a single major peak with a purity level of ≥95%, which is a common requirement for compounds used in biological assays.[11]
Experimental Workflow for Batch Characterization
Caption: Workflow for the analytical characterization of different batches.
Part 2: Comparative Analysis of Antimicrobial Activity
Given the established antimicrobial potential of thiophene derivatives, a robust method for assessing this biological activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[2][17][19][21][22] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][23][24]
Selection of Test Organisms
To provide a comprehensive assessment, it is recommended to test the compound against a panel of clinically relevant and quality control bacterial and fungal strains. The following are standard strains used for antimicrobial susceptibility testing:[24][25][26][27][28][29][30][31][32][33][34][35]
-
Gram-positive bacterium: Staphylococcus aureus (ATCC 25923)
-
Gram-negative bacterium: Escherichia coli (ATCC 25922)
-
Yeast: Candida albicans (ATCC 90028)
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[21][22][36][37]
Materials:
-
This compound (from different batches)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for yeast
-
Bacterial and fungal test strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh and dissolve each batch of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in broth to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the final inoculum suspension. The final volume in each well will be 150 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for yeast.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a microplate reader. The growth control well should show clear turbidity, and the sterility control well should remain clear.[38]
-
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Part 3: Data Presentation and Comparison
To facilitate a clear and objective comparison of the biological activity of different batches, the results should be presented in a structured and easily interpretable format.
Analytical Characterization Data
| Batch ID | Purity (HPLC, %) | ¹H NMR | Mass (HRMS, [M+H]⁺) |
| Batch A | 98.7% | Conforms to structure | 187.0423 (Observed) 187.0429 (Calculated) |
| Batch B | 95.2% | Conforms to structure, minor impurity peaks | 187.0425 (Observed) 187.0429 (Calculated) |
| Batch C | 99.1% | Conforms to structure | 187.0428 (Observed) 187.0429 (Calculated) |
Biological Activity Data (MIC in µg/mL)
| Batch ID | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| Batch A | 16 | 32 | 64 |
| Batch B | 32 | 64 | 128 |
| Batch C | 16 | 32 | 64 |
| Control (e.g., Ampicillin) | 0.5 | 4 | N/A |
| Control (e.g., Fluconazole) | N/A | N/A | 1 |
Part 4: Discussion and Troubleshooting
Consistent MIC values across different batches (e.g., Batches A and C) would indicate good reproducibility of the biological activity. A significant deviation in the MIC for one batch (e.g., Batch B) would warrant further investigation.
Potential Sources of Variability:
-
Compound Purity: The lower purity of Batch B could be a primary reason for its reduced activity (higher MIC). The impurities may be inactive or could even interfere with the activity of the primary compound.
-
Inoculum Preparation: Inconsistent inoculum density can significantly impact MIC results.[39] Strict adherence to the 0.5 McFarland standard is crucial.
-
Media and Reagents: Variations in media composition or reagent quality can affect microbial growth and compound activity.[39]
-
Experimental Technique: Pipetting errors, improper mixing, or inconsistent incubation conditions can introduce variability.[39][40][41]
Troubleshooting Inconsistent Results:
-
Re-analyze the batches: If biological activity is inconsistent, re-verify the purity and identity of each batch using the analytical methods described in Part 1.
-
Review the assay protocol: Ensure that all steps of the MIC assay were performed according to the standardized protocol.
-
Check quality control strains: The MIC values for the control antibiotics against the quality control strains should fall within the expected ranges as defined by CLSI.[21][22]
-
Investigate impurities: If a less active batch has a lower purity, consider identifying the major impurities to determine if they could be responsible for the discrepancy.
Conclusion
A systematic and rigorous approach to assessing the reproducibility of biological activity is fundamental to the integrity of drug discovery research. By combining comprehensive analytical characterization of each compound batch with standardized and well-controlled biological assays, researchers can confidently evaluate the consistency of their findings. This guide provides a detailed framework using the antimicrobial activity of this compound as a case study. The principles of meticulous characterization, standardized protocols, and careful data analysis are universally applicable and will empower researchers to generate robust and reproducible data, fostering greater confidence in the journey from a promising molecule to a potential therapeutic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. agilent.com [agilent.com]
- 6. hovione.com [hovione.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. quora.com [quora.com]
- 15. compoundchem.com [compoundchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 18. moravek.com [moravek.com]
- 19. torontech.com [torontech.com]
- 20. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atcc.org [atcc.org]
- 25. researchgate.net [researchgate.net]
- 26. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. atcc.org [atcc.org]
- 29. Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. researchgate.net [researchgate.net]
- 32. Antimicrobial Susceptibility of Staphylococcus aureus Isolated from Recreational Waters and Beach Sand in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. microbiologics.com [microbiologics.com]
- 36. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 37. researchgate.net [researchgate.net]
- 38. Broth Microdilution | MI [microbiology.mlsascp.com]
- 39. microbe-investigations.com [microbe-investigations.com]
- 40. research.rug.nl [research.rug.nl]
- 41. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Mechanism of Action of Bioactive Thiophene Derivatives
Thiophene, a sulfur-containing heterocyclic compound, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous FDA-approved drugs, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antipsychotic effects.[1][2][3] The planarity and unique electronic profile of the thiophene ring enable it to interact with a wide array of biological targets, from enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to kinases and components of apoptotic pathways.[1][4][5]
However, the journey from a promising bioactive "hit" to a well-understood drug candidate is fraught with complexity. A critical, and often challenging, step is the definitive confirmation of its mechanism of action (MoA). Simply observing a desired cellular effect is insufficient; a rigorous, multi-faceted approach is required to pinpoint the direct molecular target and elucidate the downstream signaling cascade.
This guide provides a strategic framework for researchers, comparing and contrasting key experimental methodologies to build a robust, self-validating case for the MoA of a novel thiophene derivative. We will explore a logical progression of experiments, explaining the causality behind each choice and presenting data in a clear, comparative format.
The Strategic Workflow: From Hypothesis to Validation
Below is a logical workflow that systematically builds a compelling MoA narrative.
Caption: A strategic workflow for MoA confirmation.
Phase 1: Generating an Initial Hypothesis
Before direct target identification, initial screens provide crucial clues about the compound's biological function. These methods are broad but essential for guiding subsequent, more focused experiments.
Comparison of Hypothesis Generation Techniques
| Method | Principle | Primary Output | Strengths | Limitations |
| Phenotypic Screening | Measures the effect of a compound on cell behavior (e.g., viability, morphology, migration).[6] | A quantitative measure of a cellular outcome (e.g., IC50 for cytotoxicity). | Unbiased; does not require prior knowledge of the target. Discovers novel pathways. | Mechanism of action is unknown. High risk of off-target effects causing the phenotype. |
| In Silico Docking | Computationally models the binding of the thiophene derivative to the 3D structures of known proteins.[7] | A "docking score" or predicted binding energy for a panel of targets. | Fast and cost-effective. Can screen vast virtual libraries of targets.[8] | High false-positive rate. Does not confirm functional modulation of the target. |
Expert Insight: It is a common mistake to over-rely on in silico predictions. While useful for prioritizing potential targets, a high docking score is not experimental evidence of binding. The true value of this stage is to create a testable list of candidate proteins to pursue in Phase 2. For thiophenes, which are known to inhibit enzymes like kinases and COX, these target families are logical starting points for docking studies.[1][4]
Phase 2: Direct Target Identification and Engagement
This phase aims to answer a critical question: What specific protein(s) does the thiophene derivative physically bind to in a biological system? We will compare a classic affinity-based method with a modern technique that measures target engagement in a more native environment.
Method 1: Affinity-Based Pull-Down
This is a direct biochemical method for isolating binding partners from a complex mixture like a cell lysate.[9]
Principle: The thiophene derivative (the "bait") is immobilized on a solid support (e.g., agarose beads). This "affinity matrix" is then incubated with cell lysate. Proteins that bind to the compound are "pulled down," washed, and subsequently identified by mass spectrometry.[10]
Step-by-Step Protocol: Affinity Chromatography Pull-Down
-
Immobilization: Covalently attach the thiophene derivative to NHS-activated agarose beads via a stable linker. Crucial Control: Synthesize a negative control bead set using a structurally similar but biologically inactive analog.
-
Lysate Preparation: Lyse cultured cells under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: Incubate the cell lysate with the thiophene-conjugated beads and the negative control beads in parallel.
-
Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that assesses target engagement within intact, live cells, providing a more physiologically relevant context.
Principle: The binding of a ligand (your thiophene derivative) to its target protein typically increases the protein's thermal stability. CETSA measures this change.[11]
Step-by-Step Protocol: CETSA
-
Treatment: Treat cultured cells with the thiophene derivative or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated (unfolded) proteins by centrifugation.
-
Detection: Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western Blot.
-
Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the drug-treated sample indicates target engagement.
Comparative Analysis: Pull-Down vs. CETSA
| Feature | Affinity Pull-Down | Cellular Thermal Shift Assay (CETSA) |
| Environment | In vitro (cell lysate) | In situ (live cells) |
| Requirement | Chemical modification of the compound | No modification needed |
| Throughput | Low; requires mass spectrometry | Higher; can screen multiple candidates by Western Blot |
| Primary Question | What does it bind to? (Target ID) | Does it bind in a cell? (Target Engagement) |
| Key Advantage | Unbiased discovery of novel targets | Physiologically relevant; avoids artifacts from immobilization |
| Key Disadvantage | Immobilization can block the binding site; high non-specific binding | Requires a good antibody for the candidate protein; not for discovery |
Expert Insight: These two methods are highly complementary. An affinity pull-down might identify a list of 20 potential binders. You can then use CETSA to rapidly validate which of these candidates show evidence of direct engagement in a live cell, effectively filtering out artifacts and prioritizing the most promising targets for the final validation phase.
Phase 3: Target Validation and Pathway Elucidation
Identifying a binding partner is not the end of the story. The final and most critical phase is to prove that the interaction between the thiophene derivative and its target is responsible for the observed biological effect.
Biochemical Validation: Is the Target's Function Modulated?
If the identified target is an enzyme (a common target for thiophenes), its functional activity must be directly assessed.[1][5]
Example Experiment: Kinase Inhibition Assay Many anticancer thiophenes function as kinase inhibitors.[4][12]
-
Setup: In a multi-well plate, combine the purified recombinant kinase, its specific substrate peptide, and ATP.
-
Inhibition: Add varying concentrations of the thiophene derivative. Crucial Control: Include a known inhibitor for that kinase as a positive control.
-
Reaction: Allow the kinase reaction to proceed.
-
Detection: Use a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate) to measure the amount of product formed.
-
Result: Plot enzyme activity against inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Illustrative Data Table: Comparing Thiophene Derivative "TP-A" to a Known Inhibitor
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Anti-proliferative IC50 (nM) |
| TP-A | Kinase X | 15 | 150 |
| Competitor Drug | Kinase X | 10 | 120 |
| Inactive Analog | Kinase X | > 10,000 | > 10,000 |
This data shows that TP-A directly inhibits the target enzyme at a concentration (15 nM) that is significantly lower than the concentration required to stop cell growth (150 nM). This is expected, as the compound must cross the cell membrane and accumulate to a sufficient intracellular concentration.
Cellular Validation: Does Target Modulation Affect Downstream Pathways?
Here, we link the direct target engagement to the cellular machinery. If your thiophene derivative inhibits Kinase X, you must show that the downstream signaling pathway of Kinase X is inhibited in cells.
Key Technique: Western Blotting Western blotting is used to measure the levels of specific proteins in a cell lysate. It is particularly powerful for assessing changes in protein phosphorylation, which is the hallmark of kinase signaling.
Example Pathway Diagram: Inhibition of the MAPK Pathway
Caption: TP-A inhibits MEK, blocking ERK phosphorylation and proliferation.
Protocol Insight: When treating cells with TP-A, a Western blot should show a dose-dependent decrease in the signal for phosphorylated-ERK (p-ERK), while the total amount of ERK protein remains unchanged. This is the definitive evidence that the kinase's activity, not its expression, is being inhibited inside the cell.
Genetic Validation: Is the Target Necessary for the Drug's Effect?
This is the ultimate validation. If the thiophene derivative works by inhibiting Target X, then removing Target X from the cells should make them resistant to the drug.
Technique: CRISPR/Cas9 Knockout CRISPR/Cas9 is a gene-editing tool that can be used to permanently delete the gene encoding the target protein.
Experimental Comparison
-
Wild-Type (WT) Cells: Treat normal cells with the thiophene derivative and measure the effect (e.g., cell death). You should see a potent, dose-dependent effect.
-
Target-Knockout (KO) Cells: Treat the CRISPR-generated KO cells with the same concentrations of the thiophene derivative.
-
Result: If the KO cells are now significantly less sensitive to the drug (i.e., they don't die), you have provided strong evidence that the drug's efficacy is dependent on the presence of its target. This is a self-validating system that directly links a specific protein to the drug's MoA.
Conclusion
Confirming the mechanism of action for a novel bioactive thiophene derivative requires a disciplined, multi-pronged approach that layers evidence from different experimental platforms. By progressing from broad phenotypic observations to direct target identification and finally to rigorous biochemical, cellular, and genetic validation, researchers can build an unassailable case for their compound's MoA. This methodical process not only satisfies scientific rigor but is essential for the successful translation of a promising molecule into a therapeutic candidate.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benthamscience.com [benthamscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 9. researchgate.net [researchgate.net]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate Analogs
In the landscape of medicinal chemistry, the thiophene scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and synthetic versatility have led to its incorporation in a multitude of clinically significant drugs.[1][2] This guide delves into a focused analysis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate and its analogs, providing a comparative framework for researchers engaged in drug discovery. By exploring the structure-activity relationships (SAR) of this particular thiophene core, we aim to illuminate pathways for the rational design of more potent and selective agents.
The core structure, this compound, presents multiple avenues for chemical modification. The substituents at the C3, C4, and C5 positions, along with the ester functionality at C2, are all amenable to alteration, allowing for a systematic investigation of their impact on biological activity. This guide will present a hypothetical SAR study, grounded in established medicinal chemistry principles and data from related thiophene derivatives, to serve as a blueprint for future research in this area.
Rationale for Analog Design and Synthesis
The design of a focused library of analogs is predicated on systematically probing the influence of steric and electronic properties at key positions of the thiophene ring. The selection of substituents is guided by the objective of exploring a diverse chemical space to identify key structural features that govern biological activity.
Modifications at the C3-Hydroxy Position:
-
Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) to investigate the impact of removing the hydrogen-bonding capability of the hydroxyl group.
-
Acylation: Conversion to ester or amide functionalities to explore the effect of introducing hydrogen-bond acceptors and varying lipophilicity.
Modifications at the C4 and C5-Methyl Positions:
-
Homologation: Replacement of methyl groups with larger alkyl chains (e.g., ethyl, propyl) to probe for potential steric hindrance or favorable hydrophobic interactions within a target binding pocket.
-
Introduction of Electron-Withdrawing/Donating Groups: Substitution with groups like halogens (e.g., Cl, Br) or methoxy groups to modulate the electron density of the thiophene ring.
Modifications at the C2-Carboxylate Position:
-
Ester Variation: Altering the methyl ester to other alkyl esters (e.g., ethyl, tert-butyl) to assess the influence of steric bulk near the potential binding site.
-
Amidation: Conversion of the ester to a series of primary, secondary, and tertiary amides to introduce hydrogen-bonding donors and acceptors and to explore different spatial arrangements.
The synthesis of these analogs can be efficiently achieved through established methodologies for thiophene ring formation, such as the Fiesselmann thiophene synthesis, which is particularly well-suited for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3][4][5]
Biological Evaluation: A Multi-faceted Approach
Given the broad spectrum of biological activities reported for thiophene derivatives, including anticancer and antimicrobial effects, a multi-pronged screening approach is proposed.[1][2][6][7][8][9][10][11][12][13]
Anticancer Activity:
A primary screen will involve evaluating the cytotoxicity of the synthesized analogs against a panel of human cancer cell lines, such as:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
HepG2: Hepatocellular carcinoma
The half-maximal inhibitory concentration (IC50) will be determined for each compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Antimicrobial Activity:
The analogs will also be screened for their antibacterial and antifungal activity.
-
Antibacterial Screening: Minimum Inhibitory Concentration (MIC) will be determined against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Antifungal Screening: MIC will be determined against a common fungal pathogen (e.g., Candida albicans).
Structure-Activity Relationship (SAR) Analysis
The following sections present a hypothetical SAR analysis based on plausible experimental outcomes, designed to guide the interpretation of screening data.
Anticancer Cytotoxicity
The cytotoxic activity of the analogs against the MCF-7 cell line is summarized in the table below.
| Compound | R3 | R4 | R5 | R2 | IC50 (µM) vs. MCF-7 |
| 1 (Parent) | OH | CH3 | CH3 | COOCH3 | 15.2 |
| 2 | OCH3 | CH3 | CH3 | COOCH3 | > 50 |
| 3 | OH | H | H | COOCH3 | 25.8 |
| 4 | OH | CH3 | CH3 | COOH | 12.5 |
| 5 | OH | CH3 | CH3 | CONH2 | 8.7 |
| 6 | OH | CH3 | CH3 | CONHCH3 | 5.1 |
| 7 | OH | Cl | CH3 | COOCH3 | 9.3 |
| 8 | OH | CH3 | Cl | COOCH3 | 11.2 |
From this hypothetical data, several key SAR trends can be deduced:
-
Importance of the C3-Hydroxy Group: Methylation of the C3-hydroxyl group (Compound 2 ) leads to a significant loss of activity, suggesting that this group may be involved in a critical hydrogen bond interaction with the biological target.
-
Role of C4 and C5 Methyl Groups: Removal of the methyl groups at C4 and C5 (Compound 3 ) results in decreased activity, indicating that these groups may contribute to favorable hydrophobic interactions or optimal positioning within the binding site.
-
Influence of the C2-Substituent: Conversion of the methyl ester to a carboxylic acid (Compound 4 ) slightly improves activity. A more pronounced enhancement is observed upon conversion to primary (Compound 5 ) and secondary amides (Compound 6 ), suggesting that the hydrogen-bonding capabilities of the amide functionality are beneficial for activity. The superior activity of the N-methyl amide (Compound 6 ) over the primary amide (Compound 5 ) may indicate a preference for a single hydrogen bond donor and a specific steric profile.
-
Effect of Halogenation: Introduction of a chloro group at the C4 position (Compound 7 ) enhances potency compared to the parent compound, possibly due to favorable electronic effects or the formation of a halogen bond. A similar substitution at the C5 position (Compound 8 ) also shows a modest improvement in activity.
Experimental Protocols
General Synthetic Procedure for Analogs (Fiesselmann Synthesis)
A generalized procedure for the synthesis of the thiophene core, adapted from the Fiesselmann synthesis, is provided below.[3][4][5]
Step 1: Synthesis of this compound (1)
-
To a solution of methyl acetoacetate and 3-thiaglutaric acid methyl ester in methanol, add a solution of sodium methoxide in methanol dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: General Procedure for Amide Formation (e.g., Compound 6)
-
To a solution of this compound (1) in methanol, add an aqueous solution of sodium hydroxide.
-
Stir the mixture at 60°C for 4 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding carboxylic acid.
-
To a solution of the carboxylic acid in dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours and then concentrate under reduced pressure.
-
Dissolve the resulting acid chloride in dichloromethane and add a solution of methylamine in tetrahydrofuran at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired N-methyl amide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Visualizing the SAR: A Logical Relationship Diagram
The following diagram illustrates the key structure-activity relationships derived from the hypothetical data.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in an experiment; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step operational plan for the proper disposal of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate (CAS No. 32822-84-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a framework for responsible chemical waste management.
Part 1: Hazard Assessment & Waste Identification
The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. This compound, based on its Safety Data Sheet (SDS), is classified as a hazardous substance.[1] The thiophene moiety, a sulfur-containing heterocycle, and its functional groups necessitate that this compound and any materials contaminated with it be treated as hazardous chemical waste.
Core Rationale: The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is a clear directive that this material cannot be discarded as common trash or via sanitary sewer.[1] The identified hazards—skin, eye, and respiratory irritation—mandate controlled handling and disposal to prevent occupational exposure.[1][2]
Hazard and Disposal Summary
For immediate reference, the key safety and disposal parameters are summarized below.
| Parameter | Information | Source |
| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal contractor. | [1] |
| Incompatibilities | Strong oxidizing agents. | [2] |
Part 2: Personal Protective Equipment (PPE) Protocol
Before handling the pure compound or its waste, ensuring adequate personal protection is paramount. The causality is simple: to prevent the chemical from coming into contact with your skin, eyes, or respiratory system.
-
Hand Protection: Wear nitrile gloves. Given the classification as a skin irritant, inspect gloves for tears or holes before use.[1]
-
Eye Protection: Use safety glasses with side-shields or goggles that are compliant with government standards.[1]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron.[3]
-
Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, containment, and labeling.[4][5][6]
Step 1: Waste Segregation at the Point of Generation
Never mix different waste streams. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.[7] Segregation must occur at the moment the waste is generated.
-
Solid Waste: Collect un-reclaimable pure compound, contaminated weigh boats, and paper towels in a dedicated solid waste container. This container should be made of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solvent, collect it in a dedicated liquid waste container. The container must be leak-proof and have a secure, vapor-tight cap. Do not mix this sulfur-containing organic waste with other streams like halogenated solvents or strong acids unless your institution's EHS guidelines permit it.
-
Contaminated Sharps: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container.
-
Contaminated PPE: Used gloves, disposable lab coats, or bench paper should be collected in a separate bag or container designated for hazardous solid waste.
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
-
Select a Compatible Container: Use containers provided by your institution's Environmental Health and Safety (EHS) department. They must be in good condition, free of damage, and chemically compatible with thiophene derivatives.[5][8]
-
Affix a Hazardous Waste Label: As soon as you begin accumulating waste in a container, attach a hazardous waste label.[8]
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
The approximate percentages of each component.
-
The specific hazards (e.g., "Irritant").
-
The date accumulation started.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5][8]
-
Secondary Containment: Place all waste containers in a secondary containment bin or tray to contain potential leaks.[5][8]
-
Closure: Keep waste containers closed at all times except when adding waste.[8] This minimizes the release of vapors and prevents spills.
Step 4: Arranging for Final Disposal
Coordinate with your institution's EHS office for the collection of the waste. They are responsible for consolidating waste and ensuring it is transported and disposed of by a licensed hazardous waste contractor in compliance with all federal, state, and local regulations.[5]
Part 4: Spill Management Protocol
Accidents happen. A clear, pre-defined spill response plan is essential.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS office.
-
Don Appropriate PPE: Before addressing the spill, put on the required PPE, including double gloves, safety goggles, and a lab coat.
-
Contain the Spill: For a solid spill, gently sweep it up to avoid creating dust. For a liquid spill, contain it using an inert absorbent material like vermiculite or sand.
-
Collect the Waste: Carefully scoop the absorbed material and spilled solid into your designated hazardous solid waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Restock and Report: Restock your spill kit and report the incident according to your institution's policy.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for handling and disposing of chemical waste.
References
A Comprehensive Guide to the Safe Handling of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
For professionals engaged in the nuanced and critical work of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for managing Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate, a substituted thiophene derivative. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, the following protocols are based on a conservative assessment of hazards associated with structurally related thiophene compounds.[1][2] This approach ensures a robust margin of safety, upholding our commitment to the well-being of our researchers and the integrity of our scientific endeavors.
Hazard Assessment: A Conservative Approach
While one supplier classifies this compound as non-hazardous, this is likely due to a lack of specific testing data.[3] Given the known properties of the thiophene core and its derivatives, it is prudent to treat this compound with a high degree of caution.[1][2] Thiophene and its analogues are frequently associated with a range of hazards, including:
-
Flammability: Thiophene is a flammable liquid with a low flash point.[4][5] Substituted thiophenes may also be flammable, and vapors can form explosive mixtures with air.[6]
-
Irritation: Contact can cause irritation to the skin, eyes, and respiratory system.[7][8][9]
-
Toxicity: Many thiophene derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[6][10]
-
Environmental Hazards: Some thiophene compounds are toxic to aquatic life.[6]
Therefore, all handling procedures for this compound should be designed to mitigate these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential for minimizing exposure. The following table outlines the recommended PPE for handling this compound.[2]
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses for tasks with a higher risk of splashing.[2][11] |
| Hand Protection | Nitrile or neoprene gloves are recommended. For prolonged contact, heavier-duty gloves should be used. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][7] | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory.[2][12] | |
| Secondary (Task-Dependent) | Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a respirator appropriate for organic vapors should be used based on a formal risk assessment.[4][8][13] |
Operational Plan: From Receipt to Disposal
Safe handling extends beyond PPE. Adherence to proper operational procedures is critical for the safety of all laboratory personnel.
Caption: A step-by-step workflow for the safe handling of this compound.
-
Preparation :
-
Handling :
-
When transferring the solid, use spark-proof tools and ground any equipment to prevent static discharge, which could be an ignition source.[4][5]
-
Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from heat and ignition sources.[5][13]
-
Avoid contact with strong oxidizing agents, as these can react violently with thiophene compounds.[12][13]
-
-
Cleanup :
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
-
Emergency and Disposal Plan
Preparedness for unexpected events is a critical component of laboratory safety.
Caption: Emergency response workflow for a small spill of this compound.
In the event of a spill, immediately alert others in the vicinity.[6] For a small spill, and only if you are trained to do so, contain the spill with an inert absorbent material like vermiculite or sand.[4][5][6] Do not use combustible materials such as paper towels.[6] Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9][14]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][9][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][5][14]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7][9][14]
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid compound, contaminated weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams.[1][2]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]
By adhering to these stringent safety protocols, we can ensure a safe and productive research environment for all.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.nl [fishersci.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
